(-)-Ouabain octahydrate
Description
Properties
Molecular Formula |
C29H60O20 |
|---|---|
Molecular Weight |
728.8 g/mol |
IUPAC Name |
3-[(1R,3S,5S,8S,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;octahydrate |
InChI |
InChI=1S/C29H44O12.8H2O/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31;;;;;;;;/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3;8*1H2/t13-,15-,16+,17-,18+,19+,21+,22-,23+,24+,25-,26+,27-,28+,29-;;;;;;;;/m0......../s1 |
InChI Key |
TYBARJRCFHUHSN-UKXBBCJJSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Faceted Mechanism of (-)-Ouabain Octahydrate: From Ion Pump Inhibition to Intricate Signal Transduction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Ouabain, a cardiac glycoside traditionally known for its therapeutic effects in heart conditions, is now recognized for a complex and multifaceted mechanism of action that extends far beyond simple ion pump inhibition. As a highly specific inhibitor of the Na+/K+-ATPase, ouabain (B1677812) disrupts transmembrane ion gradients, leading to increased intracellular calcium, which forms the basis of its cardiotonic effects. However, a paradigm shift in understanding has revealed the Na+/K+-ATPase as a sophisticated signal transducer. At concentrations found endogenously, ouabain binding initiates a cascade of intracellular signaling events, recruiting and activating a host of protein kinases and second messengers. This guide provides a comprehensive technical overview of ouabain's dual mechanism, detailing the canonical ion pump inhibition pathway and the more recently elucidated signal transduction cascades, including the activation of Src kinase, transactivation of the Epidermal Growth Factor Receptor (EGFR), and modulation of pathways such as MAPK, PLC/PKC, and STAT3. We present quantitative data on its efficacy, detailed experimental protocols for studying its action, and visual diagrams of the core signaling pathways to offer a thorough resource for professionals in biomedical research and drug development.
Core Mechanism: Inhibition of the Na+/K+-ATPase Ion Pump
The primary and most well-established mechanism of action for (-)-Ouabain octahydrate is its potent and specific inhibition of the Na+/K+-ATPase, a ubiquitous transmembrane enzyme essential for maintaining cellular ion homeostasis.[1][2][3][4][5][6] This enzyme actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, hydrolyzing one molecule of ATP in the process.
Ouabain binds to the extracellular surface of the Na+/K+-ATPase's α-subunit, locking the enzyme in a conformation that prevents ion transport.[7][8] This inhibition leads to two critical downstream events:
-
Increased Intracellular Sodium ([Na+]i): The cessation of Na+ extrusion causes its accumulation within the cell.[4][9][10]
-
Increased Intracellular Calcium ([Ca2+]i): The elevated [Na+]i reduces the electrochemical gradient necessary for the Na+/Ca2+ exchanger (NCX) to effectively pump calcium out of the cell.[4][9][11] This results in a net influx and accumulation of intracellular Ca2+, which is then sequestered into intracellular stores like the endoplasmic/sarcoplasmic reticulum.[9][10][11]
This elevation of intracellular calcium is the cornerstone of ouabain's positive inotropic (contractility-enhancing) effect in cardiomyocytes, as more Ca2+ is available for the contractile machinery during excitation-contraction coupling.[1][2][4]
The Na+/K+-ATPase as a Signal Transducer: The "Signalosome"
Beyond its role as an ion pump, the Na+/K+-ATPase acts as a receptor and scaffolding protein, forming a signaling complex or "signalosome," particularly within cholesterol-rich membrane microdomains called caveolae.[1][12] Binding of ouabain, often at low, sub-inhibitory (nanomolar) concentrations, triggers conformational changes in the enzyme that initiate intracellular signaling cascades, a function distinct from and often independent of changes in ion concentrations.[13][14]
Activation of Src Kinase and EGFR Transactivation
A pivotal event in ouabain-induced signaling is the activation of the non-receptor tyrosine kinase, Src. The Na+/K+-ATPase α-subunit interacts directly with Src, holding it in an inactive state.[15] Ouabain binding disrupts this interaction, releasing and activating Src kinase.[1][15][16]
Activated Src serves as a central node, propagating the signal through multiple pathways. One of the most prominent is the transactivation of the Epidermal Growth Factor Receptor (EGFR). Src phosphorylates and activates the EGFR, which then recruits adaptor proteins like Shc and Grb2, ultimately leading to the activation of the Ras/Raf/MEK/ERK (MAPK) cascade.[12][14][16] This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.[13][17]
Generation of Reactive Oxygen Species (ROS)
Ouabain binding can trigger the production of reactive oxygen species (ROS), which act as critical second messengers.[18][19] This ROS generation often originates from mitochondria and can be initiated by the Src/EGFR/Ras signaling axis.[20][21] Importantly, ouabain-induced ROS production can occur independently of changes in intracellular Na+ and Ca2+ concentrations.[21] ROS are required for the downstream activation of certain pathways, creating a feed-forward mechanism for Na+/K+-ATPase-mediated signaling.
Modulation of Other Key Signaling Pathways
Ouabain's influence extends to a variety of other critical cellular pathways:
-
PLC/PKC Pathway: In cardiac cells, ouabain activates a cardioprotective pathway involving Phospholipase C-γ1 (PLC-γ1) and Protein Kinase C-ε (PKCε) in a Src-dependent manner.[1]
-
AMPK Pathway: In cancer cells, ouabain can deplete ATP, leading to the activation of AMP-activated protein kinase (AMPK), which can then serve as an upstream activator of Src, contributing to its anticancer effects.
-
STAT3 Pathway: Ouabain has been shown to suppress the expression and phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of tumor cell survival and proliferation.[19]
-
JNK Pathway: In non-small cell lung cancer cells, ouabain activates JNK, leading to a decrease in the anti-apoptotic protein Bcl-2 and inducing autophagic cell death.
Quantitative Data Presentation
The effects of ouabain are highly dependent on its concentration and the specific cell type, particularly the isoform of the Na+/K+-ATPase α-subunit expressed. Rodent cells expressing the α1 isoform are notably more resistant than human cells or cells expressing α2 and α3 isoforms.[7]
Table 1: IC50 Values of Ouabain for Na+/K+-ATPase Inhibition and Cell Proliferation
| Target / Cell Line | Effect | IC50 Value | Species / Context | Reference(s) |
|---|---|---|---|---|
| Na+/K+-ATPase (α1) | Inhibition | 320 µM | Rat Brain | |
| Na+/K+-ATPase (α2/α3) | Inhibition | 23 - 460 nM | Rat Brain | |
| Na+/K+-ATPase (α1) | Inhibition | ~15 nM | Canine Kidney | [7] |
| Na+/K+-ATPase (α3) | Inhibition | ~15 nM | Porcine Cortex | [7] |
| OS-RC-2 | Proliferation | ~39 nM (48h) | Human Renal Cancer | [1][2][9] |
| NCI-H446 | Proliferation | Not specified, similar to OS-RC-2 | Human Lung Cancer | [2][9] |
| A549 | Proliferation | IC50 < 25 nM (48h) | Human Lung Cancer | |
| Hela | Proliferation | ~45 nM (48h) | Human Cervical Cancer | |
| HCT116 | Proliferation | < 25 nM (48h) | Human Colon Cancer | |
| A375 | Proliferation | 67.17 nM (48h) | Human Melanoma | [18] |
| SK-Mel-28 | Proliferation | 186.51 nM (48h) | Human Melanoma | [18] |
| Melan-A (non-malignant) | Proliferation | 9.63 µM | Mouse Melanocytes |[18] |
Table 2: Effective Concentrations of Ouabain for Inducing Signaling Events
| Signaling Event | Effective Concentration | Cell Type / Context | Reference(s) |
|---|---|---|---|
| ERK Phosphorylation | 10 nM | Opossum Kidney (OK) Cells | [11] |
| ERK Phosphorylation | 50 nM | Human Myotubes | |
| Src Activation | 10 µM | Isolated Rat Hearts | [20] |
| Src Activation | 100 nM | LLC-PK1 Cells | [15] |
| Src Activation | 10 µM | Arterial Smooth Muscle Cells | [14] |
| ROS Production | 100 µM | Rat Cardiac Myocytes | [12][13] |
| ROS Production | 100 nM | LLC-PK1 Cells | [15] |
| ROS Production | 3 nM | Rat Retinal Cells | [4] |
| STAT3 Inhibition | 50 - 100 nM | A549, Hela, HCT116 Cells |
| Apoptosis Induction | 50 - 100 nM | A549, Hela, HCT116 Cells | |
Experimental Protocols
Protocol for Measuring Na+/K+-ATPase Activity
This protocol is based on the colorimetric measurement of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. The specific activity of Na+/K+-ATPase is determined by the difference in Pi released in the absence and presence of ouabain, a specific inhibitor.
Workflow Diagram:
Methodology:
-
Sample Preparation: Homogenize cells or tissues in a suitable buffer (e.g., Tris-HCl with EDTA and a detergent) on ice. Centrifuge to remove debris and collect the supernatant containing the membrane fraction. Determine the total protein concentration using a standard method like the BCA assay.
-
Reaction Setup: For each sample, prepare two sets of reactions in a microplate:
-
Total ATPase Activity: Reaction buffer (containing NaCl, KCl, MgCl₂, ATP) and sample lysate.
-
Ouabain-Insensitive Activity: Reaction buffer, sample lysate, and a saturating concentration of ouabain (typically 1-2 mM to inhibit all isoforms).
-
-
Reaction: Pre-incubate the plate at 37°C. Start the reaction by adding ATP. Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction by adding an acidic reagent (e.g., perchloric acid). Add a colorimetric reagent that forms a complex with the released inorganic phosphate (e.g., an ammonium (B1175870) molybdate-based solution).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 660 nm).
-
Calculation:
-
Use a phosphate standard curve to convert absorbance values to the amount of Pi produced.
-
Calculate the activity for both "Total" and "Ouabain-Insensitive" conditions (e.g., in nmol Pi/mg protein/min).
-
Na+/K+-ATPase Activity = (Total ATPase Activity) - (Ouabain-Insensitive Activity).
-
Protocol for Detecting Ouabain-Induced Protein Phosphorylation by Western Blot
This protocol outlines the steps to assess the activation state of kinases like Src and ERK following ouabain treatment.
-
Cell Treatment: Culture cells to the desired confluency. Serum-starve cells for several hours to reduce basal kinase activity. Treat cells with the desired concentration of ouabain for various time points (e.g., 0, 5, 15, 30 minutes).
-
Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Src [Tyr418] or anti-phospho-ERK1/2 [Thr202/Tyr204]).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein (e.g., anti-total Src or anti-total ERK1/2). Quantify band intensities using densitometry software and express the result as the ratio of phosphorylated protein to total protein.
Conclusion
The mechanism of action of this compound is a compelling example of dual functionality. It operates as a classical enzyme inhibitor, altering ion homeostasis to produce potent physiological effects, and as a sophisticated signaling molecule, activating a complex network of intracellular pathways via its interaction with the Na+/K+-ATPase signalosome. This dual nature explains its broad range of effects, from cardiotonicity to anticancer activity, and underscores the importance of concentration and cellular context. For researchers and drug developers, understanding both facets of ouabain's action is critical for harnessing its therapeutic potential and designing novel agents that can selectively target these distinct mechanisms for therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ouabain-Na+/K+-ATPase Signaling Regulates Retinal Neuroinflammation and ROS Production Preventing Neuronal Death by an Autophagy-Dependent Mechanism Following Optic Nerve Axotomy In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of ouabain and human ouabainlike substance to different Na+, K+-ATPase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ouabain stimulates protein kinase B (Akt) phosphorylation in opossum kidney proximal tubule cells through an ERK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Ouabain triggers preconditioning through activation of the Na+,K+-ATPase signaling cascade in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Regulation of ERK1/2 by ouabain and Na-K-ATPase-dependent energy utilization and AMPK activation in parotid acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Two active Na+/K+-ATPases of high affinity for ouabain in adult rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (-)-Ouabain Octahydrate as a Na+/K+ ATPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ouabain octahydrate is a potent and highly specific cardiac glycoside, a class of naturally derived steroid-like compounds.[1][2] Historically used as an arrow poison, it is extracted from the seeds of Strophanthus gratus and has been utilized therapeutically for centuries in the treatment of congestive heart failure and certain cardiac arrhythmias.[1] In the context of biomedical research, ouabain (B1677812) is an indispensable tool for studying the function of the Na+/K+ ATPase, an essential transmembrane protein.[1][3]
The primary mechanism of action of ouabain is the inhibition of the Na+/K+ ATPase pump.[4] This inhibition leads to a cascade of ionic events, most notably an increase in intracellular calcium, which is the basis for its cardiotonic effects.[3][4] However, contemporary research has unveiled a more complex role for ouabain. Beyond its function as a mere pump inhibitor, ouabain acts as a signaling molecule, initiating intracellular signaling cascades through its binding to the Na+/K+ ATPase, often at concentrations below those required for significant pump inhibition.[5][6] This dual functionality—ion pump inhibition and signal transduction—positions ouabain as a critical compound for investigating cellular physiology and as a potential therapeutic agent in fields beyond cardiology, including oncology.[2][4]
Physicochemical Properties
(-)-Ouabain is a white, crystalline solid that typically exists as an octahydrate.[1][7] It is sensitive to light and should be stored accordingly.[7]
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₄O₁₂ · 8H₂O | [3] |
| Molecular Weight | 728.77 g/mol | [3][7] |
| CAS Number | 11018-89-6 | [7] |
| Appearance | White to off-white crystalline powder | [1][7] |
| Solubility | Soluble in water (1.3 g/100mL at ~25°C) and ethanol (B145695) (1.0 g/100mL at ~25°C). Solubility increases with temperature. | [7] |
| Stability | Stable in air but light sensitive. Solutions in water or DMSO can be stored at -20°C for up to 3 months. | [7] |
Mechanism of Action: A Dual Role
Inhibition of Ion Pumping Activity
The canonical function of ouabain is the direct inhibition of the Na+/K+ ATPase. This enzyme, found in the plasma membrane of all animal cells, actively transports three sodium ions (Na+) out of the cell in exchange for two potassium ions (K+) into the cell, a process fueled by the hydrolysis of ATP.[4] This pumping action is fundamental for maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other solutes.
Ouabain binds to a specific site on the extracellular face of the α-subunit of the Na+/K+ ATPase.[8] This binding event locks the enzyme in a specific conformational state (the E2-P state), preventing it from completing its pumping cycle.[2] The direct consequences of this inhibition are:
-
Increased Intracellular Sodium [Na+]i: The efflux of Na+ is blocked, leading to its accumulation inside the cell.[4]
-
Increased Intracellular Calcium [Ca2+]i: The elevated [Na+]i alters the electrochemical gradient for the sodium-calcium exchanger (NCX), causing it to work in reverse or at a reduced capacity. This results in a net influx or decreased efflux of Ca2+, leading to a rise in the intracellular calcium concentration.[4][6]
In cardiac myocytes, this elevation in [Ca2+]i enhances the contractility of the heart muscle (a positive inotropic effect), which is the basis of its therapeutic use in heart failure.[3][4]
Activation of Signal Transduction
Separate from its effect on ion transport, ouabain binding can initiate intracellular signaling cascades.[4][5] The Na+/K+ ATPase, particularly a subpopulation located in membrane microdomains called caveolae, acts as a signal-transducing receptor.[5] This signaling function can be triggered by nanomolar concentrations of ouabain, which may not be sufficient to cause significant changes in bulk intracellular Na+ and Ca2+ concentrations.[9][10]
The binding of ouabain to this signaling pool of Na+/K+ ATPase induces conformational changes that facilitate protein-protein interactions. A key event is the activation of the non-receptor tyrosine kinase Src, which is physically associated with the pump.[2][5] Activation of Src initiates several downstream pathways:
-
Ras/Raf/MEK/ERK (MAPK) Pathway: Src activation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates the ERK/MAPK pathway, influencing processes like cell proliferation and survival.[11]
-
PLC/PKC Pathway: Activated Src can also recruit and phosphorylate Phospholipase C-gamma (PLC-γ), leading to the activation of Protein Kinase C (PKC).[12]
-
Reactive Oxygen Species (ROS) Generation: Ouabain can stimulate the production of ROS, often through a mitochondrial- and Ras-dependent mechanism.[9]
-
PI3K/Akt Pathway: This pro-survival pathway can also be activated by ouabain, creating a complex interplay between pro- and anti-apoptotic signals.[13]
-
Ca2+ Oscillations: Ouabain can induce regular, low-frequency intracellular calcium oscillations, which are distinct from the bulk increase in [Ca2+]i caused by pump inhibition. These oscillations can activate transcription factors like NF-κB.[14]
Quantitative Data: Inhibitory Potency
The inhibitory potency of ouabain on the Na+/K+ ATPase is highly dependent on the specific α-subunit isoform (α1, α2, α3) and the species. Rodent isoforms, for example, are generally less sensitive to ouabain than human isoforms. The following tables summarize key quantitative data from various studies.
Table 1: IC₅₀ Values for Ouabain Inhibition of Na+/K+ ATPase Activity
| Tissue/Cell Source | Species | Isoform(s) | IC₅₀ | Reference |
| Adult Rat Brain | Rat | Multiple | 23.0 ± 0.15 nM (very high affinity) | [15] |
| 460 ± 4.0 nM (high affinity) | [15] | |||
| 320 ± 4.6 µM (low affinity) | [15] | |||
| OS-RC-2 Cancer Cells | Human | Not specified | ~39 nM | [16] |
Table 2: Equilibrium Dissociation Constants (Kd) for [³H]-Ouabain Binding
| Tissue/Cell Source | Species | Isoform(s) | Kd | Reference |
| Adult Rat Brain | Rat | Multiple | 17.0 ± 0.2 nM (very high affinity) | [15] |
| 80 ± 1 nM (high affinity) | [15] | |||
| Vas Deferens | Rat | α2 | 69 - 136 nM | [17] |
| α1 | ~15 µM (low affinity) | [17] |
Experimental Protocols
Na+/K+ ATPase Activity Assay
This assay quantifies the enzymatic activity of the Na+/K+ ATPase by measuring ATP hydrolysis. A common method is a coupled-enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically.
-
Principle: The hydrolysis of ATP by Na+/K+ ATPase produces ADP. In the presence of pyruvate (B1213749) kinase (PK), this ADP is used to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The rate of decrease in NADH absorbance at 340 nm is proportional to the ATPase activity. The ouabain-sensitive portion of this activity is attributed to the Na+/K+ ATPase.[10]
-
Materials:
-
Enzyme Source: Microsomal membrane fractions isolated from tissue or cells.
-
Assay Buffer: e.g., 30 mM MOPS, 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂, pH 7.4.
-
Substrates/Reagents: ATP, PEP, NADH.
-
Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH).
-
Inhibitor: Ouabain octahydrate stock solutions.
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH in a 96-well plate or cuvette.
-
Add the microsomal enzyme preparation to each well.
-
Add varying concentrations of ouabain to experimental wells. For control (total ATPase activity) and blank (ouabain-insensitive activity) wells, add vehicle and a saturating concentration of ouabain (e.g., 1-2 mM), respectively.[10]
-
Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Initiate the reaction by adding a saturating concentration of ATP (e.g., 3-5 mM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the rate of reaction (V₀). The Na+/K+ ATPase activity is the difference between the rates in the absence and presence of saturating ouabain.
-
Plot activity versus ouabain concentration to determine the IC₅₀ value.
-
[³H]-Ouabain Binding Assay
This protocol is used to determine the affinity (Kd) and density (Bmax) of ouabain binding sites.
-
Principle: Quantifies the specific binding of radiolabeled [³H]-ouabain to its receptor on the Na+/K+ ATPase. Non-specific binding is determined in the presence of a large excess of unlabeled ouabain.
-
Materials:
-
Enzyme Source: Crude or purified membrane preparations.
-
Radioligand: [³H]-ouabain.
-
Unlabeled Ligand: Ouabain octahydrate.
-
Binding Buffer: Typically contains Mg²⁺ and inorganic phosphate (B84403) (Pi) or ATP + Na⁺ to promote the high-affinity conformation.[15][17]
-
Glass fiber filters and vacuum filtration manifold.
-
Liquid scintillation counter and cocktail.
-
-
Procedure:
-
In a series of tubes, add a constant amount of membrane protein.
-
Add increasing concentrations of [³H]-ouabain.
-
To a parallel set of tubes for determining non-specific binding, add the same concentrations of [³H]-ouabain plus a saturating concentration of unlabeled ouabain (e.g., 1 mM).
-
Incubate all tubes at a controlled temperature (e.g., 37°C) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, washing quickly with ice-cold buffer to remove unbound radioligand.
-
Place filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Analyze the data using non-linear regression or Scatchard analysis to determine Kd and Bmax.[18]
-
Cellular Proliferation and Apoptosis Assays
These assays assess the functional consequences of ouabain treatment on whole cells.
-
Principle: To measure the effect of ouabain on cell viability (e.g., MTT assay) or the induction of programmed cell death (e.g., Annexin V/PI staining and flow cytometry).
-
Materials:
-
Procedure (for Apoptosis):
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with various concentrations of ouabain (and a vehicle control) for a specified time (e.g., 24-48 hours).[13][16]
-
Harvest the cells (including any floating cells in the supernatant).
-
Wash the cells with PBS and then resuspend in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples promptly by flow cytometry. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Conclusion
This compound is a multifaceted molecule that serves as more than a simple inhibitor of the Na+/K+ ATPase. Its ability to arrest the ion-pumping function of the enzyme has established it as a cornerstone of cardiovascular medicine and a vital tool for physiological research. The discovery of its second function—as an activator of complex intracellular signaling cascades—has opened new avenues of investigation, particularly in cell biology and oncology.[2][5] By engaging the Na+/K+ ATPase as a receptor, ouabain can modulate fundamental cellular processes such as proliferation, apoptosis, and differentiation, often independent of its effects on ion gradients.[6][9] For researchers and drug developers, a thorough understanding of this dual mechanism is critical for leveraging ouabain's full potential as a research tool and for exploring the therapeutic promise of targeting the Na+/K+ ATPase signalosome in various disease states. The narrow therapeutic index associated with its cardiotonic effects, however, remains a significant challenge that necessitates further research into isoform-specific targeting and novel delivery systems.[4]
References
- 1. Ouabain | C29H44O12 | CID 439501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In Vitro Study of the Multimodal Effect of Na+/K+ ATPase Blocker Ouabain on the Tumor Microenvironment and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ouabain Octahydrate | C29H60O20 | CID 6364534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 5. utoledo.edu [utoledo.edu]
- 6. Frontiers | Effect of ouabain on calcium signaling in rodent brain: A systematic review of in vitro studies [frontiersin.org]
- 7. OUABAIN OCTAHYDRATE | 11018-89-6 [chemicalbook.com]
- 8. Ouabain Binding Site in a Functioning Na+/K+ ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ouabain stimulates Na-K-ATPase through a sodium/hydrogen exchanger-1 (NHE-1)-dependent mechanism in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ouabain binds with high affinity to the Na,K-ATPase in human polycystic kidney cells and induces extracellular signal-regulated kinase activation and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ouabain triggers preconditioning through activation of the Na+,K+-ATPase signaling cascade in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Na+/K+-ATPase inhibition by ouabain induces CaMKII-dependent apoptosis in adult rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Two active Na+/K+-ATPases of high affinity for ouabain in adult rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative analysis of the high-affinity binding sites for [3H]ouabain in the rat vas deferens and their immunological identification as the alpha 2 isoform of Na+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to (-)-Ouabain Octahydrate Signaling Pathways in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ouabain, a cardiac glycoside traditionally used in the management of heart failure, has garnered significant attention for its role as a signaling molecule that modulates a diverse array of cellular processes. Beyond its well-established inhibitory effect on the Na+/K+-ATPase ion pump, ouabain (B1677812) initiates intricate intracellular signaling cascades that influence cell proliferation, apoptosis, hypertrophy, and gene expression. This technical guide provides a comprehensive overview of the core signaling pathways activated by (-)-ouabain octahydrate, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals involved in basic science and drug development.
Core Signaling Pathways
The signaling cascades initiated by ouabain are multifaceted and cell-type specific. However, a central paradigm involves the binding of ouabain to the Na+/K+-ATPase, which then functions as a signal transducer. This interaction triggers a cascade of downstream events, primarily through the activation of Src kinase and the transactivation of the Epidermal Growth Factor Receptor (EGFR). These initial events lead to the engagement of major signaling modules, including the Ras/Raf/MEK/ERK (p42/44 MAPK) pathway and the PI3K/Akt pathway. Furthermore, ouabain modulates intracellular concentrations of second messengers, namely calcium ions ([Ca2+]i) and reactive oxygen species (ROS), which play crucial roles in mediating its physiological and pathological effects.
Na+/K+-ATPase: The Ouabain Receptor and Signal Transducer
The primary molecular target of ouabain is the α-subunit of the Na+/K+-ATPase, a ubiquitous transmembrane protein responsible for maintaining electrochemical gradients across the plasma membrane. The binding of ouabain to the Na+/K+-ATPase not only inhibits its ion-pumping function but also induces conformational changes that facilitate the assembly of a signaling complex, often within specialized membrane microdomains called caveolae.[1][2] This "signalosome" brings together various signaling proteins, initiating a cascade of intracellular events.
Key Downstream Signaling Cascades
-
Src Kinase Activation: A pivotal and early event in ouabain signaling is the activation of the non-receptor tyrosine kinase, Src.[3][4] Ouabain binding to the Na+/K+-ATPase leads to the activation of Src, which is often physically associated with the pump.[5] Activated Src then phosphorylates a multitude of downstream targets, including the EGFR.
-
EGFR Transactivation: Ouabain can induce the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) in a ligand-independent manner, a process known as transactivation.[3][4][6] This is a critical step that links the Na+/K+-ATPase to the canonical growth factor signaling pathways.
-
Ras/Raf/MEK/ERK (p42/44 MAPK) Pathway: The activation of the Ras/Raf/MEK/ERK cascade is a common downstream consequence of ouabain signaling.[3][6] This pathway is initiated by the activation of the small GTPase Ras, which in turn activates a cascade of serine/threonine kinases (Raf, MEK, and ERK). The phosphorylation and activation of ERK1/2 lead to the regulation of numerous transcription factors and cellular processes, including cell proliferation and differentiation.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another important route activated by ouabain. This pathway is crucial for cell survival, growth, and metabolism. Ouabain-induced activation of this pathway can contribute to its anti-apoptotic and pro-hypertrophic effects in certain cell types.[7]
-
Intracellular Calcium ([Ca2+]i) Mobilization: Ouabain is well-known to increase intracellular calcium levels. This occurs through at least two mechanisms: 1) Inhibition of the Na+/K+-ATPase leads to an increase in intracellular sodium, which in turn reverses the direction of the Na+/Ca2+ exchanger, causing an influx of Ca2+. 2) Ouabain can also trigger the release of Ca2+ from intracellular stores.[3][8] The resulting elevation in [Ca2+]i acts as a second messenger, activating various calcium-dependent enzymes and transcription factors.[9]
-
Reactive Oxygen Species (ROS) Production: Ouabain treatment has been shown to induce the generation of reactive oxygen species (ROS) in various cell types.[3][4] This ROS production can originate from mitochondria and is often dependent on the activation of the Src and Ras signaling pathways.[10] ROS can act as second messengers to modulate the activity of various signaling proteins and transcription factors.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of ouabain with its target and its effects on cellular processes.
Table 1: Ouabain Inhibition of Na+/K+-ATPase Isoforms (IC50 Values)
| Cell Line/Tissue | Na+/K+-ATPase Isoform | IC50 (nM) | Reference |
| Canine Kidney | α1 | 15 | [3] |
| Porcine Cerebral Cortex | α3 | 15 | [3] |
| Rat | α1 | 48,000 | [11] |
| Rat | α2 | 58 | [11] |
| Rat | α3 | 6.7 | [11] |
| Human Heart | α1β1 | 7.0 ± 2.5 | [12] |
| Human Heart | α2β1 | 81 ± 11 | [12] |
Table 2: Ouabain Binding Affinity to Na,K-ATPase Isoforms (Kd Values)
| Species | Na,K-ATPase Isoform | Kd (nM) | Reference |
| Rat | α2 | 115 | [11] |
| Rat | α3 | 1.6 | [11] |
| Rat | α4 | 312 | [11] |
| Human Heart | α1β1 | 3.6 ± 1.6 | [12] |
| Human Heart | α2β1 | 17 ± 6 | [12] |
Table 3: Effect of Ouabain on Cell Viability and Proliferation (IC50 Values)
| Cell Line | Assay | Incubation Time | IC50 (nM) | Reference |
| OS-RC-2 (Renal Cancer) | MTT Assay | 48 h | ~39 | [13] |
| MDA-MB-231 (Breast Cancer) | Cell Viability | 24 h | 150 ± 2 | [14] |
| MDA-MB-231 (Breast Cancer) | Cell Viability | 48 h | 90 ± 2 | [14] |
| MDA-MB-231 (Breast Cancer) | [3H]thymidine incorporation | 24 h | 142 ± 2 | [14] |
| A549 (Lung Cancer) | CCK-8 Assay | 24 h | ~25-50 | [15] |
| Hela (Cervical Cancer) | CCK-8 Assay | 24 h | ~25-50 | [15] |
| HCT116 (Colon Cancer) | CCK-8 Assay | 24 h | ~25-50 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate ouabain signaling pathways.
Na+/K+-ATPase Activity Assay (ATP Hydrolysis)
This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. The ouabain-sensitive activity is determined by subtracting the activity in the presence of ouabain (which inhibits Na+/K+-ATPase) from the total ATPase activity.
Materials:
-
Cell or tissue homogenates
-
Assay Buffer: 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl2
-
Ouabain solution (1 mM stock)
-
ATP solution (30 mM)
-
Pi detection reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution
Procedure:
-
Prepare two sets of reaction tubes: "Total ATPase" and "Ouabain-insensitive ATPase".
-
To the "Total ATPase" tubes, add the assay buffer and the cell/tissue homogenate.
-
To the "Ouabain-insensitive ATPase" tubes, add the assay buffer, the cell/tissue homogenate, and ouabain to a final concentration of 1 mM.
-
Pre-incubate the tubes at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 3 mM to all tubes.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Centrifuge the tubes to pellet the protein.
-
Transfer the supernatant to a new set of tubes for Pi determination.
-
Add the Pi detection reagent to the supernatant and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite Green).
-
Calculate the amount of Pi released using a standard curve generated with the phosphate standard solution.
-
The Na+/K+-ATPase activity is the difference between the Pi released in the "Total ATPase" and "Ouabain-insensitive ATPase" tubes, typically expressed as nmol Pi/mg protein/min.[13][14][15][16]
Western Blotting for Phosphorylated Proteins (e.g., p-EGFR)
This technique is used to detect and quantify the phosphorylation of specific proteins in response to ouabain treatment.
Materials:
-
Cell culture reagents
-
Ouabain octahydrate
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells and grow to the desired confluency.
-
Treat cells with ouabain at the desired concentration and for the specified time. Include a vehicle control.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total EGFR) and a loading control (e.g., anti-β-actin).[4][10][17]
Immunoprecipitation of Src
This method is used to isolate Src from a cell lysate to study its activation or its interaction with other proteins following ouabain treatment.
Materials:
-
Cell culture reagents and ouabain
-
Lysis buffer
-
Anti-Src antibody
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli buffer
Procedure:
-
Treat cells with ouabain as described for Western blotting.
-
Lyse the cells and pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-Src antibody for several hours to overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated Src from the beads using elution buffer or by boiling in Laemmli buffer for subsequent analysis by Western blotting or a kinase assay.[18][19][20][21]
Measurement of Intracellular Calcium ([Ca2+]i) with Fura-2 AM
This ratiometric fluorescence microscopy technique allows for the quantitative measurement of changes in intracellular calcium concentration in live cells.
Materials:
-
Live-cell imaging microscope with filter sets for Fura-2
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Ionomycin (B1663694) and EGTA for calibration
Procedure:
-
Seed cells on glass-bottom dishes or coverslips.
-
Load the cells with Fura-2 AM (typically 2-5 µM) in HBSS, often with a small amount of Pluronic F-127 to aid in dye solubilization, for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.
-
Mount the dish/coverslip on the microscope stage.
-
Acquire fluorescence images by alternately exciting the cells at ~340 nm and ~380 nm and measuring the emission at ~510 nm.
-
Establish a baseline fluorescence ratio (F340/F380) before adding ouabain.
-
Add ouabain to the cells and continue to record the fluorescence ratio over time.
-
At the end of the experiment, calibrate the Fura-2 signal by determining the maximum ratio (Rmax) with the addition of a calcium ionophore like ionomycin in the presence of extracellular calcium, and the minimum ratio (Rmin) after chelating calcium with EGTA.
-
Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2 for Ca2+.[22][23]
Detection of Reactive Oxygen Species (ROS) with DCFH-DA
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.
Materials:
-
DCFH-DA
-
Cell culture medium without phenol (B47542) red
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in plates or on coverslips.
-
Treat cells with ouabain for the desired time.
-
Wash the cells with serum-free medium.
-
Load the cells with DCFH-DA (typically 5-20 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope (excitation ~488 nm, emission ~525 nm) or a fluorescence plate reader.
-
Quantify the change in fluorescence relative to control cells.[6][16]
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways activated by this compound.
Caption: Core (-)-Ouabain Signaling Pathways.
Caption: Ouabain-Induced Apoptotic Pathway.
Caption: Western Blotting Experimental Workflow.
Conclusion
This compound is a potent signaling molecule that exerts a wide range of effects on cellular function. Its ability to engage multiple, interconnected signaling pathways through its interaction with the Na+/K+-ATPase highlights the complexity of its biological actions. This technical guide has provided a detailed overview of these pathways, supported by quantitative data and experimental protocols, to serve as a foundational resource for researchers in the field. A thorough understanding of ouabain's signaling mechanisms is crucial for elucidating its physiological roles and for the development of novel therapeutic strategies targeting the Na+/K+-ATPase signalosome in various diseases, including cancer and cardiovascular disorders. Further research is warranted to fully unravel the cell-type-specific nuances of ouabain signaling and to translate these findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. Cardiac glycoside ouabain induces autophagic cell death in non-small cell lung cancer cells via a JNK-dependent decrease of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. utoledo.edu [utoledo.edu]
- 6. Ouabain activates the Na-K-ATPase signalosome to induce autosomal dominant polycystic kidney disease cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ouabain prevents pathological cardiac hypertrophy and heart failure through activation of phosphoinositide 3-kinase α in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ouabain activates NFκB through an NMDA signaling pathway in cultured cerebellar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ouabain-Induced Cell Death and Survival. Role of α1-Na,K-ATPase-Mediated Signaling and [Na+]i/[K+]i-Dependent Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ouabain Protects against Shiga Toxin–Triggered Apoptosis by Reversing the Imbalance between Bax and Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
- 15. A Method to Measure Hydrolytic Activity of Adenosinetriphosphatases (ATPases) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ouabain Induces Apoptotic Cell Death Through Caspase- and Mitochondria-dependent Pathways in Human Osteosarcoma U-2 OS Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mpbio.com [mpbio.com]
- 19. Effect of ouabain on myocardial ultrastructure and cytoskeleton during the development of ventricular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Regulation of Na/K-ATPase beta1-subunit gene expression by ouabain and other hypertrophic stimuli in neonatal rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
(-)-Ouabain Octahydrate: A Technical Guide to Its Natural Sources, Pharmacology, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ouabain octahydrate, also known as g-strophanthin, is a potent and highly specific cardiac glycoside.[1][2] Historically used as an arrow poison in eastern Africa, its profound physiological effects have made it a valuable tool in cardiovascular research and a subject of interest for drug development.[1][2] This technical guide provides an in-depth overview of ouabain's natural origins, extraction methodologies, pharmacological properties, and the intricate signaling pathways it modulates.
Natural Sources and Biosynthesis
Ouabain (B1677812) is a naturally occurring compound found predominantly in the seeds of Strophanthus gratus and the bark of Acokanthera ouabaio, both plants belonging to the Apocynaceae family.[2][3][4][5] While the complete biosynthesis in plants is not fully elucidated, it is understood to be a complex process. In mammals, a similar compound, endogenous ouabain, is synthesized in the adrenal glands and hypothalamus.[6][7] The proposed biosynthetic pathway for this endogenous counterpart begins with cholesterol, which undergoes side-chain cleavage to form pregnenolone, followed by further metabolism to progesterone, which then serves as a key precursor.[6][8]
Table 1: Natural Sources of (-)-Ouabain
| Plant Species | Family | Plant Part Used |
| Strophanthus gratus | Apocynaceae | Seeds |
| Acokanthera ouabaio | Apocynaceae | Bark |
| Acokanthera schimperi | Apocynaceae | Bark, Roots |
Extraction and Purification
The isolation of ouabain from its natural sources is a multi-step process. A general protocol involves the initial extraction of the plant material with a polar solvent, followed by a series of purification steps.
Generalized Experimental Protocol for Ouabain Extraction from Strophanthus gratus Seeds
-
Preparation of Plant Material: The seeds of Strophanthus gratus are dried and finely powdered to increase the surface area for solvent extraction.
-
Defatting: The powdered seeds are first treated with a non-polar solvent, such as petroleum ether or hexane, to remove fats and oils, which can interfere with subsequent extraction steps.
-
Extraction: The defatted material is then extracted with a polar solvent, typically ethanol (B145695) or a methanol-water mixture, to solubilize the glycosides. This process can be performed using methods like maceration, percolation, or Soxhlet extraction.
-
Concentration: The resulting extract is concentrated under reduced pressure to remove the solvent, yielding a crude glycosidic mixture.
-
Purification: The crude extract is subjected to various chromatographic techniques to isolate ouabain. This may include:
-
Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents (e.g., chloroform-methanol mixtures) as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): A more refined method for final purification, often using a reverse-phase C18 column.
-
-
Crystallization: The purified ouabain is then crystallized from a suitable solvent system, such as an ethanol-water mixture, to obtain ouabain octahydrate.
Caption: Workflow for Ouabain Extraction and Purification.
Mechanism of Action and Signaling Pathways
Ouabain's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1][2][9] This inhibition leads to an increase in intracellular sodium concentration.[1] The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger (NCX), resulting in an increase in intracellular calcium levels.[1] This rise in intracellular calcium is responsible for the positive inotropic effect of ouabain on the heart muscle, meaning it increases the force of contraction.[1][10]
Beyond its direct impact on ion transport, ouabain binding to the Na+/K+-ATPase also triggers a cascade of intracellular signaling events.[11][12] This signaling function is often independent of changes in intracellular sodium and calcium concentrations.[11] A portion of the Na+/K+-ATPase is located in caveolae, where it acts as a signaling scaffold.[13] Upon ouabain binding, it can activate Src kinase, which in turn can lead to the transactivation of the epidermal growth factor receptor (EGFR).[14][15] This activation initiates downstream pathways, including the Ras-Raf-MEK-ERK pathway, which is involved in cell growth and proliferation.[14] Ouabain has also been shown to stimulate the production of reactive oxygen species (ROS).[11][15]
Caption: Ouabain-Induced Intracellular Signaling Pathways.
Pharmacological Data and Therapeutic Potential
Ouabain exhibits a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the toxic dose.[2] It has been used in the treatment of congestive heart failure and certain cardiac arrhythmias.[3][10][16] Its use has largely been superseded by other cardiac glycosides like digoxin, which have more favorable pharmacokinetic profiles.[2] However, there is renewed interest in ouabain and its derivatives for other therapeutic applications, including oncology, due to its effects on cell proliferation signaling pathways.[2]
Table 2: Pharmacological and Physicochemical Properties of Ouabain
| Property | Value | Reference |
| Molecular Weight | 728.78 g/mol (octahydrate) | |
| Mechanism of Action | Na+/K+ ATPase inhibitor | |
| Ki for Na+/K+ ATPase | 30 µM | |
| Solubility in Water | 10 mM | |
| Solubility in Ethanol | 10 mM | |
| Solubility in DMSO | 100 mM | |
| Oral Bioavailability | Low (approx. 2.5%) | [10] |
| Plasma Half-life | ~22 hours | [10] |
Conclusion
This compound remains a molecule of significant interest to the scientific community. Its well-defined mechanism of action on the Na+/K+-ATPase makes it an indispensable tool for studying ion transport and cellular signaling. While its clinical use in cardiology has diminished, the elucidation of its complex signaling roles has opened new avenues for research and potential therapeutic applications, particularly in the field of oncology. A thorough understanding of its natural sources, extraction methods, and multifaceted pharmacology is crucial for any researcher or drug development professional working with this potent cardiac glycoside.
References
- 1. Ouabain - Wikipedia [en.wikipedia.org]
- 2. What is Ouabain used for? [synapse.patsnap.com]
- 3. Ouabain | C29H44O12 | CID 439501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ouabain - MeSH - NCBI [ncbi.nlm.nih.gov]
- 5. Ouabain - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 6. Steroid Biosynthesis and Renal Excretion in Human Essential Hypertension: Association With Blood Pressure and Endogenous Ouabain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ouabain is secreted by bovine adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 10. Ouabain - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 11. researchgate.net [researchgate.net]
- 12. New insights into the regulation of Na+,K+-ATPase by ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Physiological Significance of the Cardiotonic Steroid/Ouabain-Binding Site of the Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ouabain activates the Na-K-ATPase signalosome to induce autosomal dominant polycystic kidney disease cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Ouabain | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
The Dichotomous Life of a Cardiac Glycoside: A Technical Guide to the Physiological Effects of Low-Dose Ouabain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ouabain (B1677812), a cardiac glycoside traditionally known for its inhibitory effects on the Na+/K+-ATPase at high concentrations, exhibits a paradoxical and nuanced range of physiological effects at low, sub-inhibitory doses. This technical guide synthesizes the current understanding of low-dose ouabain's mechanisms of action, focusing on its ability to act as a signaling molecule rather than solely as a pump inhibitor. We delve into the intricate signaling cascades initiated by low-dose ouabain, its impact on cardiovascular and neuronal systems, and its potential therapeutic implications. This document provides detailed experimental protocols and quantitative data to support further research and development in this promising area.
Introduction: Beyond Pump Inhibition
For decades, the pharmacological utility of ouabain was attributed to its high-affinity binding to and subsequent inhibition of the Na+/K+-ATPase, leading to an increase in intracellular calcium and enhanced cardiac contractility. However, a growing body of evidence reveals that endogenous levels of ouabain and exogenously administered low doses can trigger a plethora of cellular responses independent of significant pump inhibition. At these nanomolar concentrations, ouabain transforms from a simple inhibitor into a complex signaling modulator, activating intricate intracellular pathways that influence cell survival, proliferation, and function. This guide explores the multifaceted physiological consequences of this low-dose engagement.
The Na+/K+-ATPase Signalosome: A Hub for Ouabain Signaling
The canonical view of the Na+/K+-ATPase as a mere ion transporter has been expanded to a more complex model of a "signalosome." In this model, the enzyme exists in specific membrane microdomains, such as caveolae, where it interacts with a host of signaling partners. Low-dose ouabain binding to the Na+/K+-ATPase within this complex initiates a conformational change that triggers a cascade of downstream signaling events.
Core Signaling Pathways Activated by Low-Dose Ouabain
Several key signaling pathways have been identified as being responsive to low-dose ouabain. These include:
-
Src Kinase Activation: One of the earliest events following low-dose ouabain binding is the activation of the non-receptor tyrosine kinase, Src.[1][2][3] This activation is a critical node, leading to the transactivation of other receptor tyrosine kinases and the initiation of multiple downstream cascades.
-
Epidermal Growth Factor Receptor (EGFR) Transactivation: Ouabain can induce the phosphorylation of the EGFR, a process that is often dependent on Src activity.[2][4] This transactivation further amplifies the signal, engaging pathways typically associated with growth factors.
-
Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: A major downstream effector of Src and EGFR activation is the MAPK/ERK pathway.[2][4][5] This pathway is crucial for regulating gene expression related to cell proliferation, differentiation, and survival.
-
Phosphoinositide 3-Kinase (PI3K) / Akt Pathway: Low-dose ouabain has been shown to activate the PI3K/Akt pathway, which plays a central role in cell survival, growth, and metabolism.[6][7][8]
-
Calcium Signaling: While high-dose ouabain's effects are dominated by bulk changes in intracellular calcium due to pump inhibition, low doses can induce more subtle and localized calcium signals.[2][5][9] This can involve the interaction of the Na+/K+-ATPase with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), leading to calcium oscillations.[9]
Diagram: Ouabain-Induced Signaling Cascade
References
- 1. Ouabain assembles signaling cascades through the caveolar Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Ouabain triggers preconditioning through activation of the Na+,K+-ATPase signaling cascade in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ouabain activates the Na-K-ATPase signalosome to induce autosomal dominant polycystic kidney disease cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ouabain-induced cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ouabain stimulates Na-K-ATPase through a sodium/hydrogen exchanger-1 (NHE-1)-dependent mechanism in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ouabain prevents pathological cardiac hypertrophy and heart failure through activation of phosphoinositide 3-kinase α in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ouabain prevents pathological cardiac hypertrophy and heart failure through activation of phosphoinositide 3-kinase α in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low doses of ouabain protect from serum deprivation-triggered apoptosis and stimulate kidney cell proliferation via activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of (-)-Ouabain Octahydrate in Cell Fate: A Technical Guide to Proliferation and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
(-)-Ouabain octahydrate, a cardiac glycoside traditionally used in the treatment of heart failure, has emerged as a potent modulator of fundamental cellular processes, demonstrating a significant capacity to inhibit cell proliferation and induce apoptosis, particularly in cancer cells.[1][2] This technical guide provides an in-depth analysis of the mechanisms underlying ouabain's effects, offering a comprehensive resource for researchers and drug development professionals. We will delve into the quantitative data from various studies, detail the experimental protocols used to elucidate these effects, and visualize the complex signaling pathways involved.
Inhibition of Cell Proliferation and Induction of Apoptosis: A Quantitative Overview
Ouabain's cytotoxic effects have been documented across a wide range of cancer cell lines. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of ouabain (B1677812) required to inhibit cell proliferation by 50%. The tables below summarize the IC50 values and the extent of apoptosis induction observed in various cancer cell lines upon treatment with ouabain.
Table 1: IC50 Values of Ouabain in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| OS-RC-2 | Renal Cancer | ~39 nM | 48 hours | [1] |
| A549 | Lung Cancer | 50-100 nM | 24 hours | [3] |
| Hela | Cervical Cancer | 50-100 nM | 24 hours | [3] |
| HCT116 | Colon Cancer | 50-100 nM | 24 hours | [3] |
| U-2 OS | Osteosarcoma | 5-60 µM | Not Specified | [4] |
| KKU-055 | Biliary Tract Cancer | 15 nM | 72 hours | [5] |
| TFK-1 | Biliary Tract Cancer | 14 nM | 72 hours | [5] |
| OCUG-1 | Biliary Tract Cancer | 485 nM | 72 hours | [5] |
| OZ | Biliary Tract Cancer | 446 nM | 72 hours | [5] |
Table 2: Ouabain-Induced Apoptosis in Cancer Cell Lines
| Cell Line | Ouabain Concentration | Apoptotic Rate | Treatment Duration | Reference |
| A549 | 50 nM | 16.00 ± 1.3% | 24 hours | [3] |
| A549 | 100 nM | 27.77 ± 0.31% | 24 hours | [3] |
| Hela | 50 nM | 7.57 ± 0.12% | 24 hours | [3] |
| Hela | 100 nM | 13.87 ± 1.63% | 24 hours | [3] |
| HCT116 | 50 nM | 13.10 ± 0.17% | 24 hours | [3] |
| HCT116 | 100 nM | 18.30 ± 2.52% | 24 hours | [3] |
Key Signaling Pathways Modulated by Ouabain
The primary molecular target of ouabain is the Na+/K+-ATPase, an essential ion pump found on the plasma membrane of cells.[6] Inhibition of this pump disrupts the cellular ion homeostasis, leading to an increase in intracellular sodium and calcium and a decrease in intracellular potassium.[3][6][7] This ionic imbalance triggers a cascade of downstream signaling events that ultimately culminate in either cell cycle arrest and apoptosis or, in some contexts, proliferation.
The Na+/K+-ATPase Signalosome and Downstream Effectors
Beyond its ion transport function, the Na+/K+-ATPase acts as a signal transducer.[1][2] Ouabain binding can activate a complex of signaling proteins, often referred to as the Na+/K+-ATPase signalosome, which includes Src kinase.[8][9] Activation of Src can, in turn, trigger multiple downstream pathways, including the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt pathways, which are critical regulators of cell proliferation, survival, and apoptosis.[2][8][10]
Caption: Ouabain-induced signaling cascade leading to cell proliferation or apoptosis.
Induction of Apoptosis via Intrinsic and Extrinsic Pathways
Ouabain promotes apoptosis through both caspase-dependent and -independent mechanisms. It has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, thereby altering the Bax/Bcl-2 ratio in favor of apoptosis.[1][4] This leads to mitochondrial dysfunction, cytochrome c release, and the activation of caspases, particularly caspase-3, -8, and -9.[4][11] Furthermore, ouabain can induce apoptosis through the Fas/FasL pathway, an extrinsic apoptotic route.[4]
The generation of reactive oxygen species (ROS) is another critical factor in ouabain-induced apoptosis.[1][3][12] Increased intracellular Ca2+ and the activation of signaling molecules like p66Shc contribute to ROS production, which in turn can lead to DNA damage and cell death.[11][12]
Caption: Intrinsic and extrinsic apoptosis pathways activated by ouabain.
Detailed Experimental Protocols
The following section outlines the standard methodologies employed to investigate the effects of this compound on cell proliferation and apoptosis.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 80, 160, 320 nM) for desired time points (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of ouabain for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[1]
References
- 1. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ouabain – a double-edged sword in tumor development and progression? a review of half a century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
- 4. Ouabain Induces Apoptotic Cell Death Through Caspase- and Mitochondria-dependent Pathways in Human Osteosarcoma U-2 OS Cells | Anticancer Research [ar.iiarjournals.org]
- 5. Ouabain at nanomolar concentrations is cytotoxic for biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 7. Ionic mechanism of ouabain-induced concurrent apoptosis and necrosis in individual cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ouabain activates the Na-K-ATPase signalosome to induce autosomal dominant polycystic kidney disease cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ouabain impairs cancer metabolism and activates AMPK-Src signaling pathway in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ouabain induces apoptotic cell death in human prostate DU 145 cancer cells through DNA damage and TRAIL pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ouabain elicits human glioblastoma cells apoptosis by generating reactive oxygen species in ERK-p66SHC-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Ouabain: A Comprehensive Technical Guide on its Function in Mammals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endogenous ouabain (B1677812) (EO) is a naturally occurring cardiotonic steroid in mammals that is structurally identical or closely related to the plant-derived cardiac glycoside, ouabain. Initially met with skepticism, the existence and physiological relevance of EO are now supported by a growing body of evidence. It is primarily synthesized in the adrenal glands and hypothalamus and acts as a hormone, playing a significant role in various physiological and pathophysiological processes. This technical guide provides an in-depth overview of the core functions of endogenous ouabain in mammals, focusing on its signaling mechanisms, physiological roles, and the experimental methodologies used for its study.
Data Presentation: Quantitative Insights into Endogenous Ouabain Function
The following tables summarize key quantitative data related to the concentrations, binding affinities, and physiological effects of endogenous ouabain.
Table 1: Plasma Concentrations of Endogenous Ouabain in Health and Disease
| Condition | Species | Mean Plasma Concentration (nM) | Range (nM) | Reference(s) |
| Healthy Controls | Human | 0.44 ± 0.20 | 0.16 - 0.77 | [1][2] |
| Congestive Heart Failure | Human | 1.52 - 1.59 | 0.17 - 8.76 | [1][2] |
| Essential Hypertension | Human | Elevated in ~45% of patients | - | [3] |
| After Acute Physical Exercise | Human | Increased to picomolar range | - | [4] |
| Pregnancy | Human | Increased to picomolar range | - | [4] |
| Kidney Failure | Human | Elevated | - | [4] |
| Myocardial Infarction | Human | Elevated | - | [4] |
Table 2: Binding Affinities (Kd) of Ouabain to Na+/K+-ATPase α-Isoforms
| Isoform | Species | Kd (nM) | IC50 (nM) | Reference(s) |
| α1 | Rat | - | 48,000 | [5] |
| α2 | Rat | 115 | 58 | [5] |
| α3 | Rat | 1.6 | 6.7 | [5] |
| α4 | Rat | 312 | - | [5] |
| α1 | Dog | - | 15 | [6] |
| α3 | Porcine | - | 15 | [6] |
| α1 | Rabbit | Relatively insensitive | - | [6] |
| α1 (ouabain-sensitive) | Human | High affinity | - | [7] |
| α2 (ouabain-sensitive) | Human | High affinity | - | [7] |
Table 3: Quantitative Effects of Ouabain on Physiological Parameters
| Parameter | Model System | Ouabain Concentration/Dose | Observed Effect | Reference(s) |
| Blood Pressure | Sprague-Dawley Rats | 23.75 µg/kg/day, i.p. | Significant increase after 1 week (95.4 to 122.5 mmHg) | [8] |
| Blood Pressure | Anesthetized Rats | 18 µg/kg | Increased systolic and diastolic blood pressure | [9] |
| Vasoconstriction | Isolated Rat Tail Arteries | 10 nM | Increased phenylephrine (B352888) pressor response | [9] |
| Vasoconstriction | Isolated Rat Tail Arteries | 10⁻⁸ M and 10⁻⁶ M | 30% and 61% inhibition of phenylephrine response, respectively | [1] |
| Cardiac Hypertrophy | Cultured Neonatal Rat Cardiac Myocytes | 5-100 µM | Increased mRNAs of skeletal α-actin, ANF, MLC-2 | [10][11] |
| Cell Proliferation | Vascular Smooth Muscle Cells | 1 nM | Induced proliferation and BrdU uptake | [12] |
| Cell Proliferation | Vascular Smooth Muscle Cells | 10⁻⁸ to 10⁻⁷ M | Significantly increased cell number | [3] |
Signaling Pathways of Endogenous Ouabain
Endogenous ouabain exerts its effects primarily through its interaction with the Na+/K+-ATPase, which functions not only as an ion pump but also as a signal transducer.
Na+/K+-ATPase-Dependent Signaling
The binding of EO to the α-subunit of the Na+/K+-ATPase initiates a cascade of intracellular signaling events. This signaling can be independent of significant changes in intracellular Na+ and Ca2+ concentrations, especially at physiological EO levels.[6]
1. The Src-EGFR-MAPK Pathway:
A central signaling cascade activated by EO involves the sequential activation of the non-receptor tyrosine kinase Src, the epidermal growth factor receptor (EGFR), and the mitogen-activated protein kinase (MAPK) pathway (ERK1/2).[13][14][15]
-
Src Activation: Upon EO binding, the Na+/K+-ATPase undergoes a conformational change, leading to the recruitment and activation of Src kinase.[13]
-
EGFR Transactivation: Activated Src then transactivates the EGFR, leading to its phosphorylation.[13]
-
MAPK/ERK Cascade: The phosphorylated EGFR serves as a docking site for adaptor proteins like Grb2, which in turn activates the Ras-Raf-MEK-ERK signaling cascade.[13] This pathway is crucial for mediating EO's effects on cell proliferation and hypertrophy.[12]
2. Reactive Oxygen Species (ROS) Generation:
EO can stimulate the production of reactive oxygen species (ROS), which act as second messengers in its signaling pathways. This ROS generation can be dependent on the Ras pathway and may originate from the mitochondria.[16] ROS can further modulate the activity of various downstream signaling molecules.
3. Phosphoinositide 3-Kinase (PI3K)/Akt Pathway:
In cardiac myocytes, ouabain has been shown to activate the PI3Kα/Akt pathway, which is involved in physiological cardiac hypertrophy. This activation appears to be independent of the EGFR-Src/Ras/Raf/ERK cascade at low, subinotropic concentrations of ouabain.[17][18]
Na+/K+-ATPase-Independent Signaling
While the majority of EO's signaling is mediated through the Na+/K+-ATPase, some evidence suggests the possibility of independent mechanisms, particularly concerning intracellular calcium mobilization. Low concentrations of ouabain have been shown to induce a rapid release of calcium from intracellular stores in thymocytes, suggesting a mechanism that may differ from the classical Na+/K+-ATPase inhibition pathway.[13]
Mandatory Visualizations
Experimental Protocols
This section provides an overview of key experimental methodologies for the study of endogenous ouabain. While general procedures are outlined, it is recommended to consult the cited literature for highly specific parameters.
Quantification of Endogenous Ouabain
1. Enzyme-Linked Immunosorbent Assay (ELISA) - Competitive Inhibition
-
Principle: This assay measures the concentration of EO in a sample by its ability to compete with a known amount of labeled (e.g., enzyme-conjugated) ouabain for binding to a limited number of anti-ouabain antibody binding sites, typically coated on a microplate. The amount of bound labeled ouabain is inversely proportional to the concentration of EO in the sample.
-
General Protocol:
-
Plate Coating: Microtiter plates are coated with an anti-ouabain antibody.
-
Sample/Standard Incubation: A mixture of the sample (or ouabain standard) and a fixed amount of biotinylated ouabain is added to the wells.
-
Competitive Binding: The plate is incubated to allow competition between the EO in the sample and the biotinylated ouabain for binding to the coated antibody.
-
Washing: The plate is washed to remove unbound components.
-
Enzyme Conjugate Addition: An enzyme-linked avidin (B1170675) (e.g., Avidin-HRP) is added, which binds to the captured biotinylated ouabain.
-
Washing: The plate is washed again to remove unbound enzyme conjugate.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.
-
Reaction Stoppage and Measurement: The reaction is stopped, and the absorbance is measured using a microplate reader. The concentration of EO is determined by comparing the sample's absorbance to a standard curve.[19][20][21][22][23]
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS provides a highly specific and sensitive method for the quantification of EO. It involves chromatographic separation of EO from other plasma components followed by its detection and quantification based on its mass-to-charge ratio.
-
General Protocol:
-
Sample Preparation: Plasma samples are typically acidified and subjected to solid-phase extraction (SPE) using a C18 column to isolate and concentrate EO.[16][24]
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, often using a reverse-phase C18 column, to separate EO from other molecules. A gradient of solvents (e.g., water and acetonitrile) is used for elution.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a mass spectrometer. EO is ionized (e.g., by electrospray ionization - ESI) and the parent ion is selected and fragmented. Specific fragment ions are then detected and quantified (Selected Reaction Monitoring - SRM). Isotope-labeled ouabain is often used as an internal standard for accurate quantification.[25]
-
Assessment of Physiological Function
1. Na+/K+-ATPase Activity Assay
-
Principle: The activity of Na+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, which is quantified by the amount of inorganic phosphate (B84403) (Pi) released. The ouabain-sensitive portion of the ATPase activity is attributed to the Na+/K+-ATPase.
-
General Protocol:
-
Reaction Mixture Preparation: Two sets of reaction mixtures are prepared. Both contain buffer, NaCl, KCl, MgCl2, and ATP. One set also contains ouabain (e.g., 1 mM) to inhibit Na+/K+-ATPase activity.[7][26][27][28]
-
Enzyme Addition and Incubation: The enzyme source (e.g., tissue homogenate or microsomal fraction) is added to the reaction mixtures and incubated at 37°C.
-
Reaction Termination: The reaction is stopped by adding an acid (e.g., perchloric acid).
-
Phosphate Measurement: The amount of inorganic phosphate released is measured colorimetrically.
-
Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.[26][27]
-
2. Isolated Artery Perfusion for Vasoconstriction Measurement
-
Principle: This ex vivo technique allows for the direct measurement of the effect of EO on the contractility of resistance arteries.
-
General Protocol:
-
Artery Isolation: A small resistance artery (e.g., mesenteric or tail artery) is dissected from an animal.
-
Cannulation and Mounting: The artery is cannulated at both ends and mounted in a perfusion chamber.
-
Perfusion: The artery is perfused with a physiological salt solution (e.g., Krebs-Henseleit solution) at a constant flow or pressure.
-
Drug Administration: EO or other vasoactive agents are added to the perfusate.
-
Measurement of Vascular Response: Changes in perfusion pressure (at constant flow) or vessel diameter (at constant pressure) are recorded to quantify vasoconstriction or vasodilation.[8][29]
-
Analysis of Signaling Pathways
1. Western Blotting for Protein Phosphorylation (e.g., ERK1/2)
-
Principle: Western blotting is used to detect and quantify the phosphorylation state of specific signaling proteins, which is indicative of their activation.
-
General Protocol:
-
Cell Treatment and Lysis: Cells are treated with EO for a specified time, then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the light emitted is detected to visualize the protein bands. The band intensity is quantified to determine the level of phosphorylation. The membrane is often stripped and re-probed with an antibody for the total protein as a loading control.[20]
-
Conclusion
Endogenous ouabain is an important signaling molecule in mammals, with profound effects on the cardiovascular and renal systems. Its dysregulation is implicated in the pathogenesis of common diseases such as hypertension and heart failure. The primary mechanism of action of EO involves the Na+/K+-ATPase, which, upon EO binding, functions as a signal transducer, activating a complex network of intracellular signaling pathways. The continued investigation into the multifaceted roles of endogenous ouabain holds significant promise for the development of novel diagnostic and therapeutic strategies for a range of cardiovascular and renal diseases. Further research is needed to fully elucidate the intricacies of its signaling pathways and to develop more standardized and widely available methods for its quantification in clinical settings.
References
- 1. Signaling mechanisms that link salt retention to hypertension: endogenous ouabain, the Na(+) pump, the Na(+)/Ca(2+) exchanger and TRPC proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salt sensitivity, endogenous ouabain and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ouabain enhances the mitogenic effect of serum in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling Function of Na/K-ATPase in Ouabain-induced Regulation of Intracellular Calcium | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Effect of ouabain on calcium signaling in rodent brain: A systematic review of in vitro studies [frontiersin.org]
- 6. Ouabain interaction with cardiac Na+/K+-ATPase initiates signal cascades independent of changes in intracellular Na+ and Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ouabain stimulates Na-K-ATPase through a sodium/hydrogen exchanger-1 (NHE-1)-dependent mechanism in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of ouabain on the responses to vasoconstrictor agents in isolated perfused rat tail arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low concentrations of ouabain activate vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ouabain-induced hypertrophy in cultured cardiac myocytes is accompanied by changes in expression of several late response genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential regulation of Na/K-ATPase alpha-subunit isoform gene expressions in cardiac myocytes by ouabain and other hypertrophic stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ouabain-induced signaling and vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. The Na/K-ATPase and Calcium Signaling Microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. imrpress.com [imrpress.com]
- 16. Liquid chromatography mass spectrometric analysis of ouabainlike factor in biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ouabain prevents pathological cardiac hypertrophy and heart failure through activation of phosphoinositide 3-kinase α in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cloud-clone.com [cloud-clone.com]
- 20. journals.physiology.org [journals.physiology.org]
- 21. malariaresearch.eu [malariaresearch.eu]
- 22. stjohnslabs.com [stjohnslabs.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. The Pump, the Exchanger and Endogenous Ouabain: Signaling Mechanisms that Link Salt Retention to Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 25. No endogenous ouabain is detectable in human plasma by ultra-sensitive UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Optimal conditions for measurement of Na+,K+-ATPase activity of human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to (-)-Ouabain Octahydrate (CAS: 11018-89-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ouabain octahydrate, a cardiac glycoside traditionally sourced from the seeds of Strophanthus gratus, is a potent and specific inhibitor of the Na+/K+-ATPase pump.[1][2] This vital membrane protein is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process fundamental to numerous physiological functions, including nerve impulse transmission and muscle contraction.[3][4] Beyond its well-established role in regulating ion transport, ouabain (B1677812) has emerged as a key modulator of complex intracellular signaling cascades, influencing cell proliferation, differentiation, and apoptosis.[3][5][6] This technical guide provides an in-depth overview of the chemical properties, biological activities, and experimental methodologies associated with this compound, serving as a comprehensive resource for the scientific community.
Chemical and Physical Properties
This compound is a hydrated form of ouabain, a steroid derivative. It presents as odorless, white crystals or a crystalline powder.[1] Key physical and chemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 11018-89-6 | [7] |
| Molecular Formula | C₂₉H₄₄O₁₂·8H₂O | [8] |
| Molecular Weight | 728.77 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | Decomposes at ~190°C (anhydrous) | [1] |
| Solubility | Soluble in hot water (10 mg/mL), DMSO (≥125 mg/mL), and ethanol. Practically insoluble in chloroform (B151607) and ether. | [7][9] |
| Storage | Store at room temperature, protected from light. Solutions can be stored at 4°C for up to 2 weeks or at -20°C for up to 2 months. | [4][9][10] |
Biological Activity and Mechanism of Action
The primary mechanism of action of ouabain is the inhibition of the Na+/K+-ATPase pump.[3][4] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the function of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium.[3][4] This rise in intracellular calcium is the basis for ouabain's cardiotonic effects, as it enhances the contractility of heart muscle.[3]
Beyond its ion transport effects, ouabain binding to Na+/K+-ATPase initiates a cascade of intracellular signaling events. This signaling function is often localized to specific membrane microdomains called caveolae, where the Na+/K+-ATPase forms a signaling complex, or "signalosome," with other proteins like Src kinase.[11][12]
Quantitative Data: Inhibition and Cytotoxicity
The inhibitory and cytotoxic effects of ouabain are cell-type and species-dependent, largely due to the expression of different Na+/K+-ATPase isoforms with varying affinities for ouabain.[13][14] The following table summarizes reported IC50 values for Na+/K+-ATPase inhibition and cytotoxicity in various models.
| Parameter | Cell Line / Tissue | Species | IC50 Value | Reference |
| Na+/K+-ATPase Inhibition | Rat Brain Membranes (high affinity site 1) | Rat | 23.0 ± 0.15 nM | [15] |
| Rat Brain Membranes (high affinity site 2) | Rat | 460 ± 4.0 nM | [15] | |
| Rat Brain Membranes (low affinity site) | Rat | 320 ± 4.6 µM | [15] | |
| Rat Pinealocytes | Rat | ~200 nM | [16] | |
| Cytotoxicity | HaCaT (Keratinocytes) | Human | 233 nM | [17] |
| Biliary Tract Cancer (KKU-055) | Human | 15 nM | [18] | |
| Biliary Tract Cancer (TFK-1) | Human | 14 nM | [18] | |
| Biliary Tract Cancer (OCUG-1) | Human | 485 nM | [18] | |
| Biliary Tract Cancer (OZ) | Human | 446 nM | [18] | |
| MERS-CoV infected Vero cells | Monkey | 80 nM | ||
| HeLa Cells (Growth Reduction) | Human | 1 µM | [19] | |
| A549 Cells (Growth Reduction) | Human | 100 nM | [19] |
Signaling Pathways Modulated by Ouabain
Ouabain binding to the Na+/K+-ATPase can trigger multiple downstream signaling pathways, often in a manner independent of changes in intracellular ion concentrations.[20] A key initiating event is the activation of the non-receptor tyrosine kinase Src.[9] This leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent activation of the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for regulating cell proliferation and survival.[9][12][20] Ouabain can also induce the production of reactive oxygen species (ROS) and modulate intracellular calcium levels, which in turn can activate other signaling molecules and transcription factors like NF-κB.[3][20][21]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Na+/K+-ATPase Activity Assay
This protocol is adapted from methods designed to measure ouabain-sensitive ATP hydrolysis.[8][22][23]
Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. The specific activity is calculated as the difference between the total ATPase activity and the activity remaining in the presence of ouabain, a specific inhibitor.
Materials:
-
Cell or tissue homogenates
-
Assay Buffer: 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂, 25 mM Imidazole, pH 7.4
-
ATP solution (3 mM in assay buffer)
-
Ouabain stock solution (e.g., 10 mM in water or DMSO)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare cell or tissue homogenates containing the Na+/K+-ATPase.
-
Set up duplicate reactions in a 96-well plate for each sample: one for total ATPase activity and one for ouabain-insensitive activity.
-
To the "ouabain-insensitive" wells, add ouabain to a final concentration that ensures complete inhibition (e.g., 1-2 mM). Add an equal volume of vehicle to the "total activity" wells.
-
Add the protein sample (e.g., 5-10 µg of membrane protein) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the ATP solution to each well.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Calculate the amount of Pi released using a standard curve.
-
Na+/K+-ATPase activity = (Pi released in "total activity" wells) - (Pi released in "ouabain-insensitive" wells).
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cytotoxicity, adapted for ouabain treatment.[5][24][25]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.
Materials:
-
Cells of interest
-
96-well cell culture plate
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of ouabain in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of ouabain. Include a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of ERK Phosphorylation
This protocol outlines the steps to detect the activation of the ERK signaling pathway following ouabain treatment.[26][27][28]
Principle: Western blotting uses antibodies to detect specific proteins in a sample. To assess ERK activation, a primary antibody specific to the phosphorylated (active) form of ERK is used. The total amount of ERK protein is also measured as a loading control.
Materials:
-
Cells and culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and serum-starve overnight to reduce basal ERK phosphorylation.
-
Treat cells with ouabain at the desired concentrations and for various time points (e.g., 5, 15, 30 minutes).
-
Lyse the cells on ice with lysis buffer containing inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
Conclusion
This compound is a multifaceted molecule with significant implications for both basic research and drug development. Its well-defined interaction with the Na+/K+-ATPase, coupled with its ability to modulate a complex network of signaling pathways, makes it an invaluable tool for studying a wide range of cellular processes. This guide provides a foundational understanding of its properties and a practical framework for its experimental application. As research continues to unravel the nuances of ouabain's biological roles, the methodologies and data presented here will serve as a valuable resource for scientists working to harness its therapeutic potential and deepen our understanding of fundamental cell biology.
References
- 1. Ouabain-induced endocytosis and signal transduction of the Na/K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 5. diva-portal.org [diva-portal.org]
- 6. Ouabain-induced cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ouabain assembles signaling cascades through the caveolar Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ouabain activates the Na-K-ATPase signalosome to induce autosomal dominant polycystic kidney disease cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Physiological Significance of the Cardiotonic Steroid/Ouabain-Binding Site of the Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Two active Na+/K+-ATPases of high affinity for ouabain in adult rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of the alpha +-like Na+,K+-ATPase which mediates ouabain inhibition of adrenergic induction of N-acetyltransferase (EC 2.3.1.87) activity: studies with isolated pinealocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolomics analysis reveals cytotoxic effects of ouabain towards psoriatic keratinocytes via impairment of glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ouabain at nanomolar concentrations is cytotoxic for biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Influence of ouabain on cell inactivation by irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. pnas.org [pnas.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. merckmillipore.com [merckmillipore.com]
- 26. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Preparation and Use of (-)-Ouabain Octahydrate Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
(-)-Ouabain, a cardiac glycoside derived from the seeds of Strophanthus gratus, is a potent and specific inhibitor of the Na+/K+-ATPase (sodium-potassium pump) found on the plasma membrane of cells.[1][2] Its primary mechanism of action involves binding to the Na+/K+-ATPase, which disrupts the electrochemical gradients of sodium and potassium ions across the cell membrane.[3] This inhibition leads to an increase in intracellular sodium, which subsequently affects the sodium-calcium exchanger (NCX), resulting in elevated intracellular calcium levels.[3][4]
Beyond its role in ion transport, the binding of ouabain (B1677812) to the Na+/K+-ATPase can trigger complex intracellular signaling cascades, influencing cell proliferation, apoptosis, and differentiation.[3][5][6] Due to these diverse effects, ouabain is a critical tool in cell biology research, used as a selective agent for hybrid cells and for studying cellular signaling, ion transport, and the pathophysiology of various diseases, including cancer.[1][6][7]
This document provides detailed protocols for the preparation, storage, and use of (-)-Ouabain octahydrate stock solutions for in vitro cell culture applications.
2.0 Physicochemical and Handling Properties
Proper handling and storage are critical due to the high toxicity and specific solubility characteristics of ouabain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 11018-89-6 | [1] |
| Molecular Formula | C₂₉H₄₄O₁₂ · 8H₂O | [1] |
| Molecular Weight | 728.77 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥95% (HPLC) |
Table 2: Solubility Data
| Solvent | Maximum Concentration | Notes |
| DMSO | ≥100 mM | |
| Water | ~10 mM (10 mg/mL) | Requires heating and/or sonication.[8] |
| Ethanol | ~10 mM | |
| PBS | 12.5 mg/mL (17.15 mM) | Requires heating and sonication.[8] |
Table 3: Recommended Storage Conditions
| Form | Temperature | Conditions | Stability |
| Solid Powder | Room Temperature or 2-8°C | Protect from light, keep dry.[1] | Up to 5 years.[1] |
| Stock Solution | -20°C | Aliquot to avoid freeze-thaw cycles, protect from light. | Up to 2 months. |
| Stock Solution | 4°C | Protect from light. | Up to 2 weeks. |
3.0 Experimental Protocols
3.1 Critical Safety Precautions
This compound is extremely toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.
-
Handling: Always handle ouabain powder in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Disposal: Dispose of all waste materials (containers, tips, unused solutions) in accordance with local, state, and federal regulations for hazardous waste.[9]
3.2 Protocol 1: Preparation of High-Concentration Stock Solution in DMSO (e.g., 10 mM)
This protocol is suitable for creating a concentrated stock that can be diluted into a wide range of working concentrations.
Materials:
-
This compound (MW: 728.77 g/mol )
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculation: Calculate the mass of ouabain needed.
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM stock solution:
-
Mass = (0.010 mol/L) x (0.001 L) x (728.77 g/mol ) = 0.00729 g = 7.29 mg
-
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of ouabain powder and place it into a sterile polypropylene tube.
-
Dissolving: Add the desired volume of DMSO to the tube. Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Sterilization (Optional): If required, sterilize the stock solution by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. Store at -20°C, protected from light.
3.3 Protocol 2: Preparation of Aqueous Stock Solution in PBS (e.g., 1 mM)
This protocol is preferred when DMSO may interfere with the experimental system. Solubility is lower than in DMSO.
Materials:
-
This compound (MW: 728.77 g/mol )
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, polypropylene tubes
-
Water bath or heating block set to 50-60°C
-
Sonicator
Procedure:
-
Calculation:
-
For 10 mL of a 1 mM stock solution:
-
Mass = (0.001 mol/L) x (0.010 L) x (728.77 g/mol ) = 0.00729 g = 7.29 mg
-
-
Weighing: Weigh the calculated amount of ouabain powder and place it into a sterile 15 mL polypropylene tube.
-
Dissolving: Add the required volume of sterile PBS. The solution will likely be a suspension.
-
Heating and Sonication: Gently warm the solution in a water bath (up to 60°C) and sonicate intermittently until the ouabain is fully dissolved.[8] The solution should become clear. Caution: Avoid boiling.
-
Cooling: Allow the solution to cool to room temperature.
-
Aliquoting and Storage: Aliquot into sterile, single-use polypropylene tubes. Crucially, avoid using borosilicate glass vials for long-term storage of aqueous solutions, as ouabain-borate complexes can form . Store at -20°C.
3.4 Protocol 3: Preparation of Working Solutions
Procedure:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform a serial dilution of the stock solution into pre-warmed, sterile cell culture medium to achieve the desired final concentration.
-
For example, to make a 10 µM working solution from a 10 mM DMSO stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Gently mix the final working solution before adding it to the cells. Ensure the final concentration of DMSO is non-toxic to your specific cell line (typically ≤ 0.1%).
Table 4: Typical Working Concentrations in Cell Culture
| Concentration Range | Application | Cell Type Examples | Reference |
| 1-100 nM | Signaling pathway activation, apoptosis induction in sensitive cells. | Jurkat, A549, OS-RC-2 | [6][7][10] |
| 100 nM - 10 µM | Na+/K+-ATPase inhibition, cytotoxicity, selection agent. | SH-SY5Y, Hybrid cells | [1][5] |
| >10 µM | Maximal inhibition of ATP hydrolysis. | General | [1] |
4.0 Visualization of Workflow and Mechanism
4.1 Experimental Workflow The following diagram outlines the key steps for preparing an ouabain stock solution.
Caption: Workflow for preparing and using this compound solutions.
4.2 Ouabain Signaling Pathway Ouabain's primary effect is the inhibition of the Na+/K+-ATPase, which triggers a cascade of downstream cellular events.
Caption: Simplified signaling pathway initiated by Ouabain.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Ouabain-Induced Changes in the Expression of Voltage-Gated Potassium Channels in Epithelial Cells Depend on Cell–Cell Contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 4. proteopedia.org [proteopedia.org]
- 5. Ouabain activates signaling pathways associated with cell death in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ouabain at nanomolar concentrations is cytotoxic for biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. targetmol.com [targetmol.com]
- 10. Signalling pathways involved in the apoptotic action of ouabain in two different cancer cell lines [research.unipd.it]
Application Notes and Protocols for (-)-Ouabain Octahydrate in Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Ouabain octahydrate is a cardiac glycoside traditionally used for treating heart failure and atrial fibrillation.[1] Derived from the seeds of Strophanthus gratus, it functions as a potent and specific inhibitor of the Na+/K+-ATPase (sodium-potassium pump).[1][2][3] Recently, Ouabain has garnered significant interest for its potential as an anticancer agent.[4] Epidemiological studies and extensive in vitro research have demonstrated its ability to inhibit proliferation, induce cell death, and arrest the cell cycle in numerous cancer cell lines.[1][5] These effects are mediated through complex signaling pathways, making Ouabain a valuable tool for cancer research and a potential candidate for drug repurposing.[4][6]
These application notes provide a summary of the mechanisms of action of Ouabain in cancer cells, quantitative data from various studies, and detailed protocols for key in vitro experiments.
Mechanism of Action
Ouabain exerts its anticancer effects through multiple mechanisms, primarily initiated by its binding to and inhibition of the Na+/K+-ATPase. This inhibition disrupts the cellular ion homeostasis, leading to a cascade of downstream signaling events.
-
Na+/K+-ATPase Inhibition: Ouabain specifically binds to the α-subunit of the Na+/K+-ATPase, with studies suggesting a particular sensitivity associated with the α3 isoform in some cancer cells.[1][7][8] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium (Ca2+) levels.[1][4]
-
Induction of Oxidative Stress: Treatment with Ouabain has been shown to increase the generation of reactive oxygen species (ROS) in cancer cells.[1][5][9] This elevation in ROS is a key contributor to its cytotoxic effects.[4]
-
Activation of Signaling Pathways: The Na+/K+-ATPase also functions as a signal transducer.[4][10] Ouabain binding can activate various signaling pathways, often independently of its ion-pumping inhibition. Key modulated pathways include:
-
Src/MAPK (ERK): Activation of Src kinase and the downstream ERK1/2 pathway can regulate cell proliferation.[10][11]
-
PI3K/Akt: This pathway, crucial for cell survival and growth, is often inhibited by Ouabain treatment.[4][10]
-
STAT3: Ouabain can suppress the expression and phosphorylation of STAT3, a key transcription factor in cancer progression.[5][9]
-
AMPK: Ouabain can activate AMPK signaling, partly due to ATP depletion from inhibited mitochondrial oxidative phosphorylation, which in turn regulates cell metabolism and can lead to autophagic cell death.[12]
-
-
Induction of Apoptosis and Cell Cycle Arrest: The culmination of these signaling events is the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][13] Ouabain promotes apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[1][13][14] It can also cause cell cycle arrest, commonly at the G2/M phase, by modulating the expression of proteins such as cyclin B1, cdc2, and cdc25c.[4][13]
Caption: Ouabain signaling pathways in cancer cells.
Quantitative Data Summary
The sensitivity of cancer cells to Ouabain varies significantly across different cell lines and is dependent on concentration and duration of exposure.[5][9]
Table 1: IC50 Values of (-)-Ouabain in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Citation(s) |
|---|---|---|---|---|
| OS-RC-2 | Renal Cancer | ~39 | 48 | [1][15] |
| NCI-H446 | Small Cell Lung Cancer | Similar to OS-RC-2 | 48 | [1][15] |
| H460 | Non-Small-Cell Lung | 10.44 | 72 | [5] |
| PANC1 | Pancreatic Carcinoma | 42.36 | 72 | [5] |
| A375 | Melanoma | 67.17 | 48 | [11] |
| A375 | Melanoma | 30.25 | 72 | [11] |
| SK-Mel-28 | Melanoma | 186.51 | 48 | [11] |
| SK-Mel-28 | Melanoma | 87.42 | 72 | [11] |
| TFK-1 | Biliary Tract Cancer | 14 | 72 | [16] |
| KKU-055 | Biliary Tract Cancer | 15 | 72 | [16] |
| OCUG-1 | Biliary Tract Cancer | 485 | 72 | [16] |
| OZ | Biliary Tract Cancer | 446 | 72 |[16] |
Table 2: Apoptosis Induction by (-)-Ouabain in Cancer Cell Lines
| Cell Line | Ouabain Conc. (nM) | Incubation Time (h) | Apoptosis Rate (%) | Citation(s) |
|---|---|---|---|---|
| A549 | 50 | 24 | 16.00 ± 1.3 | [5] |
| A549 | 100 | 24 | 27.77 ± 0.31 | [5] |
| A549 | 50 | 48 | 42.03 ± 3.04 | [5] |
| A549 | 100 | 48 | 44.68 ± 4.30 | [5] |
| Hela | 50 | 24 | 7.57 ± 0.12 | [5] |
| Hela | 100 | 24 | 13.87 ± 1.63 | [5] |
| Hela | 50 | 48 | 20.03 ± 5.18 | [5] |
| Hela | 100 | 48 | 24.90 ± 3.21 | [5] |
| HCT116 | 50 | 24 | 13.10 ± 0.17 | [5] |
| HCT116 | 100 | 24 | 18.30 ± 2.52 | [5] |
| HCT116 | 50 | 48 | 35.28 ± 3.55 | [5] |
| HCT116 | 100 | 48 | 37.75 ± 4.30 |[5] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound has variable solubility. It is soluble in hot water, DMSO (to 100 mM), and ethanol (B145695) (to 10 mM).[2][3] For cell culture experiments, preparing a concentrated stock in DMSO or sterile PBS is common.[17]
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 7.29 mg of this compound (MW: 728.77 g/mol ) in 1 mL of DMSO.[3] Alternatively, a stock solution can be prepared in PBS.[17] Gentle warming and sonication may aid dissolution in aqueous solutions.[18]
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 2 months.[19] A working solution can be kept at 4°C for up to two weeks.[19] Note: Avoid storing aqueous solutions in borosilicate glass, as ouabain-borate complexes can form; use plastic vials instead.[3]
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of Ouabain on cancer cell viability by measuring the metabolic activity of mitochondria.[1][20]
Caption: Workflow for a typical MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)[1]
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[20]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[16][20] Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Ouabain Treatment: Prepare serial dilutions of Ouabain in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of Ouabain (e.g., a range from 10 nM to 5 µM).[16] Include untreated wells (vehicle control, e.g., DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[1][5]
-
MTT Addition: After incubation, add 10 µL of MTT stock solution to each well and incubate for an additional 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[20] Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[21]
-
Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC50) value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following Ouabain treatment.[5][13]
Caption: Workflow for apoptosis detection via flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of Ouabain (e.g., 50 nM and 100 nM) for 24 or 48 hours.[5]
-
Cell Harvesting: After treatment, collect the culture medium (containing floating cells). Wash the adherent cells with PBS, then detach them using trypsin. Combine the detached cells with the cells from the culture medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
-
Protocol 3: Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in Ouabain-induced signaling pathways (e.g., Bax, Bcl-2, cleaved Caspase-3, PARP, p-STAT3).[1][5][14]
Caption: General workflow for Western Blot analysis.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis system
-
Protein transfer system and buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-STAT3)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Methodology:
-
Sample Preparation: Treat cells with Ouabain for the desired time. Wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer.[22] Scrape the cells, collect the lysate, and centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[22]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Electrophoresis: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[23] Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the proteins from the gel to a membrane using a wet or semi-dry transfer system.[23]
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature.[24] Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[25]
-
Washing and Secondary Antibody: Wash the membrane three times for 5-10 minutes each with TBST.[26] Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Detection: Wash the membrane again three times with TBST. Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).
References
- 1. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Ouabain octahydrate, Na+/K+ ATPase inhibitor (CAS 11018-89-6) | Abcam [abcam.com]
- 4. Frontiers | Ouabain – a double-edged sword in tumor development and progression? a review of half a century [frontiersin.org]
- 5. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ouabain targets the Na+/K+ATPase α3 isoform to inhibit cance...: Ingenta Connect [ingentaconnect.com]
- 9. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
- 10. Ouabain – a double-edged sword in tumor development and progression? a review of half a century - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Ouabain impairs cancer metabolism and activates AMPK-Src signaling pathway in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Ouabain at nanomolar concentrations is cytotoxic for biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Study of the Multimodal Effect of Na+/K+ ATPase Blocker Ouabain on the Tumor Microenvironment and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apexbt.com [apexbt.com]
- 19. Ouabain octahydrate ≥95% (HPLC), solid, Na⁺,K⁺-ATPase inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 20. diva-portal.org [diva-portal.org]
- 21. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 22. bio-rad.com [bio-rad.com]
- 23. cdn.origene.com [cdn.origene.com]
- 24. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. img.abclonal.com [img.abclonal.com]
Application Notes and Protocols for In Vitro Study of (-)-Ouabain Octahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ouabain octahydrate is a cardiac glycoside and a well-characterized inhibitor of the Na+/K+-ATPase pump.[1][2] This inhibition leads to an increase in intracellular sodium and calcium concentrations, which has been traditionally utilized for its cardiotonic effects in treating conditions like congestive heart failure.[1][2][3] Beyond its cardiac applications, emerging research has highlighted its potential as an anti-cancer agent.[4][5] Nanomolar concentrations of ouabain (B1677812) have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, often independent of its ion pumping inhibition, by activating complex signaling cascades.[5][6][7]
These application notes provide a comprehensive overview and detailed protocols for the in vitro investigation of this compound, focusing on its effects on cell viability, apoptosis, and underlying signaling mechanisms.
Mechanism of Action
This compound's primary molecular target is the α-subunit of the Na+/K+-ATPase, an integral membrane protein responsible for maintaining sodium and potassium gradients across the plasma membrane.[2] Inhibition of this pump by ouabain leads to a cascade of downstream effects:
-
Ionic Imbalance: Inhibition of Na+/K+-ATPase causes an increase in intracellular Na+ concentration. This disrupts the function of the Na+/Ca2+ exchanger, leading to an accumulation of intracellular Ca2+.[2]
-
Signal Transduction: The Na+/K+-ATPase also functions as a signal transducer.[7] Ouabain binding can activate intracellular signaling pathways, including Src kinase, ERK1/2, and Akt, influencing cell proliferation, differentiation, and apoptosis.[6][8] In some cancer cells, ouabain has been shown to activate the AMPK-Src signaling pathway and impair mitochondrial oxidative phosphorylation.[9]
Data Presentation
The following tables summarize quantitative data on the effects of this compound from various in vitro studies.
Table 1: IC50 Values of (-)-Ouabain in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Assay |
| Raji | Burkitt's Lymphoma | 76.48 ± 4.03 | 48 | CCK-8 |
| OS-RC-2 | Renal Cancer | Varies (dose-dependent) | 48 | MTT |
| NCI-H446 | Small Cell Lung Cancer | Varies (dose-dependent) | 48 | MTT |
| HuCCT-1 | Biliary Tract Cancer | ~14 | 72 | Not Specified |
| OCUG-1 | Biliary Tract Cancer | ~485 | 72 | Not Specified |
| TFK-1 | Biliary Tract Cancer | Not specified | 72 | Not Specified |
Data compiled from multiple sources.[4][5][10]
Table 2: Effective Concentrations of (-)-Ouabain for Inducing Biological Effects
| Cell Line | Effect | Concentration Range | Exposure Time |
| Raji | Apoptosis Induction | 25 - 100 nM | 48 h |
| SK-BR-3 | Apoptosis Induction | 10⁻⁹ M - 10⁻⁵ M | 24 h |
| HK-2 | Apoptosis Induction | 0.1 - 1000 nM | 24 h |
| A549 | AMPK & Src Activation | 25 nM | Not specified |
| MCF7 | AMPK & Src Activation | 25 nM | Not specified |
| SH-SY5Y | 20% Decrease in Cell Number | 10 nM | 4 days |
| SH-SY5Y | 75% Decrease in Cell Number | 1 µM | 4 days |
Data compiled from multiple sources.[6][9][10][11][12]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (Sigma-Aldrich, Cat. No. O3125 or similar)[13]
-
Phosphate-Buffered Saline (PBS) or Dimethyl sulfoxide (B87167) (DMSO)[11]
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Protocol:
-
Refer to the manufacturer's instructions for solubility information. Ouabain octahydrate is soluble in hot water, ethanol, and DMSO.[13]
-
To prepare a stock solution (e.g., 10 mM in DMSO or a saturated solution in water), weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the desired volume of solvent (e.g., DMSO) to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming may be required for dissolution in water.[10]
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term storage (stable for up to 2 months) or 4°C for short-term storage (stable for up to 2 weeks).
Cell Viability Assay (MTT or CCK-8)
This protocol is a general guideline; specific cell seeding densities and incubation times may need to be optimized for different cell lines.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Cells of interest
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CCK-8 (Cell Counting Kit-8) reagent[4][10]
-
DMSO (for MTT assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium and incubate overnight.[4][10]
-
Prepare serial dilutions of this compound from the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.39 nM to 400 nM).[10]
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of ouabain. Include wells with medium only (blank) and cells with medium but no ouabain (control).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4]
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[14]
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[10]
-
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.[4][10]
-
Calculate the cell viability as a percentage of the control group after subtracting the blank absorbance.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis using flow cytometry.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
Cells of interest
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[11]
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).[11]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers initiating in vitro studies with this compound. These methodologies can be adapted to various cell types and research questions, enabling a thorough investigation of its biological effects and therapeutic potential. Careful optimization of experimental conditions is recommended for each specific cell line and assay.
References
- 1. Ouabain | C29H44O12 | CID 439501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 3. What is Ouabain used for? [synapse.patsnap.com]
- 4. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ouabain at nanomolar concentrations is cytotoxic for biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ouabain activates signaling pathways associated with cell death in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utoledo.edu [utoledo.edu]
- 8. Signal pathways in ouabain-induced proliferation of leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ouabain impairs cancer metabolism and activates AMPK-Src signaling pathway in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. In Vitro Study of the Multimodal Effect of Na+/K+ ATPase Blocker Ouabain on the Tumor Microenvironment and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ouabain-induced apoptosis and inhibition of viability of tubulointerstitial cells by regulating NKA/pSrc/pERK/pAkt/pS6k/caspase 3 may contribute to lupus nephritis development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. diva-portal.org [diva-portal.org]
Application Notes and Protocols for (-)-Ouabain Octahydrate in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Ouabain, a cardiac glycoside and a specific inhibitor of the Na+/K+-ATPase, has emerged as a critical tool in neuroscience research. Its applications extend from elucidating fundamental mechanisms of neuronal function to modeling neurological disorders. Ouabain's primary action is the inhibition of the Na+/K+-ATPase pump, which disrupts cellular ion homeostasis, leading to an increase in intracellular sodium ([Na+]i) and a subsequent rise in intracellular calcium ([Ca2+]i) via the Na+/Ca2+ exchanger, alongside a decrease in intracellular potassium ([K+]i).[1][2][3][4] This disruption of ionic gradients has profound, concentration-dependent effects on neuronal excitability, neurotransmitter release, and cell survival.[1][4]
At high concentrations (micromolar range), ouabain (B1677812) is neurotoxic and is often used to model conditions of neuronal injury, such as ischemia and excitotoxicity, leading to both apoptotic and necrotic cell death.[2][3] Conversely, at low, physiologically relevant concentrations (nanomolar range), ouabain can exert neuroprotective effects and modulate intracellular signaling cascades, influencing synaptic transmission and plasticity.[5][6][7] This dual functionality makes (-)-Ouabain octahydrate a versatile pharmacological agent for investigating a wide array of neurological processes.
These application notes provide a comprehensive overview of the use of this compound in neuroscience, including its mechanisms of action, quantitative data on its effects, and detailed protocols for key in vitro and in vivo experiments.
Data Presentation
Table 1: Concentration-Dependent Effects of this compound on Neuronal Preparations
| Concentration Range | Preparation | Observed Effect | Reference |
| 3 nM | Cultured neonatal rat retinal cells | Neuroprotective and immunomodulatory; decreased inflammatory receptors (TNFR1, TLR4, CD14). | |
| 1 nM | Rat hippocampal CA1 neurons | Enhanced excitatory synaptic transmission (increased EPSC amplitude and fEPSP slope by 35-50%). | [5] |
| 1-10 nM | Primary hippocampal neurons | Reduces NMDA-mediated calcium influx. | [6] |
| 10 nM | Cerebellar cell culture | Increased expression of brain-derived neurotrophic factor (BDNF) mRNA. | [7] |
| 30 nM | Human iPSC-derived neurons | Non-toxic; activates genes associated with neuronal maturation and synapse formation. | |
| 50 nM | Rat hippocampal slices | Suppresses long-term potentiation (LTP). | [5] |
| 80 µM | Cultured cortical neurons | Induced concentration-dependent neuronal death; triggered apoptosis and necrosis. | [2][3] |
| 100 µM | Cultured cortical neurons | Gradual increase in intracellular free Ca2+ concentration starting at ~30 min. | [2] |
| 10-3 M - 10-2 M | Rat (intracerebroventricular) | Induced hyperlocomotion, mimicking mania-like behavior. | [8] |
| 1 µg/kg (i.p.) | Mouse model of traumatic brain injury | Chronic administration improved functional recovery and increased neuronal cell proliferation. | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by ouabain and a general workflow for its application in neuroscience research.
Caption: Ouabain's mechanism of action and downstream signaling.
References
- 1. Ouabain Improves Functional Recovery following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ouabain improves functional recovery following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amyloid β-Peptide Neurotoxicity Assay Using Cultured Rat Cortical Neurons | Springer Nature Experiments [experiments.springernature.com]
- 5. Ouabain-Induced Gene Expression Changes in Human iPSC-Derived Neuron Culture Expressing Dopamine and cAMP-Regulated Phosphoprotein 32 and GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for preparing mouse hippocampal slices for ex vivo recordings of the temporoammonic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ionic Mechanism of Ouabain-Induced Concurrent Apoptosis and Necrosis in Individual Cultured Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Effective Concentration of (-)-Ouabain Octahydrate for Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Ouabain octahydrate, a cardiac glycoside and a specific inhibitor of the Na+/K+-ATPase pump, has garnered significant interest for its potential as an anti-cancer agent.[1][2] Its cytotoxic effects are primarily mediated through the inhibition of the Na+/K+-ATPase, leading to an increase in intracellular sodium and calcium concentrations, which in turn can trigger various signaling pathways culminating in cell death.[3] This document provides detailed application notes on the effective concentrations of this compound for cell viability assays across various cell lines and comprehensive protocols for assessing its cytotoxic effects.
Mechanism of Action and Signaling Pathways
Ouabain's primary molecular target is the Na+/K+-ATPase, an essential membrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[3] Inhibition of this pump by ouabain (B1677812) leads to a cascade of intracellular events:
-
Increased Intracellular Sodium: The direct consequence of Na+/K+-ATPase inhibition is the accumulation of sodium ions inside the cell.
-
Increased Intracellular Calcium: The elevated intracellular sodium concentration alters the function of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium levels.[3]
-
Activation of Signaling Pathways: Ouabain binding to the Na+/K+-ATPase can also trigger various signaling cascades independent of its ion transport inhibition. These pathways can either promote cell survival or induce cell death, depending on the cell type and the concentration of ouabain.[4] In many cancer cells, ouabain has been shown to induce apoptosis.[1][5]
The apoptotic signaling cascade initiated by ouabain can involve:
-
Caspase Activation: Ouabain treatment can lead to the activation of caspase-3, -8, and -9, key executioners of apoptosis.[5]
-
Mitochondrial Pathway: It can induce the release of cytochrome c from the mitochondria and alter the expression of Bcl-2 family proteins, such as increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2.[5][6]
-
Death Receptor Pathway: In some cell types, ouabain can potentiate apoptosis induced by death receptors like FasL and TRAIL.[7]
-
Other Kinase Pathways: Ouabain has been shown to influence the phosphorylation status of kinases such as Erk1/2, Akt, and p38 MAPK, which are involved in cell survival and death signaling.[6]
Caption: Signaling pathways activated by this compound leading to apoptosis.
Data Presentation: Effective Concentrations of this compound
The cytotoxic effect of ouabain is highly dependent on the cell line, concentration, and duration of exposure. The following table summarizes the effective concentrations and IC50 values reported in various studies.
| Cell Line | Cancer Type | Assay | Exposure Time | Effective Concentration / IC50 | Reference |
| OS-RC-2 | Renal Cell Carcinoma | MTT | 48 h | IC50 determined from 20-320 nM range | [1] |
| NCI-H446 | Small Cell Lung Cancer | MTT | 48 h | IC50 determined from 10-40 nM range | [1] |
| Raji | Burkitt's Lymphoma | CCK-8 | 48 h | IC50: 76.48 ± 4.03 nM | [8] |
| Biliary Tract Cancer (KKU-055) | Cholangiocarcinoma | CellTiter-Glo | Not Specified | IC50: 15 nM | [9] |
| Biliary Tract Cancer (TFK-1) | Cholangiocarcinoma | CellTiter-Glo | Not Specified | IC50: 14 nM | [9] |
| SH-SY5Y | Neuroblastoma | Cell Counting | 4 days | 20% cell number decrease at 10 nM, 75% at 1 µM | [6] |
| LLC-PK1 | Porcine Kidney Epithelial | MTT | 24 h | 1-50 nM stimulated proliferation | [10] |
| BT20 | Breast Cancer | MTT | 24 h | Growth inhibition observed | [10] |
| DU145 | Prostate Cancer | MTT | 24 h | Growth inhibition observed | [10] |
| U-2 OS | Osteosarcoma | Not Specified | Not Specified | 5-60 µM reduced viable cell number | [5] |
| A549 | Lung Carcinoma | CCK-8 | 24, 48, 72 h | Dose- and time-dependent decrease in viability (25-100 nM) | [11] |
| Renal Cancer Cells (A-498) | Renal Cell Carcinoma | MTT | Not Specified | Viable cell decrease at ≥ 10 nM | [12] |
Experimental Protocols
A general workflow for determining the effective concentration of ouabain in a specific cell line is outlined below.
Caption: General workflow for determining the effective concentration of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[13]
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[15][16]
-
96-well plates
-
Cell culture medium
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[16] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the ouabain-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[13]
-
MTT Addition: After incubation, add 10-28 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[13][15]
-
Formazan (B1609692) Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.[13][15]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of solubilization solution to each well to dissolve the formazan crystals.[13][15]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[13]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[17]
Materials:
-
This compound
-
LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
96-well plates
-
Cell culture medium
-
Lysis buffer (provided with the kit or 10X Triton X-100)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare the following controls in triplicate:[17]
-
Vehicle Control: Cells treated with the vehicle used to dissolve ouabain.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[18]
-
Medium Background: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 1000 RPM for 5 minutes.[19] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[19]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50-100 µL of the reaction mixture to each well containing the supernatant.[19]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[18]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[18]
-
Calculation of Cytotoxicity:
-
Subtract the absorbance of the medium background from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Conclusion
The effective concentration of this compound for inducing cell death varies significantly among different cell lines. It is crucial to perform dose-response and time-course experiments for each new cell line to determine the optimal conditions for the desired biological effect. The provided protocols for MTT and LDH assays offer robust methods for assessing cell viability and cytotoxicity. The intricate signaling pathways activated by ouabain present multiple avenues for further investigation into its potential as a targeted cancer therapeutic.
References
- 1. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ouabain | C29H44O12 | CID 439501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 4. Ouabain-Induced Cell Death and Survival. Role of α1-Na,K-ATPase-Mediated Signaling and [Na+]i/[K+]i-Dependent Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ouabain Induces Apoptotic Cell Death Through Caspase- and Mitochondria-dependent Pathways in Human Osteosarcoma U-2 OS Cells | Anticancer Research [ar.iiarjournals.org]
- 6. Ouabain activates signaling pathways associated with cell death in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ouabain-induced perturbations in intracellular ionic homeostasis regulate death receptor-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Ouabain at nanomolar concentrations is cytotoxic for biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Changes in Sodium Pump Expression Dictate the Effects of Ouabain on Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. cellbiologics.com [cellbiologics.com]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Induction of Apoptosis by (-)-Ouabain Octahydrate in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ouabain octahydrate, a cardiac glycoside and a specific inhibitor of the Na+/K+-ATPase, has demonstrated potent anti-cancer activity by inducing apoptosis in various cancer cell lines.[1][2] These application notes provide a comprehensive guide for researchers to effectively utilize this compound to induce and evaluate apoptosis in in vitro cell culture models. The protocols outlined below cover essential techniques from determining optimal treatment conditions to analyzing the molecular mechanisms of apoptosis.
Data Presentation: Quantitative Parameters for Ouabain (B1677812) Treatment
The effective concentration of this compound for inducing apoptosis is highly cell-line dependent, ranging from nanomolar to micromolar concentrations. Preliminary dose-response and time-course experiments are crucial to determine the optimal conditions for the specific cell line under investigation.
| Cell Line Type | Effective Concentration Range | Incubation Time (hours) | Key Outcomes |
| Biliary Tract Cancer | Low nM range (IC50) | 24 - 72 | Cytotoxicity, Apoptosis induction |
| Human Osteosarcoma (U-2 OS) | 5 - 60 µM | 24 - 48 | Decreased cell viability, Morphological changes, Cell cycle arrest, Increased caspase activity |
| Androgen-Independent Prostate Cancer (PC-3) | >10 nM | Not Specified | Increased intracellular Ca2+, ROS production, Apoptosis |
| Burkitt Lymphoma (Raji) | Not Specified (dose-dependent) | Not Specified | Inhibition of proliferation, Increased Bax/Bcl-2 ratio, Increased caspase-3 activity |
| Renal Cancer (OS-RC-2) | 20 - 80 nM | 48 | Inhibition of proliferation, Apoptosis induction |
| Non-Small Cell Lung Cancer (NCI-H446) | 10 - 40 nM | 48 | Inhibition of proliferation, Apoptosis induction |
Experimental Protocols
Preparation of this compound Stock Solution
This compound can be prepared as a stock solution for in vitro experiments.
Materials:
-
This compound powder (e.g., Sigma-Aldrich)
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture media appropriate for the cell line
Procedure:
-
Prepare a stock solution of this compound (e.g., 120 µM) by dissolving the powder in sterile PBS.[1]
-
Gently vortex or sonicate to ensure complete dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use (up to 2 weeks).[3]
-
For experiments, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium.[1]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[4]
Materials:
-
Cells of interest
-
96-well plate
-
Complete culture medium
-
This compound working solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of PBS as the highest ouabain concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as determined from viability assays.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Treated and control cells in a 96-well plate (white-walled, clear-bottom for luminescence assays)
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and treat with this compound.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
-
The luminescence is proportional to the amount of caspase activity.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key apoptosis regulatory proteins, such as the Bcl-2 family members Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by mixing with Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels, normalizing to a loading control like β-actin.
Mandatory Visualizations
Caption: Signaling pathway of Ouabain-induced apoptosis.
Caption: General experimental workflow for studying Ouabain-induced apoptosis.
Caption: Temporal relationship of key markers in Ouabain-induced apoptosis.
References
Application Notes and Protocols: (-)-Ouabain Octahydrate in Myocardial Infarction Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (-)-Ouabain octahydrate in preclinical animal models of myocardial infarction (MI). The information presented summarizes key findings on its cardioprotective mechanisms, detailed experimental protocols, and quantitative data from various studies.
Introduction
(-)-Ouabain, a cardiac glycoside, has been traditionally known for its inotropic effects mediated by the inhibition of the Na+/K+-ATPase. Recent research has unveiled its role in activating complex signaling cascades that confer significant cardioprotection in the context of ischemia-reperfusion (I/R) injury.[1][2][3] At sub-inotropic doses, ouabain (B1677812) can precondition the myocardium, reducing infarct size and improving cardiac function post-MI.[1][4][5] These effects are attributed to the activation of signaling pathways involving Src kinase, protein kinase C (PKC), and phosphoinositide 3-kinase α (PI3Kα), among others.[1][6][7] This document outlines the protocols and data supporting the investigation of this compound in rodent models of myocardial infarction.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound in animal models of myocardial infarction.
Table 1: Effect of Ouabain on Infarct Size and Cardiac Enzyme Release in Rat Hearts
| Treatment Group | Infarct Size (% of Risk Zone) | Total LDH Release (U) over 30 min Reperfusion | Reference |
| Ischemia-Reperfusion (IR) Control | Not explicitly quantified, but ouabain group showed 40% reduction | 32.3 ± 8.4 | [1] |
| Ouabain (10 µM) + IR (OIR) | Reduced by 40% compared to control | 8.0 ± 2.6 | [1] |
| PP2 (c-Src inhibitor) + OIR | Protection blocked | 15.1 ± 1.8 | [1] |
| PP2 + IR | No significant effect | 24.0 ± 8.6 | [1] |
| Ouabain (50 µM) + IR | Significantly smaller than untreated IR hearts | Not Reported | [4] |
Table 2: Effect of Ouabain on Cardiac Function Recovery in Langendorff-Perfused Rat Hearts
| Treatment Group | Left Ventricular Developed Pressure (LVDP) Recovery (% of pre-ischemic value at 30 min reperfusion) | Reference |
| Ischemia-Reperfusion (IR) Control | 21.3 ± 3.0% | [1] |
| Ouabain (10 µM) + IR | 75.7 ± 9.8% | [1] |
Table 3: Effect of Ouabain in a Mouse Model of Pathological Cardiac Hypertrophy (Transverse Aortic Constriction - TAC)
| Treatment Group | Outcome | Reference |
| TAC + Ouabain (50 µg/kg/day) | Attenuated cardiac hypertrophy and fibrosis; improved cardiac function. | [6][7] |
| TAC + Vehicle | Development of cardiac hypertrophy and dysfunction. | [6][7] |
Signaling Pathways
The cardioprotective effects of ouabain are mediated through the activation of specific signaling cascades initiated by its binding to the Na+/K+-ATPase.
Ouabain-Induced Cardioprotective Signaling Cascade
Ouabain binding to the Na+/K+-ATPase α-subunit initiates a signaling cascade that confers cardioprotection. This process is independent of its effects on ion transport at low concentrations. The binding activates the associated Src kinase, which in turn can trigger multiple downstream pathways. One key pathway involves the activation of phospholipase Cγ1 (PLC-γ1) and subsequently protein kinase Cε (PKCε).[1] Another critical pathway involves the activation of phosphoinositide 3-kinase α (PI3Kα) and its downstream effector Akt.[6][7] Furthermore, this signaling leads to the opening of mitochondrial ATP-sensitive potassium channels (mitoKATP) and the generation of reactive oxygen species (ROS), which are crucial mediators of preconditioning.[4][5]
Experimental Protocols
Protocol 1: Langendorff-Perfused Isolated Rat Heart Model of Ischemia-Reperfusion Injury
This protocol is designed to assess the cardioprotective effects of ouabain when administered before a period of global ischemia in an ex vivo rat heart model.[1]
Materials:
-
Male Sprague-Dawley rats (250–375 g)[4]
-
Krebs-Henseleit buffer
-
This compound
-
Langendorff perfusion system
-
Physiological recording equipment for measuring cardiac function (e.g., LVDP, heart rate)
-
Materials for infarct size measurement (e.g., triphenyltetrazolium (B181601) chloride - TTC)
-
Materials for lactate (B86563) dehydrogenase (LDH) assay
Procedure:
-
Heart Isolation: Anesthetize the rat and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: Mount the aorta on the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Stabilization: Allow the heart to stabilize for a period of 20 minutes.[1]
-
Experimental Groups:
-
Ischemia-Reperfusion (IR) Group: Perfuse for 20 minutes, then induce 30 minutes of global zero-flow ischemia, followed by 120 minutes of reperfusion.[1]
-
Ouabain Ischemia-Reperfusion (OIR) Group: After the initial stabilization, administer 10 µM ouabain for 4 minutes, followed by a 12-minute washout period before inducing 30 minutes of ischemia and subsequent reperfusion.[1]
-
-
Functional Assessment: Continuously monitor and record hemodynamic parameters, including Left Ventricular Developed Pressure (LVDP) and heart rate, throughout the experiment.
-
Biochemical Analysis: Collect coronary effluent during the reperfusion period to measure LDH release as an indicator of cardiac injury.[1]
-
Infarct Size Determination: At the end of reperfusion, freeze the heart, slice the ventricles, and incubate with TTC stain to differentiate between viable (red) and infarcted (pale) tissue. Quantify the infarct size as a percentage of the total ventricular area.
Experimental Workflow for Langendorff-Perfused Heart Model
Protocol 2: In Vivo Mouse Model of Myocardial Infarction (Transverse Aortic Constriction)
This protocol is designed to evaluate the long-term effects of ouabain on cardiac remodeling and heart failure development in a mouse model of pressure overload.[6][7]
Materials:
-
Wild-type mice
-
This compound
-
Osmotic mini-pumps
-
Surgical instruments for transverse aortic constriction (TAC)
-
Echocardiography equipment
-
Materials for histology (e.g., Masson's trichrome stain for fibrosis)
Procedure:
-
Animal Model: Induce pressure overload in mice by performing transverse aortic constriction (TAC) surgery.
-
Drug Administration: Immediately after TAC surgery, implant osmotic mini-pumps for continuous subcutaneous administration of a sub-inotropic dose of ouabain (50 µg/kg/day) or vehicle for the initial 4 weeks.[6][7]
-
Echocardiographic Monitoring: Perform serial echocardiography throughout the 8-week study period to assess cardiac dimensions and function (e.g., left ventricular chamber size, fractional shortening).[6]
-
Histological Analysis: At the end of the study, sacrifice the animals, excise the hearts, and perform histological analysis to assess cardiac hypertrophy and fibrosis.
-
Molecular Analysis: Analyze heart tissue to determine the expression levels of key proteins, such as the α1 and α2 isoforms of Na+/K+-ATPase, via Western blotting.[6]
Conclusion
This compound demonstrates significant cardioprotective potential in animal models of myocardial infarction. Its ability to reduce infarct size, preserve cardiac function, and attenuate adverse remodeling is mediated by the activation of specific signaling pathways, distinct from its classical inotropic effects. The protocols and data presented herein provide a foundation for further investigation into the therapeutic applications of ouabain and related compounds in the context of ischemic heart disease. Researchers are encouraged to adapt these methodologies to their specific experimental questions while adhering to ethical guidelines for animal research.
References
- 1. Ouabain triggers preconditioning through activation of the Na+,K+-ATPase signaling cascade in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ischemia/reperfusion-induced alterations of enzymatic and signaling functions of the rat cardiac Na+/K+-ATPase: protection by ouabain preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ischemia/reperfusion‐induced alterations of enzymatic and signaling functions of the rat cardiac Na+/K+‐ATPase: protection by ouabain preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ouabain protects rat hearts against ischemia-reperfusion injury via pathway involving src kinase, mitoKATP, and ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ouabain prevents pathological cardiac hypertrophy and heart failure through activation of phosphoinositide 3-kinase α in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ouabain prevents pathological cardiac hypertrophy and heart failure through activation of phosphoinositide 3-kinase α in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of (-)-Ouabain Octahydrate in Cardiac Function Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Ouabain, a cardiac glycoside, is a potent and specific inhibitor of the Na+/K+-ATPase pump.[1][2] This inhibition leads to a cascade of intracellular events, primarily an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX), leading to an accumulation of intracellular calcium.[1] This elevation in intracellular calcium enhances the contractile force of the heart muscle, producing a positive inotropic effect.[1] Beyond its classical role in modulating ion transport, ouabain (B1677812) is now recognized as a signaling molecule that can trigger various intracellular pathways, influencing cardiac myocyte growth, survival, and preconditioning.[3][4] These application notes provide an overview of the experimental use of (-)-ouabain octahydrate in cardiac function studies, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.
Mechanism of Action
Ouabain exerts its effects on cardiac myocytes through two primary mechanisms:
-
Inhibition of Na+/K+-ATPase and Inotropy: By binding to the Na+/K+-ATPase, ouabain disrupts the sodium and potassium gradients across the cell membrane.[1] The resulting increase in intracellular sodium reduces the driving force for the NCX, leading to elevated intracellular calcium levels and consequently, enhanced cardiac contractility.[1]
-
Signal Transduction: Ouabain binding to the Na+/K+-ATPase also initiates a signaling cascade. This can occur independently of changes in intracellular ion concentrations.[5] Key signaling pathways activated by ouabain in cardiac myocytes include:
-
Src/PLC-γ/PKCε Pathway: This pathway is implicated in ouabain-induced cardiac preconditioning and protection against ischemia-reperfusion injury.[3]
-
PI3Kα/Akt Pathway: Activation of this pathway by sub-inotropic doses of ouabain can prevent pathological cardiac hypertrophy and heart failure.[6][7]
-
EGFR-Src/Ras/Raf/MEK/ERK Pathway: This pathway is also activated by ouabain and is involved in hypertrophic responses.[4][8]
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound on cardiac function.
Table 1: In Vitro Effects of Ouabain on Cardiac Preparations
| Parameter | Species/Model | Ouabain Concentration | Observed Effect | Reference |
| Cardiac Contractility | Langendorff-perfused rat hearts | 10 µM | Small and transient increase in LVDP (<10%) | [3] |
| Cardiac Contractility | Langendorff-perfused rat hearts | 50-100 µM | Inotropic doses, activates Src and PKCs | [3] |
| Inotropy | Cat papillary muscle | 0.1 µM | Threshold for a clear positive inotropic effect | [9] |
| Protein Synthesis | Isolated mouse adult cardiomyocytes | 50 µM (12h) | Significant stimulation of hypertrophy | [6] |
| Intracellular ROS | Adult rat cardiac myocytes | 100 µM (30 min) | Significant increase in intracellular ROS | [4] |
| Na+,K+-ATPase Activity | Rat left ventricular papillary muscle | 25 µg/kg/day (15 days) | Increased Na+,K+-ATPase activity | [10] |
Table 2: In Vivo Effects of Ouabain on Cardiac Function
| Parameter | Species/Model | Ouabain Dose | Observed Effect | Reference |
| Cardiac Remodeling | Mouse (pressure overload) | 50 µg/kg/day (4 weeks) | Attenuated cardiac hypertrophy and fibrosis, improved cardiac function | [6][7] |
| Hemodynamics | Humans with coronary artery disease | 0.015 mg/kg (infusion) | Decreased LVEDP and LVEDV, increased contractility | [11] |
| Cardiac Contractility | Anesthetized mice | 0.48 nmol/g body wt (iv) | Increased LV dP/dt max and dP/dt min | [12] |
| Blood Pressure | Rats | 25 µg/kg/day (15 days) | Increased systolic and diastolic blood pressures | [10] |
Signaling Pathways
Caption: Ouabain's classical mechanism for increasing cardiac contractility.
Caption: Ouabain-induced cardioprotective signaling pathway.
Caption: Dual signaling pathways of ouabain in cardiac hypertrophy.
Experimental Protocols
Protocol 1: Langendorff-Perfused Heart Model for Cardiac Function and Preconditioning Studies
This protocol is adapted from studies investigating the inotropic and cardioprotective effects of ouabain.[3]
1. Objective: To assess the effect of this compound on cardiac function and its potential for cardiac preconditioning in an ex vivo rat heart model.
2. Materials:
- Male Sprague-Dawley rats (250-300g)
- Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2
- This compound stock solution (e.g., 10 mM in DMSO or water)
- Langendorff perfusion system
- Pressure transducer and data acquisition system
3. Experimental Workflow:
Caption: Experimental workflow for Langendorff heart perfusion.
4. Procedure:
- Heart Isolation: Anesthetize the rat and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
- Perfusion Setup: Mount the heart on the Langendorff apparatus via aortic cannulation and begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70 mmHg) and temperature (37°C).
- Equilibration: Allow the heart to stabilize for a 15-20 minute equilibration period.
- Baseline Measurements: Record baseline cardiac function parameters, including Left Ventricular Developed Pressure (LVDP), heart rate, and coronary flow.
- Ouabain Administration:
- For Inotropic Effects: Perfuse the heart with Krebs-Henseleit buffer containing ouabain at concentrations ranging from 10 µM to 100 µM for 10-25 minutes.[3]
- For Preconditioning: Perfuse with a lower concentration of ouabain (e.g., 10 µM) for a short duration (e.g., 4 minutes) followed by an 8-minute washout period with standard Krebs-Henseleit buffer.[3]
- Ischemia-Reperfusion (for preconditioning studies):
- Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
- Initiate reperfusion with standard Krebs-Henseleit buffer for a specified duration (e.g., 30-120 minutes).
- Data Analysis: Continuously record cardiac function throughout the experiment. At the end of the protocol, assess the recovery of cardiac function (e.g., LVDP). Infarct size can be determined using triphenyltetrazolium (B181601) chloride (TTC) staining.
Protocol 2: In Vivo Mouse Model of Pressure Overload-Induced Cardiac Remodeling
This protocol is based on studies evaluating the prophylactic effects of ouabain on cardiac hypertrophy and failure.[6][7]
1. Objective: To determine if chronic, low-dose administration of this compound can prevent or attenuate the development of cardiac hypertrophy and dysfunction in a mouse model of pressure overload.
2. Materials:
- C57BL/6 mice
- Osmotic mini-pumps
- This compound
- Surgical instruments for transverse aortic constriction (TAC)
- Echocardiography system
3. Procedure:
- Animal Model: Use adult male C57BL/6 mice.
- Osmotic Pump Implantation:
- Fill osmotic mini-pumps with ouabain solution to deliver a sub-inotropic dose (e.g., 50 µg/kg/day).[6]
- Surgically implant the mini-pumps subcutaneously in the back of the mice.
- Transverse Aortic Constriction (TAC):
- One to two days after pump implantation, perform TAC surgery to induce pressure overload on the left ventricle.
- Monitoring:
- Monitor the mice for a period of several weeks (e.g., 8 weeks).[6]
- Perform serial echocardiography to assess cardiac structure and function (e.g., left ventricular wall thickness, ejection fraction) at baseline and various time points post-TAC.
- Terminal Analysis:
- At the end of the study period, euthanize the mice and harvest the hearts.
- Perform histological analysis (e.g., H&E, Masson's trichrome staining) to assess cardiomyocyte size and fibrosis.
- Conduct molecular analysis (e.g., Western blotting, qRT-PCR) to examine the expression of hypertrophic markers and signaling proteins.
Safety Precautions
This compound is a highly toxic compound with a narrow therapeutic index.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling the compound. Prepare solutions in a well-ventilated area or a chemical fume hood. Dispose of waste according to institutional guidelines for hazardous chemicals.
References
- 1. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 2. Ouabain Octahydrate | C29H60O20 | CID 6364534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ouabain triggers preconditioning through activation of the Na+,K+-ATPase signaling cascade in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Ouabain interaction with cardiac Na+/K+-ATPase initiates signal cascades independent of changes in intracellular Na+ and Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ouabain prevents pathological cardiac hypertrophy and heart failure through activation of phosphoinositide 3-kinase α in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ouabain prevents pathological cardiac hypertrophy and heart failure through activation of phosphoinositide 3-kinase α in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different roles of the cardiac Na+/Ca2+-exchanger in ouabain-induced inotropy, cell signaling, and hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ouabain effects on intracellular potassium activity and contractile force in cat papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low-dose ouabain administration increases Na⁺,K⁺-ATPase activity and reduces cardiac force development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of ouabain on myocardial oxygen supply and demand in patients with chronic coronary artery disease. A hemodynamic, volumetric, and metabolic study in patients without heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential roles of caveolin-1 in ouabain-induced Na+/K+-ATPase cardiac signaling and contractility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Cells Treated with (-)-Ouabain Octahydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for analyzing the cellular effects of (-)-Ouabain octahydrate using flow cytometry. Ouabain (B1677812), a cardiac glycoside and a specific inhibitor of the Na+/K+-ATPase pump, has been shown to induce apoptosis and alter cell cycle progression in various cancer cell lines.[1][2] Flow cytometry is an indispensable tool for quantifying these effects, providing rapid and precise measurements of large cell populations.[3]
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump on the plasma membrane.[4] This inhibition leads to an increase in intracellular sodium, which in turn alters the function of the sodium-calcium exchanger, resulting in elevated intracellular calcium levels.[4][5] This disruption of ion homeostasis activates complex intracellular signaling cascades, including those involving Src kinase and the MAPK/ERK pathway, which can influence cell proliferation, differentiation, and apoptosis.[6][7][8] Studies have demonstrated that ouabain treatment can lead to increased production of reactive oxygen species (ROS), DNA damage, and the activation of apoptotic pathways.[1][9][10][11]
Caption: Ouabain Signaling Pathway.
Data Presentation
The following tables summarize illustrative quantitative data from flow cytometry analyses of a hypothetical cancer cell line treated with this compound for 48 hours.
Table 1: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Ouabain (25 nM) | 75.6 ± 3.5 | 15.3 ± 1.8 | 9.1 ± 1.2 |
| Ouabain (50 nM) | 52.1 ± 4.2 | 28.9 ± 2.5 | 19.0 ± 2.1 |
| Ouabain (100 nM) | 28.7 ± 3.9 | 45.8 ± 3.1 | 25.5 ± 2.8 |
Table 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control | 65.4 ± 2.8 | 20.1 ± 1.5 | 14.5 ± 1.3 | 1.8 ± 0.3 |
| Ouabain (25 nM) | 55.2 ± 3.1 | 22.5 ± 1.9 | 18.3 ± 1.7 | 4.0 ± 0.6 |
| Ouabain (50 nM) | 48.9 ± 3.6 | 18.3 ± 2.0 | 25.1 ± 2.2 | 7.7 ± 0.9 |
| Ouabain (100 nM) | 35.6 ± 4.0 | 15.8 ± 1.8 | 38.9 ± 3.5 | 9.7 ± 1.1 |
Experimental Protocols
The following are detailed protocols for the analysis of apoptosis and cell cycle distribution in cells treated with this compound.
Caption: General Experimental Workflow.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[12][13]
Materials:
-
Cells treated with this compound and vehicle control.
-
Phosphate-Buffered Saline (PBS), cold.
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2).
-
Annexin V-FITC (or other fluorochrome conjugate).
-
Propidium Iodide (PI) staining solution.
-
Flow cytometry tubes.
Procedure:
-
Induce Apoptosis: Treat cells with desired concentrations of this compound for the specified time. Include a vehicle-treated negative control.
-
Cell Harvesting:
-
For suspension cells, centrifuge the cell suspension.
-
For adherent cells, collect the culture medium (containing floating cells) and then detach the adherent cells using trypsin. Combine with the collected medium.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the tubes.
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after this step.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Healthy cells will be Annexin V- and PI-negative.
-
Early apoptotic cells will be Annexin V-positive and PI-negative.[13]
-
Late apoptotic or necrotic cells will be both Annexin V- and PI-positive.[13]
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[14]
Materials:
-
Cells treated with this compound and vehicle control.
-
Phosphate-Buffered Saline (PBS), cold.
-
70% Ethanol, ice-cold.
-
Propidium Iodide (PI) staining solution (containing RNase A).[14]
-
Flow cytometry tubes.
Procedure:
-
Cell Harvesting and Washing: Harvest and wash approximately 1 x 10^6 cells with cold PBS as described in the apoptosis protocol.
-
Fixation:
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.[14]
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, ensuring that PI only binds to DNA.
-
-
Incubation: Incubate the tubes for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, detecting the PI fluorescence in the appropriate channel (e.g., FL-2 or FL-3).[15]
-
Use a suitable software to analyze the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. The sub-G1 peak can be quantified as an indicator of apoptotic cells.
-
References
- 1. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ouabain Exhibited Strong Anticancer Effects in Melanoma Cells via Induction of Apoptosis, G2/M Phase Arrest, and Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry in analysis of cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 5. What is Ouabain used for? [synapse.patsnap.com]
- 6. Signal pathways in ouabain-induced proliferation of leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ouabain-induced cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ouabain-Induced Cell Death and Survival. Role of α1-Na,K-ATPase-Mediated Signaling and [Na+]i/[K+]i-Dependent Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ouabain Induces DNA Damage in Human Osteosarcoma U-2 OS Cells and Alters the Expression of DNA Damage and DNA Repair–associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ouabain activates signaling pathways associated with cell death in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
Application Notes and Protocols for High-Purity (-)-Ouabain Octahydrate in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ouabain octahydrate is a cardiac glycoside and a potent inhibitor of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients.[1] Beyond its traditional use in treating heart conditions, ouabain (B1677812) has emerged as a molecule of interest in cancer research. It has been shown to induce apoptosis, inhibit proliferation, and modulate key signaling pathways in various cancer cell lines.[2][3] These application notes provide detailed protocols for utilizing high-purity this compound in cancer research, with a focus on its effects on cell viability, apoptosis, cell cycle, and relevant signaling pathways.
Product Information
High-purity this compound is available from various suppliers for research purposes. It is crucial to source high-purity compounds to ensure reproducible and reliable experimental outcomes.
Table 1: Supplier Information for High-Purity this compound
| Supplier | Product Number | Purity | CAS Number |
| Sigma-Aldrich | O3125 | ≥95% (HPLC) | 11018-89-6 |
| Thermo Fisher Scientific | J67236 | 96% | 11018-89-6 |
| Santa Cruz Biotechnology | sc-201523 | ≥95% | 11018-89-6 |
| Meryer (Shanghai) Chemical Technology Co., Ltd. | S0091 | >98.0% | 11018-89-6 |
| Sichuan Kulinan Technology Co., Ltd. | 99% HPLC | 11018-89-6 |
Storage and Preparation of Stock Solutions:
-
Storage: Store this compound at room temperature, protected from light.
-
Stock Solution Preparation:
-
For a 10 mM stock solution, dissolve 7.29 mg of this compound (MW: 728.77 g/mol ) in 1 mL of DMSO or water.[4] Note that solubility in water may require heating.
-
Aqueous solutions can be sterilized by autoclaving or filtration.
-
Store stock solutions in aliquots at -20°C for up to 2 months or at 4°C for up to 2 weeks.[5]
-
Experimental Protocols
Cell Viability and Proliferation Assays
The cytotoxic and anti-proliferative effects of ouabain can be quantified using various assays. The IC50 value, the concentration of a drug that inhibits a biological process by 50%, is a key parameter.
Table 2: IC50 Values of Ouabain in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (nM) |
| A375 | Melanoma | 72 hours | 30.25 ± 1.70 |
| SK-Mel-28 | Melanoma | 72 hours | 87.42 ± 7.64 |
| A549 | Lung Cancer | 72 hours | ~25 |
| H460 | Lung Cancer | 72 hours | 10.44 |
| HCT116 | Colon Cancer | 72 hours | ~25 |
| PANC1 | Pancreatic Cancer | 72 hours | 42.36 |
| OS-RC-2 | Renal Cancer | 48 hours | ~39 |
Data compiled from multiple sources.[1][2][6][7]
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO or media).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assays
Ouabain is known to induce apoptosis in cancer cells.[7] This can be assessed by detecting the externalization of phosphatidylserine (B164497) using Annexin V staining followed by flow cytometry.
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 50 nM and 100 nM) for 24 or 48 hours.[7]
-
Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.
-
Staining: Resuspend approximately 1 x 10^6 cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium (B1200493) Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
Ouabain can induce cell cycle arrest, often at the G2/M phase.[6] This can be analyzed by staining the cellular DNA with propidium iodide (PI) and measuring the fluorescence intensity by flow cytometry.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time (e.g., 48 hours).[1]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.
Western Blot Analysis of Signaling Pathways
Ouabain influences several signaling pathways, including the STAT3 pathway.[2] Western blotting can be used to assess the phosphorylation status and total protein levels of key signaling molecules.
Protocol: Western Blot for p-STAT3 and STAT3
-
Cell Lysis: Treat cells with this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal and the loading control.
Na+/K+-ATPase Activity Assay
The primary mechanism of action of ouabain is the inhibition of Na+/K+-ATPase. This activity can be measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Protocol: Na+/K+-ATPase Activity Assay
-
Membrane Preparation: Prepare a crude membrane fraction from cancer cells by homogenization and differential centrifugation.
-
Assay Buffer: Prepare an assay buffer containing 100 mM NaCl, 20 mM KCl, 3 mM MgCl2, 1 mM EGTA, and 50 mM Tris-HCl (pH 7.4).
-
Reaction Setup: In separate tubes, add the membrane preparation to the assay buffer. To one set of tubes, add a final concentration of 1 mM ouabain (to measure ouabain-insensitive ATPase activity).
-
ATP Addition: Initiate the reaction by adding ATP to a final concentration of 3 mM.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by adding a solution to stop the enzymatic activity and to develop color for phosphate detection (e.g., a solution containing malachite green and ammonium (B1175870) molybdate).
-
Phosphate Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released.
-
Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.
Visualizations
Signaling Pathways and Workflows
Caption: Ouabain signaling pathway in cancer cells.
Caption: Experimental workflow for apoptosis analysis.
Conclusion
High-purity this compound is a valuable tool for cancer research, enabling the investigation of its anti-cancer properties and underlying molecular mechanisms. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies. Adherence to detailed methodologies and the use of high-quality reagents are paramount for obtaining accurate and reproducible results.
References
- 1. Ouabain Exhibited Strong Anticancer Effects in Melanoma Cells via Induction of Apoptosis, G2/M Phase Arrest, and Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics analysis of the proliferative effect of low-dose ouabain on human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. OUABAIN OCTAHYDRATE suppliers & manufacturers in China [m.chemicalbook.com]
- 7. Ouabain Exhibited Strong Anticancer Effects in Melanoma Cells via Induction of Apoptosis, G2/M Phase Arrest, and Migration Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(-)-Ouabain octahydrate solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Ouabain octahydrate, focusing on solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: The solubility of this compound can vary depending on the solvent and temperature. It is soluble in water, particularly hot water, as well as in DMSO and ethanol (B145695).[1] Please refer to the table below for a summary of solubility data.
Q2: I am observing precipitation when I dilute my DMSO stock solution of Ouabain (B1677812) into my aqueous cell culture medium. What is causing this?
A2: This is a common issue when a compound is highly soluble in an organic solvent like DMSO but has lower solubility in an aqueous medium. The rapid change in solvent polarity when adding the DMSO stock to the aqueous buffer can cause the compound to "crash out" or precipitate.
Q3: How should I store my this compound powder and stock solutions?
A3: The solid powder should be stored at room temperature, protected from light.[1] Stock solutions can be stored at 4°C for short-term use (up to 2 weeks) or at -20°C for long-term storage (up to 2 months).[2] It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: Can I sterilize my aqueous Ouabain solution by autoclaving?
A4: Yes, aqueous solutions of ouabain can be sterilized by autoclaving or filtration.[1]
Q5: I've heard that I should avoid using borosilicate glass vials for storing aqueous Ouabain solutions. Why is that?
A5: Storing aqueous solutions of ouabain in borosilicate glass vials overnight can lead to the formation of ouabain-borate complexes. To avoid this interaction, it is recommended to use plastic vials for storage.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Conditions | Reference(s) |
| Water | 10 mg/mL (13.72 mM) | Requires sonication and heating to 60°C | [3] |
| Hot Water | 50 mg/mL | --- | [1] |
| Water | 1.3 g/100mL (1.3%) | ~25°C | [4] |
| Water | 20 g/100mL (20%) | ~100°C | [4] |
| Water | 10 mM | --- | [2] |
| DMSO | ≥ 125 mg/mL (171.52 mM) | --- | [3] |
| DMSO | 100 mM | --- | [2] |
| Ethanol | 1.0 g/100mL (1%) | ~25°C | [4] |
| Ethanol | 12.5 g/100mL (12.5%) | ~78°C | [4] |
| Ethanol | 10 mM | --- | |
| PBS | 12.5 mg/mL (17.15 mM) | Requires sonication and heating to 60°C | [3] |
Troubleshooting Guide
Issue: Precipitate forms in aqueous solution upon preparation or storage.
| Potential Cause | Troubleshooting Step |
| Exceeded Solubility Limit | Review the solubility data (Table 1) to ensure you are not exceeding the solubility limit in your chosen solvent and at your working temperature. |
| Incorrect Dissolution Method | For aqueous solutions, especially at higher concentrations, gentle heating (up to 60°C) and sonication are often necessary to fully dissolve the compound.[3] |
| "Crashing Out" from Organic Stock | When preparing a working solution from a DMSO or ethanol stock, add the stock solution dropwise to the pre-warmed aqueous medium while gently vortexing or stirring. This gradual addition can prevent precipitation. |
| Formation of Ouabain-Borate Complexes | If storing aqueous solutions, use plastic vials instead of borosilicate glass to prevent the formation of complexes that can precipitate out of solution. |
| Low Temperature | Solubility in aqueous solutions decreases at lower temperatures. If you are storing your aqueous solution at 4°C, some precipitation may occur. Before use, allow the solution to come to room temperature and check for full dissolution. If necessary, briefly warm and sonicate. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
Materials:
-
This compound (MW: 728.77 g/mol )
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile plastic conical tube or vial
-
Water bath or heating block
-
Sonicator
Procedure:
-
Weigh out 7.29 mg of this compound and add it to a sterile plastic tube.
-
Add 1 mL of high-purity water to the tube.
-
Gently vortex the tube to suspend the powder.
-
Place the tube in a water bath or on a heating block set to 60°C.
-
Intermittently vortex and sonicate the solution until the this compound is completely dissolved. Visually inspect for any remaining particulate matter.
-
Allow the solution to cool to room temperature.
-
If required, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C for long-term storage.[2]
Protocol 2: Preparation of a Cell Culture Working Solution from a DMSO Stock
Materials:
-
100 mM this compound in DMSO stock solution
-
Pre-warmed sterile cell culture medium
-
Sterile conical tube
Procedure:
-
Determine the final concentration and volume of the working solution needed for your experiment.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the 100 mM Ouabain DMSO stock solution dropwise.
-
Continue to mix gently for a few seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to prepare a more dilute intermediate stock in an aqueous buffer before the final dilution into the cell culture medium.
-
Use the freshly prepared working solution immediately for your experiments.
Visualizations
Caption: Ouabain-induced Na+/K+-ATPase signaling cascade.
Caption: Troubleshooting workflow for Ouabain precipitation.
References
Technical Support Center: Optimizing (-)-Ouabain Octahydrate Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing (-)-Ouabain octahydrate in experimental settings. Find troubleshooting advice, frequently asked questions, detailed protocols, and data summaries to help optimize your incubation times and overall experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ouabain (B1677812)? A1: Ouabain is a cardiac glycoside that functions as a potent inhibitor of the Na+/K+-ATPase pump, an enzyme located on the plasma membrane of most mammalian cells.[1][2][3][4] This inhibition leads to an increase in intracellular sodium concentration. The elevated sodium level then reduces the activity of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium.[2][3] Beyond its ion transport inhibition, Ouabain binding to the Na+/K+-ATPase also activates complex intracellular signaling cascades, influencing cell growth, proliferation, and apoptosis.[1][3][5][6]
Q2: What is a typical starting concentration and incubation time for a cell viability experiment? A2: The optimal concentration and incubation time for Ouabain are highly dependent on the cell line and the specific biological question. For cytotoxicity and anti-proliferation assays, studies have reported using concentrations in the nanomolar (nM) to micromolar (µM) range with incubation times of 24, 48, or 72 hours.[7][8] For example, in some cancer cell lines, the half-maximal inhibitory concentration (IC50) was determined to be around 39 nM after 48 hours of treatment.[8] A common starting point is to perform a dose-response experiment with concentrations ranging from 10 nM to 100 nM and to assess viability at 24, 48, and 72 hours.[7]
Q3: How quickly can I observe signaling events after Ouabain treatment? A3: Signaling events initiated by Ouabain can be detected much earlier than effects on cell viability. For instance, the phosphorylation of kinases like EGFR, Src, B-Raf, and ERK can be observed in as little as 30 minutes after treatment with low nanomolar concentrations of Ouabain.[5][9]
Q4: I am not observing the expected effect. What are some common troubleshooting steps? A4: If you are not seeing the expected results, consider the following:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to Ouabain. Some may have resistant Na+/K+-ATPase isoforms.[10]
-
Concentration and Incubation Time: The concentration may be too low or the incubation time too short to elicit a response. A time-course and dose-response experiment is crucial for optimization.[11][12]
-
Compound Stability and Storage: An aqueous solution of Ouabain stored in borosilicate glass vials can form ouabain-borate complexes. It is recommended to store solutions in plastic vials and minimize contact with borosilicate glass.
-
Initial Cell Seeding Density: High cell density can lead to nutrient depletion and contact inhibition, potentially masking the effects of the compound. Ensure cells are in the logarithmic growth phase during the experiment.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Cytotoxicity | Cell line may be resistant. | Test a different cell line known to be sensitive or increase the Ouabain concentration. |
| Incubation time is too short. | Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to find the optimal time point.[7][8][13] | |
| Sub-optimal drug concentration. | Perform a dose-response curve with a wider range of concentrations (e.g., 1 nM to 10 µM). | |
| Compound degradation. | Prepare fresh solutions of Ouabain octahydrate for each experiment. Store stock solutions in plastic, not borosilicate glass, vials. | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and accurate pipetting when seeding plates. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill them with sterile PBS or media. | |
| Unexpected Morphological Changes | Ouabain-induced stress or apoptosis. | Observe cells at multiple time points using microscopy. Correlate morphological changes with viability or apoptosis assays.[10] |
| High concentration leading to necrosis. | Lower the concentration to induce a more specific, programmed cell death pathway if that is the desired outcome. |
Experimental Data Summary
The following tables summarize typical experimental parameters for this compound from various studies.
Table 1: Incubation Times & Concentrations for Cell Viability/Proliferation Assays
| Cell Line(s) | Concentration Range | Incubation Time(s) | Assay | Outcome/Observation |
| A549, Hela, HCT116 | 0 - 100 nM | 24, 48, 72 h | CCK-8 | Time- and dose-dependent decrease in cell viability.[7] |
| OS-RC-2 (Renal Cancer) | 0 - 320 nM | 24, 48, 72 h | MTT | Time-dependent inhibition of proliferation; 48h selected as optimal. IC50 at 48h was ~39 nM.[8] |
| Various Cancer Lines | 10.44 nM - 42.36 nM | 72 h | Not Specified | Reported IC50 values after 72 hours of incubation.[7] |
| SK-BR-3 (Breast Cancer) | 10⁻⁹ M - 10⁻⁵ M | 24 h | Annexin V/PI | Concentration-dependent reduction in cell viability.[14] |
| Vero Cells | Not Specified | 120 h | MTT | Assessment of cytotoxicity after a prolonged incubation period.[13] |
Table 2: Incubation Times for Signaling Pathway Analysis
| Cell Line | Concentration | Incubation Time | Pathway Analyzed |
| ADPKD Cells | 3 nM | 30 min | EGFR, Src, B-Raf, ERK phosphorylation |
| Adult Rat Cardiac Myocytes | 100 µM | 30 min | ROS Production |
| Adult Rat Cardiac Myocytes | 100 µM | Various times | Protein Tyrosine Phosphorylation |
Visualizing Experimental Design & Mechanisms
To aid in experimental setup and conceptual understanding, the following diagrams illustrate a typical workflow for optimizing incubation time and the known signaling cascade initiated by Ouabain.
References
- 1. New insights into the regulation of Na+,K+-ATPase by ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ouabain - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 4. Ouabain | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Frontiers | Factors that influence the Na/K-ATPase signaling and function [frontiersin.org]
- 7. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ouabain activates the Na-K-ATPase signalosome to induce autosomal dominant polycystic kidney disease cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Study of the Multimodal Effect of Na+/K+ ATPase Blocker Ouabain on the Tumor Microenvironment and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of (-)-Ouabain octahydrate in storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of (-)-Ouabain octahydrate to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
A1: There are conflicting recommendations from suppliers for storing solid this compound. To ensure maximum stability, it is advisable to store it under desiccating conditions at -20°C for long-term storage.[1] However, some suppliers state that storage at room temperature[2] or 2-8°C is also acceptable. The product is considered chemically stable under standard ambient conditions (room temperature). For specific lot stability, always consult the certificate of analysis provided by the supplier.
Q2: What are the primary factors that cause the degradation of this compound?
A2: The primary factors that can lead to the degradation of this compound are exposure to light, moisture, and high temperatures. The compound is known to be affected by light.[3][4][5] It is stable in air but should be stored in a dry, tightly closed container to protect from moisture.[3][5][6] High temperatures can also cause decomposition; it melts with decomposition around 190°C.[3]
Q3: How should I prepare and store solutions of this compound?
A3: Ouabain (B1677812) is soluble in hot water, DMSO, and ethanol.[2] For long-term storage, stock solutions should be aliquoted and frozen at -20°C, where they can be stable for up to 2 months.[7] For short-term use, solutions can be refrigerated at 4°C for up to 2 weeks.[7] It is critical to protect solutions from light.[2]
Q4: Is there anything to avoid when preparing aqueous solutions of ouabain?
A4: Yes. It has been reported that storing aqueous solutions of ouabain overnight in borosilicate glass vials can lead to the formation of ouabain-borate complexes. Therefore, it is recommended to use plastic vials or minimize contact with borosilicate glass for storage of aqueous solutions.
Q5: What is the expected shelf-life of this compound?
A5: If stored correctly as a solid, this compound can have a shelf-life of up to 5 years.[2] Some suppliers indicate stability of at least 4 years when stored at -20°C.[1]
Troubleshooting Guide
Q: My experimental results are inconsistent. Could my ouabain have degraded?
A: Inconsistent results can be a sign of compound degradation. First, review your storage and handling procedures against the recommendations.
-
Check Storage Conditions: Was the solid compound stored protected from light and moisture? At what temperature was it stored?
-
Review Solution Preparation: How old is your stock solution? Was it stored at the correct temperature and protected from light? Was it stored in a borosilicate glass vial?
-
Visual Inspection: Examine the solid compound for any changes in color (it should be a white to off-white powder) or texture.[2] Check solutions for cloudiness or precipitation.
If you suspect degradation, it is best to use a fresh vial of the compound and prepare new solutions.
Q: I noticed my solid ouabain has a yellowish cast. Is it still usable?
A: The appearance of this compound is typically a white to off-white or slightly yellow cast powder.[2] A slight yellow hue may not necessarily indicate degradation. However, if you observe a significant color change compared to when you first received it, or if other signs of degradation are present (e.g., clumping due to moisture absorption), its purity may be compromised. It would be prudent to perform a quality control check or use a new batch for sensitive experiments.
Q: My ouabain solution, which was previously clear, now appears hazy. What should I do?
A: Haziness in a solution can indicate precipitation, contamination, or degradation. Ouabain has limited solubility in some solvents at room temperature.[7] If the solution has been stored at a low temperature, the cloudiness may be due to the compound coming out of solution. Try gently warming the solution to see if it redissolves. If it does not, or if you suspect contamination, the solution should be discarded. For aqueous solutions stored in glass, this could also be a sign of the formation of ouabain-borate complexes.
Key Data Summary
Table 1: Supplier-Recommended Storage Conditions for Solid this compound
| Supplier/Source | Recommended Storage Temperature | Additional Notes |
| Sigma-Aldrich (O3125) | Room Temperature[2] | Protect from light.[2] |
| Sigma-Aldrich (SDS) | 2 - 8 °C | Store tightly closed in a dry, well-ventilated place.[6] |
| Abcam (ab120748) | -20°C | Store under desiccating conditions. |
| Cayman Chemical | -20°C[1] | Stability of ≥ 4 years.[1] |
| R&D Systems | -20°C | N/A |
Table 2: Stability of Reconstituted this compound Solutions
| Storage Temperature | Duration | Stability Notes | Source |
| 4°C | Up to 2 weeks | Recommended for short-term storage. | [7] |
| -20°C | Up to 2 months | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. | [7] |
| -20°C | Up to 3 months | For solutions in DMSO or distilled water. | [5] |
Experimental Protocols
Protocol 1: Visual Inspection for Potential Degradation
This protocol outlines a basic procedure for the visual assessment of this compound.
-
Objective: To visually inspect the solid compound and its solutions for signs of degradation.
-
Materials:
-
Vial of this compound
-
Prepared ouabain solution
-
White background for color assessment
-
-
Procedure (Solid): a. Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation. b. Place a small amount of the powder on a clean, dry, white surface. c. Observe the color. It should be white to off-white. Note any significant yellowing, browning, or discoloration. d. Observe the texture. It should be a fine powder. Note any clumping or signs of moisture absorption.
-
Procedure (Solution): a. Hold the vial or tube containing the solution against a light and dark background. b. Check for clarity. The solution should be clear and free of particulates. c. Note any haziness, precipitation, or color change.
-
Interpretation: Any significant deviation from the expected appearance could indicate contamination or degradation.
Protocol 2: Outline for Assessing Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general outline for a stability-indicating HPLC method. The exact parameters (e.g., column, mobile phase, flow rate) must be developed and validated for the specific laboratory setup. Purity is often assessed by HPLC by suppliers.
-
Objective: To quantify the purity of this compound and detect the presence of degradation products.
-
Principle: HPLC separates the parent compound from any impurities or degradants based on their differential partitioning between a stationary phase and a mobile phase. The peak area of ouabain is proportional to its concentration.
-
General Procedure: a. Standard Preparation: Prepare a standard solution of this compound of known concentration from a trusted reference standard. b. Sample Preparation: Prepare a solution of the ouabain sample to be tested at the same concentration as the standard. c. Chromatography:
- Column: A reverse-phase column (e.g., C18) is typically used.
- Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution may be necessary to separate all components.
- Detection: UV detection, typically around 220 nm, is common.[2] d. Analysis:
- Inject the standard and sample solutions into the HPLC system.
- Compare the chromatograms. The retention time of the main peak in the sample should match that of the standard.
- Calculate the purity of the sample by comparing the area of the ouabain peak to the total area of all peaks in the chromatogram. The appearance of new peaks or a decrease in the main peak area relative to a control sample can indicate degradation.
Visualizations
Caption: Decision workflow for proper storage of solid and solution forms of this compound.
Caption: A workflow for troubleshooting potential degradation of this compound.
Caption: Factors contributing to the degradation of this compound during storage.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Ouabain | C29H44O12 | CID 439501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. OUABAIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. OUABAIN OCTAHYDRATE Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. targetmol.com [targetmol.com]
- 7. Ouabain, Octahydrate - CAS 11018-89-6 - Calbiochem | 4995 [merckmillipore.com]
minimizing off-target effects of (-)-Ouabain octahydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing (-)-Ouabain octahydrate in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental procedures, and reference data to facilitate the effective application of this compound while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] Inhibition of this pump leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium.[1] This elevation in intracellular calcium is a key factor in its cardiotonic effects.[1]
Q2: What are the known off-target effects of this compound?
A2: Beyond its primary effect on the Na+/K+-ATPase ion-pumping function, ouabain (B1677812) can trigger intracellular signaling cascades.[1] These can be considered off-target effects in experiments focused solely on ion transport. These signaling pathways are often initiated by ouabain binding to the Na+/K+-ATPase acting as a signal transducer, and can involve the activation of Src kinase, epidermal growth factor receptor (EGFR), and the mitogen-activated protein kinase (MAPK) pathway, influencing processes like cell growth, proliferation, and apoptosis.[2][3] At higher concentrations, ouabain can induce cytotoxicity through apoptosis and necrosis.[4][5][6][7]
Q3: How can I minimize off-target signaling effects in my experiments?
A3: To minimize off-target signaling, it is crucial to use the lowest effective concentration of ouabain and the shortest possible incubation time that elicits the desired on-target effect. Performing a dose-response and time-course experiment is highly recommended. Additionally, consider using specific inhibitors for the signaling pathways you wish to avoid, such as PP2 for Src kinase or PD98059 for the MEK/ERK pathway.[3]
Q4: Why do different cell lines show varying sensitivity to ouabain?
A4: Cell-specific sensitivity to ouabain is largely attributed to the differential expression of Na+/K+-ATPase α-subunit isoforms.[7][8][9] For instance, the α1 isoform is relatively resistant to ouabain in rodents, while the α2 and α3 isoforms are more sensitive.[9] Human isoforms also exhibit different affinities for ouabain.[10] Therefore, the isoform composition of your cell line will significantly impact its response to ouabain.
Q5: What are the typical working concentrations for in vitro experiments?
A5: The effective concentration of ouabain can range from nanomolar to micromolar, depending on the cell type and the specific effect being studied.[4][11] For signaling studies, concentrations in the low nanomolar range (1-10 nM) are often sufficient.[3] For inducing cytotoxicity in cancer cell lines, concentrations can range from 10 nM to several micromolars.[4][5][7] It is essential to determine the optimal concentration for your specific experimental system.
Data Presentation
Table 1: Ouabain IC50 Values for Cell Viability in Various Human Cancer Cell Lines (72-hour incubation)
| Cell Line | Cancer Type | IC50 (nM) |
| H460 | Lung Cancer | 10.44 |
| HCT116 | Colon Cancer | ~25-50 |
| A549 | Lung Cancer | ~25-50 |
| HeLa | Cervical Cancer | ~50 |
| PANC1 | Pancreatic Cancer | 42.36 |
| OS-RC-2 | Renal Cancer | ~39 |
Data synthesized from multiple sources.[4][7] Actual IC50 values can vary based on experimental conditions.
Table 2: Relative Ouabain Affinity of Human Na+/K+-ATPase α-Isoforms
| Isoform | Relative Ouabain Affinity | Typical Tissue Distribution |
| α1 | Lower | Ubiquitous |
| α2 | High | Heart, brain, skeletal muscle |
| α3 | High | Heart, neurons |
This table provides a generalized overview. Specific Kd values can be found in the cited literature.[8][10]
Mandatory Visualization
Caption: Primary inhibitory action of (-)-Ouabain on the Na+/K+-ATPase pump.
Caption: Off-target signaling cascades activated by (-)-Ouabain.
Caption: A logical workflow for troubleshooting ouabain experiments.
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol outlines the steps to assess the cytotoxic effects of this compound on a chosen cell line.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Ouabain Treatment:
-
Prepare a stock solution of this compound in sterile water or DMSO. Note: If using DMSO, ensure the final concentration in the well does not exceed 0.1% to avoid solvent toxicity.
-
Prepare serial dilutions of ouabain in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the ouabain dilutions to the respective wells.
-
Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the ouabain concentration to determine the IC50 value.
-
Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i)
This protocol describes how to measure changes in intracellular calcium concentration in response to ouabain treatment using a fluorescent calcium indicator like Fura-2 AM.
-
Cell Preparation:
-
Plate cells on glass coverslips and allow them to adhere.
-
Wash the cells with a physiological salt solution (e.g., Krebs-Henseleit buffer).
-
-
Dye Loading:
-
Incubate the cells with 2-5 µM Fura-2 AM in the salt solution for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with the salt solution to remove excess dye.
-
-
Ouabain Treatment and Imaging:
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with the salt solution and establish a baseline fluorescence reading.
-
Introduce the desired concentration of ouabain into the perfusion chamber.
-
Record the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm.
-
-
Data Analysis:
Troubleshooting Guides
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High cell death at low ouabain concentrations | - The cell line is highly sensitive to ouabain (expresses high-affinity Na+/K+-ATPase isoforms).- Incorrect calculation of ouabain concentration.- Contamination of cell culture or reagents. | - Perform a dose-response curve starting from a very low concentration (e.g., 1 nM).- Verify the stock solution concentration and dilution calculations.- Use fresh, sterile reagents and check for contamination. |
| No observable effect at expected concentrations | - The cell line is resistant to ouabain (expresses low-affinity Na+/K+-ATPase isoforms).- Insufficient incubation time.- Degradation of the ouabain stock solution. | - Confirm the expression of ouabain-sensitive Na+/K+-ATPase isoforms in your cell line.- Perform a time-course experiment to determine the optimal incubation period.- Prepare a fresh stock solution of ouabain. |
| Inconsistent results between experiments | - Variation in cell density at the time of treatment.- Inconsistent incubation times.- Fluctuation in incubator conditions (temperature, CO2). | - Ensure consistent cell seeding density and confluency.- Standardize all incubation times precisely.- Regularly calibrate and monitor incubator conditions. |
| Unexpected activation of signaling pathways | - Ouabain is acting on the Na+/K+-ATPase as a signal transducer, which is a known off-target effect. | - Use the lowest effective concentration of ouabain.- Co-incubate with specific inhibitors of the activated pathway (e.g., Src or MEK inhibitors) to confirm the source of the signal and isolate the on-target effect.[3] |
| Difficulty dissolving this compound | - Ouabain has limited solubility in some solvents. | - Prepare stock solutions in high-quality sterile water or DMSO. Gentle warming may aid dissolution. |
References
- 1. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 2. Ouabain-Induced Cell Death and Survival. Role of α1-Na,K-ATPase-Mediated Signaling and [Na+]i/[K+]i-Dependent Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal pathways in ouabain-induced proliferation of leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ouabain Induces Apoptotic Cell Death Through Caspase- and Mitochondria-dependent Pathways in Human Osteosarcoma U-2 OS Cells | Anticancer Research [ar.iiarjournals.org]
- 6. Ionic Mechanism of Ouabain-Induced Concurrent Apoptosis and Necrosis in Individual Cultured Cortical Neurons | Journal of Neuroscience [jneurosci.org]
- 7. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoform specificity of Na-K-ATPase-mediated ouabain signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Physiological Significance of the Cardiotonic Steroid/Ouabain-Binding Site of the Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ouabain at nanomolar concentrations is cytotoxic for biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ouabain, a steroid hormone that signals with slow calcium oscillations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
Technical Support Center: (-)-Ouabain Octahydrate Treatment & Cell Line Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cell line resistance to (-)-Ouabain octahydrate treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of the Na+/K+-ATPase pump (sodium-potassium pump), an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] By binding to the alpha subunit of this pump, ouabain (B1677812) disrupts this ion transport, leading to an increase in intracellular sodium and a decrease in intracellular potassium. This disruption of ionic gradients affects various cellular processes, including membrane potential and the transport of other molecules like calcium, and can trigger various signaling cascades.[1][2]
Q2: What are the common mechanisms by which cell lines develop resistance to ouabain?
The most well-documented mechanism of resistance to ouabain is the acquisition of mutations in the gene encoding the α-subunit of the Na+/K+-ATPase (ATP1A1). These mutations can alter the ouabain binding site on the enzyme, thereby reducing its affinity for the inhibitor.[3][4][5]
Another potential mechanism for altered sensitivity is a change in the expression levels of different Na+/K+-ATPase α-subunit isoforms, which naturally exhibit varying affinities for ouabain.[6] Rodent cells, for instance, are naturally more resistant to ouabain than human cells due to specific amino acid differences in their ATP1A1 protein.[7]
Q3: How can I determine if my cell line is resistant to ouabain?
You can determine the resistance of your cell line to ouabain by performing a cell viability assay to calculate the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value compared to a sensitive control cell line indicates resistance. Common cell viability assays include the MTT, MTS, and resazurin (B115843) assays.[6][8][9]
Q4: What are the key signaling pathways activated by ouabain treatment?
Ouabain, upon binding to the Na+/K+-ATPase, can act as a signal transducer, activating several intracellular signaling pathways independent of its ion transport inhibition. A prominent pathway involves the activation of the Src kinase, which can then trigger downstream cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway.[1][10][11][12] This signaling can influence a variety of cellular processes such as proliferation, differentiation, and apoptosis.[8][11]
Troubleshooting Guides
Issue 1: Unexpectedly high cell viability after ouabain treatment.
Possible Cause 1: Pre-existing or acquired resistance.
-
Solution: Determine the IC50 of your cell line using a cell viability assay (see Experimental Protocol 1). Compare this value to the known IC50 for sensitive cell lines (e.g., many human cancer cell lines have IC50 values in the nanomolar range). If the IC50 is significantly higher, your cell line is likely resistant. To confirm the mechanism, you can sequence the ATP1A1 gene to check for mutations in the ouabain binding site (see Experimental Protocol 3).
Possible Cause 2: Incorrect ouabain concentration or degradation.
-
Solution: Ensure your stock solution of this compound is prepared correctly and stored as recommended by the manufacturer, protected from light and repeated freeze-thaw cycles. It is advisable to prepare fresh dilutions for each experiment. Verify the final concentration in your assay.
Possible Cause 3: High cell seeding density.
-
Solution: An excessively high number of cells can lead to an underestimation of cytotoxicity. Optimize the cell seeding density for your specific cell line to ensure they are in the exponential growth phase during the experiment.[13][14]
Issue 2: Inconsistent results between experiments.
Possible Cause 1: Variation in cell passage number.
-
Solution: Cell lines can change their characteristics over time in culture. Use cells within a consistent and low passage number range for all experiments to ensure reproducibility.
Possible Cause 2: Variability in incubation times.
-
Solution: The duration of ouabain exposure significantly impacts the outcome. Adhere to a strict, standardized incubation time for all experiments.[15]
Possible Cause 3: Pipetting errors or uneven cell distribution.
-
Solution: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and seeding cells. Gently mix the cell suspension before plating to ensure a uniform cell distribution in each well.[13][14]
Data Presentation
Table 1: Examples of Mutations in the Na+/K+-ATPase α1-Subunit Conferring Ouabain Resistance.
| Mutation | Cell Line/Organism | Fold Increase in Resistance (approx.) | Reference |
| Q118R and N129D | Human cells (engineered) | >100 | [16] |
| C113Y or C113F | MDCK (canine kidney) | >1000 | [3][4] |
| L111R and N122D | Rat α2 isoform (engineered) | >1000 | |
| T804N | Human cells (engineered) | >20 | [15] |
Table 2: Typical IC50 Values for Ouabain in Sensitive and Resistant Cell Lines.
| Cell Line | Type | Ouabain IC50 | Reference |
| A549 | Human Lung Carcinoma | ~25-50 nM (72h) | [17] |
| HeLa | Human Cervical Cancer | ~25-50 nM (72h) | [17] |
| HCT116 | Human Colon Carcinoma | ~25-50 nM (72h) | [17] |
| Ouabain-Resistant MDCK | Canine Kidney (mutant) | >10 µM | [18] |
| Rat Cells | Various | Generally in the µM range | [7] |
Experimental Protocols
Experimental Protocol 1: Determining Ouabain IC50 using MTT Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Adherent or suspension cells
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of culture medium in a 96-well plate. Incubate overnight to allow for cell attachment.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of culture medium.
-
-
Ouabain Treatment:
-
Prepare a series of ouabain dilutions in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the ouabain dilutions to the respective wells. For suspension cells, add 100 µL of the 2x ouabain dilutions directly to the wells.
-
Include a vehicle control (medium with the same concentration of DMSO or other solvent used for ouabain) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
For adherent cells, carefully remove the medium without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each ouabain concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the ouabain concentration and determine the IC50 value using non-linear regression analysis.[6][9]
-
Experimental Protocol 2: Na+/K+-ATPase Activity Assay
This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
Cell lysate
-
Assay Buffer (e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4)
-
Assay Buffer without KCl and with 1 mM Ouabain
-
ATP solution
-
Reagents for phosphate detection (e.g., Malachite Green-based reagent)
-
Phosphate standard solution
Procedure:
-
Sample Preparation:
-
Prepare cell lysates by sonication or homogenization in a suitable buffer on ice.
-
Centrifuge to remove cell debris and collect the supernatant containing the membrane fraction.
-
Determine the protein concentration of the lysate.
-
-
Enzymatic Reaction:
-
Set up two sets of reactions for each sample:
-
Total ATPase activity: Cell lysate in Assay Buffer.
-
Ouabain-insensitive ATPase activity: Cell lysate in Assay Buffer without KCl and with 1 mM Ouabain.
-
-
Pre-incubate the reactions at 37°C for 5-10 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 1-5 mM.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., SDS or a strong acid, depending on the phosphate detection method).
-
-
Phosphate Detection:
-
Add the phosphate detection reagent to each reaction and incubate as required for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).
-
-
Data Analysis:
-
Generate a standard curve using the phosphate standard solution.
-
Determine the amount of Pi released in each sample from the standard curve.
-
Calculate the Na+/K+-ATPase activity by subtracting the ouabain-insensitive ATPase activity from the total ATPase activity.
-
Normalize the activity to the protein concentration and time to express it as nmol Pi/min/mg protein.[3][19][20][21]
-
Experimental Protocol 3: Identification of ATP1A1 Mutations
This protocol outlines the general steps for sequencing the ATP1A1 gene to identify mutations that may confer ouabain resistance.
Materials:
-
Genomic DNA extraction kit
-
PCR primers specific for the exons of the ATP1A1 gene (especially those encoding the extracellular loops involved in ouabain binding)
-
Taq DNA polymerase and PCR reagents
-
Gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction:
-
Extract genomic DNA from both the potentially resistant cell line and a sensitive control cell line using a commercial kit.
-
-
PCR Amplification:
-
Design primers to amplify the exons of the ATP1A1 gene. Focus on the regions known to be involved in ouabain binding.
-
Perform PCR using the extracted genomic DNA as a template.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose (B213101) gel to verify the amplification of the correct DNA fragment size.
-
-
DNA Sequencing:
-
Purify the PCR products.
-
Send the purified PCR products for Sanger sequencing.
-
-
Sequence Analysis:
Mandatory Visualizations
Caption: Ouabain-induced Src-ERK signaling pathway.
Caption: Workflow for determining IC50 using MTT assay.
Caption: Logical workflow for investigating ouabain resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cohesionbio.com [cohesionbio.com]
- 4. Determination of total (Na+ + K+)-ATPase activity of isolated or cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Somatic Mutations of the ATP1A1 Gene and Aldosterone-Producing Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Regulation of ERK1/2 by ouabain and Na-K-ATPase-dependent energy utilization and AMPK activation in parotid acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signal pathways in ouabain-induced proliferation of leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. OuaSelect, a novel ouabain-resistant human marker gene that allows efficient cell selection within 48 h - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. assaygenie.com [assaygenie.com]
- 20. znaturforsch.com [znaturforsch.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Ouabain-Borate Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ouabain (B1677812). The information provided is intended to help users avoid the formation of ouabain-borate complexes, which can occur when aqueous solutions of ouabain are stored in borosilicate glass vials.
Frequently Asked Questions (FAQs)
Q1: What is the ouabain-borate complex, and why is it a concern?
A1: The ouabain-borate complex is an adduct formed between the ouabain molecule and borate (B1201080) ions that can leach from borosilicate glassware into an aqueous solution. Ouabain, being a polyhydroxylated molecule, acts as a polydentate ligand, readily chelating with inorganic species like borate.[1][2] This complex formation is a significant concern as it can alter the chemical structure of ouabain, potentially affecting its biological activity and complicating experimental results and structural analyses.[1][2]
Q2: How can I prevent the formation of the ouabain-borate complex?
A2: The most effective way to prevent the formation of the ouabain-borate complex is to avoid contact of ouabain solutions with borosilicate glass. It is highly recommended to use plastic vials, such as polypropylene (B1209903) or polyethylene, for the preparation and long-term storage of ouabain solutions, particularly for low-concentration solutions.[1][3] If borosilicate glass vials must be used for short-term applications, they should be thoroughly rinsed to remove soluble borates from the surface.[1]
Q3: Are there any recommended alternatives to standard borosilicate glass vials?
A3: Yes, several alternatives are recommended to minimize the risk of ouabain-borate complex formation. The suitability of each alternative depends on the specific experimental requirements, such as the need for organic solvent resistance and temperature stability.
| Vial Type | Recommendation | Advantages | Disadvantages |
| Polypropylene (PP) Vials | Highly Recommended | Inert, prevents borate leaching, suitable for aqueous solutions. | May have limited resistance to certain organic solvents, potential for leaching of plasticizers (select high-quality, certified vials). |
| Polyethylene (PE) Vials | Recommended | Inert, prevents borate leaching, flexible. | Lower temperature resistance compared to PP, potential for solvent absorption. |
| Surface-Treated Glass Vials | Potentially Suitable | Can reduce leaching of glass components. | Effectiveness in preventing borate leaching for ouabain solutions is not specifically documented and requires validation. |
| Rinsed Borosilicate Vials | Use with Caution (Short-Term Only) | Readily available. | Rinsing may not completely remove all leachable borates, risk of complex formation remains, especially with long-term storage.[1] |
Q4: If I suspect ouabain-borate complex formation, how can I detect it?
A4: The presence of the ouabain-borate complex can be detected using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Electrospray Ionization Mass Spectrometry (ESIMS): This technique can identify the complex by its specific mass-to-charge ratio (m/z). The ouabain-¹¹B-borate complex with a sodium ion has been reported at an m/z of 633.24.[1][2]
-
¹¹B-NMR Spectroscopy: Boron-11 NMR can directly detect the presence of borate complexes. Tetrahedral borate complexes typically show a broad singlet peak around 0.78 ppm, while trigonal borates appear around 20 ppm.[1][4][5]
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results with ouabain.
This could be due to the unintended formation of the ouabain-borate complex, altering the effective concentration and/or activity of your ouabain solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for suspected ouabain-borate complex formation.
Experimental Protocols
Protocol 1: Rinsing Procedure for Borosilicate Glass Vials (for short-term use only)
This protocol is intended to reduce, but not eliminate, the amount of leachable borates from the surface of new borosilicate glass vials.
Materials:
-
New borosilicate glass vials
-
Purified, deionized water
-
Clean, non-metallic forceps
-
Drying oven or clean, particle-free air source
Procedure:
-
Using clean forceps, place the new vials in a beaker.
-
Fill the beaker with purified, deionized water to completely submerge the vials.
-
Agitate the beaker gently for 1 minute.
-
Carefully decant the water.
-
Repeat the rinsing process (steps 2-4) at least three more times.
-
For a more thorough rinse, consider a final rinse with a non-borate-containing buffer relevant to your experiment, if applicable.
-
After the final rinse, drain the vials completely.
-
Dry the vials in an oven at a temperature compatible with your experimental needs or under a stream of clean, particle-free air.
-
Allow the vials to cool to room temperature in a clean, covered environment before use.
Protocol 2: Detection of Ouabain-Borate Complex using ESIMS
This protocol provides a general guideline for the detection of the ouabain-borate complex. Instrument parameters will need to be optimized for your specific mass spectrometer.
Sample Preparation:
-
Prepare a solution of ouabain in a new, unrinsed borosilicate glass vial with purified water and let it stand overnight.[2]
-
As a control, prepare a similar solution in a polypropylene vial.
-
Lyophilize both solutions to obtain a white powder.[2]
-
Reconstitute the powders in a suitable solvent for ESIMS analysis (e.g., a mixture of water and acetonitrile).
ESIMS Analysis:
-
Infuse the sample into the electrospray ionization source.
-
Acquire mass spectra in positive ion mode.
-
Look for a distinct peak at m/z 633.24, which corresponds to the [ouabain + ¹¹BO₂H + Na]⁺ ion.[1][2] A smaller peak at m/z 632.26 for the ¹⁰B isotope may also be observed.[1]
-
Perform tandem MS (MS/MS) on the peak at m/z 633.24 to look for a dominant fragment ion at m/z 487.24, corresponding to the ouabagenin-borate complex with sodium.[1][2]
Signaling Pathway: Ouabain Inhibition of Na⁺/K⁺-ATPase
While not directly related to borate complex formation, understanding the primary mechanism of ouabain action is crucial for interpreting experimental results.
Caption: Simplified signaling pathway of ouabain's effect on cardiac myocytes.
References
determining optimal (-)-Ouabain octahydrate dosage for animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (-)-Ouabain octahydrate in animal studies. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ouabain (B1677812)?
A1: Ouabain is a cardiac glycoside that primarily acts as a potent inhibitor of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[1][2] Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium concentration.[2] More recently, it has been discovered that ouabain can also activate various cell signaling pathways independent of its ion pump inhibition, acting as a signal transducer.[1][3][4]
Q2: What are the common solvents and preparation methods for in vivo administration of this compound?
A2: this compound has varying solubility. It is soluble in hot water (up to 50 mg/mL), ethanol (B145695) (10 mg/mL), and DMSO (up to 100 mM).[5] For in vivo preparations, sterile saline or phosphate-buffered saline (PBS) are commonly used.[6] One method involves dissolving Ouabain octahydrate in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] Another preparation for in vivo use involves dissolving it in PBS, which may require warming and sonication.[6] It is crucial to ensure the final solution is clear and sterile-filtered before administration.
Q3: What are the typical routes of administration for Ouabain in animal studies?
A3: Common routes of administration for Ouabain in animal studies include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[7][8][9][10] The choice of administration route significantly affects the pharmacokinetics of the drug.[7] IV administration leads to a rapid peak in plasma concentration, while subcutaneous infusion via osmotic pumps can provide continuous dosing.[7][9] Oral administration is generally ineffective due to very low absorption.[7]
Troubleshooting Guide
Issue 1: Higher than expected toxicity or mortality in animals.
-
Potential Cause: Incorrect dosage calculation or overestimation of the animal's tolerance. Rodents are known to have a higher resistance to cardiac glycosides compared to other species.
-
Troubleshooting Steps:
-
Verify Dosage Calculation: Double-check all calculations, including the conversion from Ouabain anhydrous to Ouabain octahydrate if necessary. The molecular weight of Ouabain octahydrate is 728.77 g/mol .[6]
-
Review LD50 Data: Refer to the dosage tables below. The intravenous LD50 for ouabain octahydrate in male mice is approximately 3.75 mg/kg.[8] Ensure your dose is well below the reported lethal doses for your specific animal model and administration route.
-
Consider Animal Strain and Health Status: Different strains of the same species can have varying sensitivities. Ensure animals are healthy and free from underlying conditions that might increase their susceptibility to cardiac glycosides.
-
Reduce Dosage: Start with a lower dose and perform a dose-response study to determine the optimal dose for your specific experimental conditions.
-
Issue 2: Lack of a discernible biological effect at the administered dose.
-
Potential Cause: The administered dose is too low, the administration route is not optimal, or the drug solution was not prepared correctly.
-
Troubleshooting Steps:
-
Increase Dosage: Gradually increase the dose in subsequent experiments, carefully monitoring for any signs of toxicity. Refer to the dosage tables for ranges that have been shown to be effective in similar studies. For example, doses as low as 10 µg/kg have been shown to affect blood pressure in dogs, while doses of 50 µg/kg/day were used in mice to prevent cardiac hypertrophy.[9][11]
-
Evaluate Administration Route: The bioavailability of Ouabain is highly dependent on the route of administration.[7] Intravenous or intraperitoneal injections generally lead to higher and more rapid peak plasma concentrations compared to subcutaneous administration. Consider if a different route might be more appropriate for your experimental goals.
-
Check Solution Preparation: Ensure that the Ouabain octahydrate was fully dissolved and that the final solution is stable. Inadequate dissolution can lead to a lower effective dose being administered.
-
Issue 3: Precipitation of Ouabain in the vehicle during preparation or storage.
-
Potential Cause: The solubility limit of Ouabain in the chosen solvent has been exceeded, or the solution was not stored properly.
-
Troubleshooting Steps:
-
Use Co-solvents: If using an aqueous vehicle like saline, the addition of co-solvents such as DMSO or PEG300 can increase solubility.[6]
-
Gentle Warming and Sonication: Applying gentle heat (up to 60°C) and using an ultrasonic bath can aid in the dissolution of Ouabain octahydrate in aqueous solutions.[6]
-
Fresh Preparation: Prepare the Ouabain solution fresh before each experiment to avoid potential degradation or precipitation over time.
-
Quantitative Data Summary
Table 1: Reported Dosages of this compound in Various Animal Models
| Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| Mouse | Intravenous (IV) | 3.75 mg/kg | LD50 | [8] |
| Mouse | Intraperitoneal (IP) | 1.25 mg/kg | Pharmacokinetic studies | [7] |
| Mouse | Subcutaneous (SC) | 50 µg/kg/day | Prevention of cardiac hypertrophy | [9] |
| Mouse | Intraperitoneal (IP) | 0.56 mg/kg | Anti-inflammatory effect | [12] |
| Rat | Subcutaneous (SC) | 25 µg/kg/day | Increased Na+,K+-ATPase activity | [10][13] |
| Rat | Subcutaneous (SC) | 15 µg/kg/day | Increased blood pressure | [14] |
| Rat | Intravenous (IV) | 18 µg/kg | Increased blood pressure | [15] |
| Rat | Intravenous (IV) | 1.8 mg/kg | Toxic effects in normotensive rats | [15] |
| Cat | Intravenous (IV) | 39 µg/kg | Toxic dose (persistent arrhythmia) | [16] |
| Cat | Intravenous (IV) | 62 µg/kg | Lethal dose | [16] |
| Dog | Intravenous (IV) | 10 µg/kg | No significant change in catecholamines | [11] |
| Dog | Intravenous (IV) | 75 µg/kg | Significant increase in catecholamines | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection in Mice
-
Objective: To prepare a stock solution of this compound for IP administration to mice.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
-
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.[6]
-
Add the vehicle to the Ouabain powder to achieve the desired final concentration.
-
Vortex the tube until the Ouabain is completely dissolved, ensuring a clear solution. Gentle warming may be applied if necessary.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
The solution is now ready for intraperitoneal administration.
-
Protocol 2: Induction of Hypertension in Rats via Subcutaneous Ouabain Infusion
-
Objective: To induce hypertension in rats using continuous subcutaneous infusion of Ouabain.
-
Materials:
-
This compound
-
Sterile saline
-
Osmotic minipumps (e.g., ALZET)
-
Surgical instruments for implantation
-
Anesthesia
-
-
Procedure:
-
Prepare a solution of Ouabain in sterile saline at a concentration appropriate for the desired daily dose and the pump's flow rate. For example, to deliver 15 µg/kg/day to a 300g rat with a pump flow rate of 1 µL/hour, the required concentration would be 187.5 µg/mL.
-
Fill the osmotic minipumps with the Ouabain solution according to the manufacturer's instructions.
-
Anesthetize the rat following approved institutional protocols.
-
Surgically implant the osmotic minipump subcutaneously in the dorsal region of the rat.
-
Close the incision with sutures or surgical staples.
-
Monitor the animal for recovery from surgery and for changes in blood pressure over the course of the infusion.
-
Visualizations
Ouabain Signaling Pathways
Caption: Ouabain binding to Na+/K+-ATPase activates multiple downstream signaling pathways.
General Experimental Workflow for In Vivo Ouabain Study
Caption: A generalized workflow for conducting an in vivo study with this compound.
References
- 1. New insights into the regulation of Na+,K+-ATPase by ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Ouabain interaction with cardiac Na+/K+-ATPase initiates signal cascades independent of changes in intracellular Na+ and Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Evaluation of Ouabain’s Tissue Distribution in C57/Black Mice Following Intraperitoneal Injection, Using Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Testing for circadian differences in lethality for intravenous ouabain in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ouabain prevents pathological cardiac hypertrophy and heart failure through activation of phosphoinositide 3-kinase α in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic ouabain treatment enhances cardiac myosin ATPase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasma catecholamines following low and high doses of ouabain in anesthetized dogs with or without cervical vagotomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Low-dose ouabain administration increases Na⁺,K⁺-ATPase activity and reduces cardiac force development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Different effects of in vivo ouabain and digoxin on renal artery function and blood pressure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of small doses of ouabain on the arterial blood pressure of anesthetized hypertensive and normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo assessment of the inotropic and toxic effects of oxidized ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in measuring intracellular effects of (-)-Ouabain octahydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Ouabain octahydrate. Our goal is to help you overcome common challenges in measuring its intracellular effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary intracellular mechanism of action of this compound?
This compound is a potent and specific inhibitor of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1][2] Inhibition of this pump leads to an increase in intracellular sodium concentration ([Na+]i).[2][3] This elevation in [Na+]i subsequently affects the Na+/Ca2+ exchanger, resulting in an increase in intracellular calcium concentration ([Ca2+]i).[2][4] Beyond its ion-modulating effects, ouabain (B1677812) can also activate complex intracellular signaling cascades involving protein kinases and reactive oxygen species (ROS), influencing processes like cell growth, differentiation, and apoptosis.[1][2][5]
Q2: Why am I not observing the expected increase in intracellular calcium after ouabain treatment?
Several factors could contribute to this issue:
-
Dose and Time Dependence: The effects of ouabain are highly dose- and time-dependent. Low nanomolar concentrations may not significantly inhibit the pump but can still activate signaling pathways, while micromolar concentrations are typically required for substantial ion pump inhibition.[6][7] The duration of exposure is also critical; changes in ion concentrations may not be immediate.[8]
-
Cell Type Specificity: Different cell types express various isoforms of the Na+/K+-ATPase α-subunit, which exhibit different sensitivities to ouabain.[7][9] For instance, rodent cells are known to be less sensitive than human cells.
-
Experimental Conditions: The composition of your extracellular buffer, particularly the concentrations of K+ and Ca2+, can influence ouabain binding and its effects.[10][11] For example, higher extracellular K+ can antagonize ouabain binding.
-
Measurement Technique: The sensitivity and calibration of your calcium indicator (e.g., Fura-2) are crucial. Ensure proper loading and calibration to detect subtle changes in [Ca2+]i.
Q3: My ouabain-induced signaling results are inconsistent. What could be the cause?
Inconsistency in signaling outcomes can arise from:
-
Dual Signaling Roles of Na+/K+-ATPase: Ouabain binding can trigger signaling cascades independent of its effect on ion transport.[4][5] This dual function as a pump and a signaling scaffold can lead to complex and sometimes opposing downstream effects (e.g., both pro-apoptotic and anti-apoptotic signals).[12]
-
Solvent Effects: If dissolving ouabain in a solvent like ethanol, be aware that the solvent itself can have dose-dependent inhibitory effects on Na+/K+-ATPase activity.[13] Always include a vehicle control in your experiments.
-
Cell Health and Confluency: The physiological state of your cells can impact their response. Ensure cells are healthy and at a consistent confluency, as cell-cell contacts can influence ouabain's effects on ion channel expression.[14]
Troubleshooting Guides
Problem: No significant change in intracellular sodium concentration ([Na+]i) is detected.
| Possible Cause | Troubleshooting Step |
| Insufficient Ouabain Concentration | Titrate ouabain concentration. For many cell types, concentrations in the micromolar range are necessary to achieve significant pump inhibition and a subsequent rise in [Na+]i.[8] |
| Short Incubation Time | Increase the incubation time. The rise in [Na+]i is not instantaneous and can take from minutes to hours depending on the cell type and ouabain concentration.[8] |
| High Extracellular Potassium ([K+]o) | Reduce the [K+]o in your experimental buffer. High [K+]o competes with ouabain for binding to the Na+/K+-ATPase.[15] |
| Insensitive [Na+]i Measurement Technique | Use a highly sensitive sodium indicator (e.g., SBFI) and ensure it is properly calibrated. Alternatively, consider using Na+-selective microelectrodes for direct measurement.[8] |
Problem: Difficulty in measuring Na+/K+-ATPase activity.
| Possible Cause | Troubleshooting Step |
| Suboptimal Assay Conditions | Optimize assay parameters such as pH, temperature, and concentrations of Na+, K+, Mg2+, and ATP.[13] |
| Improper Cell Lysis | Ensure complete cell lysis to release the enzyme. Hypotonic lysis can be more advantageous than sonication for preserving enzyme activity.[13] |
| Incorrect Ouabain Concentration for Maximal Inhibition | Determine the optimal inhibitory concentration of ouabain for your specific cell type or tissue preparation. This can range from 10 µM to 1 mM.[13][16] |
| Solvent Interference | If using a solvent for ouabain, run a vehicle control to account for any inhibitory effects of the solvent itself.[13] |
Quantitative Data Summary
Table 1: Effective Concentrations of Ouabain for Intracellular Effects
| Effect | Cell/Tissue Type | Ouabain Concentration | Reference |
| Inhibition of Na+/K+-ATPase Activity | Human Leucocytes | 10-100 µM (maximal inhibition) | [13] |
| Stimulation of Na+/K+-ATPase Activity | Human Kidney Proximal Tubule Cells | 10 pM | [16] |
| Increased Intracellular Na+ | Cultured Chick Cardiac Myocytes | 1 µM | [8] |
| Apoptosis Induction | SK-BR-3 Breast Cancer Cells | 10 µM (75.67% apoptosis) | [6] |
| Inhibition of Cell Proliferation | OS-RC-2 Renal Cancer Cells | 20-320 nM | [7] |
| Increased Reactive Oxygen Species | Rat Neonatal Cardiac Myocytes | 100 µM | [17] |
| Increased Intracellular Ca2+ | Leech Mechanosensory Neurons | 500 µM | [3] |
| Positive Inotropic Effect | Cat Papillary Muscle | 0.1 µM | [18] |
Detailed Experimental Protocols
Protocol 1: Measurement of Na+/K+-ATPase Activity
This protocol is adapted from studies on human leucocytes and heart homogenates.[13][19]
-
Preparation of Cell Lysate:
-
Isolate cells of interest and wash with a suitable buffer (e.g., PBS).
-
Disrupt cells using hypotonic lysis or sonication. Hypotonic lysis is often preferred to preserve enzyme integrity.[13]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the membrane fraction with the Na+/K+-ATPase.
-
-
ATPase Assay:
-
Prepare a reaction buffer with optimal concentrations of Tris/HCl (e.g., 50 mM, pH 7.2), NaCl (e.g., 100 mM), KCl (e.g., 15 mM), MgCl2 (e.g., 7 mM), and EDTA (e.g., 1 mM).[13]
-
To determine ouabain-sensitive ATPase activity, prepare two sets of reactions: one with and one without a maximally inhibitory concentration of ouabain (e.g., 10-100 µM).[13]
-
Add the cell lysate to the reaction buffers and pre-incubate at 37°C.
-
Initiate the reaction by adding ATP (e.g., 5 mM).[13]
-
Incubate for a defined period at 37°C.
-
Stop the reaction (e.g., by adding ice-cold trichloroacetic acid).
-
-
Measurement of Inorganic Phosphate (B84403) (Pi) Release:
-
Quantify the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Malachite Green assay).
-
The Na+/K+-ATPase activity is calculated as the difference in Pi released between the samples with and without ouabain.
-
Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2
This protocol is a general guide based on common practices for measuring ouabain-induced calcium changes.[7][20]
-
Cell Preparation and Dye Loading:
-
Plate cells on glass coverslips suitable for microscopy.
-
Wash cells with a physiological salt solution (e.g., Krebs-Henseleit buffer).
-
Load cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 2-5 µM), in the dark at room temperature or 37°C for 30-60 minutes.
-
Wash the cells to remove excess extracellular dye.
-
-
Fluorescence Microscopy:
-
Mount the coverslip onto a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.
-
Establish a stable baseline fluorescence ratio before adding ouabain.
-
-
Ouabain Treatment and Data Acquisition:
-
Perfuse the cells with the buffer containing the desired concentration of this compound.
-
Continuously record the fluorescence ratio (F340/F380) over time to monitor changes in [Ca2+]i.
-
-
Calibration and Data Analysis:
-
At the end of the experiment, perform a calibration to convert the fluorescence ratios into actual [Ca2+]i values using ionomycin (B1663694) in the presence of high and low calcium concentrations (with a calcium chelator like EGTA).
-
Analyze the change in [Ca2+]i in response to ouabain treatment relative to the baseline.
-
Visualizations
Caption: Ouabain's dual mechanism of action.
Caption: Workflow for Na+/K+-ATPase activity assay.
Caption: Troubleshooting logic for [Ca2+]i measurements.
References
- 1. Ouabain | C29H44O12 | CID 439501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 3. Effects of ouabain on intracellular ion activities of sensory neurons of the leech central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of ouabain on calcium signaling in rodent brain: A systematic review of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. In Vitro Study of the Multimodal Effect of Na+/K+ ATPase Blocker Ouabain on the Tumor Microenvironment and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular sodium affects ouabain interaction with the Na/K pump in cultured chick cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ouabain modulation of cellular calcium stores and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of ouabain binding and changes in cellular sodium content, 42K+ transport and contractile state during ouabain exposure in cultured chick heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Time course of ouabain uptake in isolated myocardial cells: dependence on extracellular potassium and calcium concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ouabain activates signaling pathways associated with cell death in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimal conditions for measurement of Na+,K+-ATPase activity of human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The effects of external cations and ouabain on the intracellular sodium activity of sheep heart Purkinje fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ouabain stimulates Na-K-ATPase through a sodium/hydrogen exchanger-1 (NHE-1)-dependent mechanism in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ouabain effects on intracellular potassium activity and contractile force in cat papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ahajournals.org [ahajournals.org]
improving the specificity of (-)-Ouabain octahydrate binding assays
Technical Support Center: (-)-Ouabain Octahydrate Binding Assays
Welcome to the technical support center for this compound binding assays. This resource is designed for researchers, scientists, and drug development professionals to enhance the specificity and reliability of their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges.
Troubleshooting Guide
This guide provides solutions to common issues encountered during this compound binding assays.
| Problem | Possible Cause | Recommended Solution |
| High Background / Non-Specific Binding | 1. Inadequate blocking of non-specific sites. 2. Hydrophobic interactions of ouabain (B1677812) with plasticware or membrane components. 3. Suboptimal concentration of washing buffer. | 1. Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer.[1] 2. Include a non-ionic detergent (e.g., Tween-20) at a low concentration (0.01-0.05%) in your buffers. 3. Optimize the ionic strength and number of washes to reduce non-specific interactions without disrupting specific binding. |
| Low Specific Binding Signal | 1. Presence of competing ions, particularly potassium (K+). 2. Incorrect conformation of the Na+/K+-ATPase. 3. Degradation of this compound or the enzyme preparation. 4. Insufficient incubation time. | 1. Minimize or eliminate K+ from the binding buffer, as it is a known antagonist of ouabain binding.[2] 2. Ensure the presence of Mg2+ and Na+ in the buffer to promote the E2P conformation of the enzyme, which has a high affinity for ouabain.[2] 3. Use fresh preparations of both the ligand and the enzyme. Store stock solutions appropriately. 4. Increase the incubation time to allow the binding to reach equilibrium. Note that equilibrium can take several hours at low nanomolar concentrations.[3] |
| Poor Reproducibility / High Variability | 1. Inconsistent sample preparation. 2. Pipetting errors, especially with small volumes. 3. Temperature fluctuations during incubation. 4. Variability in the biological source of the Na+/K+-ATPase. | 1. Follow a standardized protocol for membrane preparation and protein quantification.[4] 2. Use calibrated pipettes and ensure proper mixing of reagents. 3. Maintain a constant and optimal temperature throughout the experiment. 4. Be aware of potential species and tissue-specific differences in Na+/K+-ATPase isoform expression, which can affect ouabain affinity.[5][6] |
| Unexpectedly High or Low Affinity (Kd/IC50) | 1. Presence of different Na+/K+-ATPase isoforms with varying affinities. 2. Incorrect assay conditions (pH, ionic strength). 3. Issues with the radioligand (if used), such as low specific activity or degradation. | 1. Characterize the isoform composition of your enzyme preparation (e.g., via Western blot). Rodents, for instance, have a ouabain-resistant α1 isoform.[5][7] 2. Verify and optimize the pH and ionic composition of your assay buffers. 3. Check the purity and specific activity of the radiolabeled ouabain. |
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound? A1: The primary target of this compound is the Na+/K+-ATPase pump, an essential enzyme located on the plasma membrane of most animal cells.[8] Ouabain binds to a specific site on the α-subunit of the enzyme.[5]
Q2: Why is the concentration of potassium (K+) critical in my binding assay? A2: Potassium ions (K+) are known to be antagonistic to ouabain binding.[2] K+ binding to the Na+/K+-ATPase stabilizes a conformation of the enzyme that has a low affinity for ouabain. Therefore, to achieve high-affinity binding, it is crucial to minimize the concentration of K+ in the assay buffer.[2]
Q3: What are the optimal conditions for high-affinity ouabain binding? A3: High-affinity ouabain binding to the Na+/K+-ATPase is favored when the enzyme is in its phosphorylated E2P conformation.[2] This state is promoted by the presence of sodium (Na+) and magnesium (Mg2+) ions and the absence of significant levels of K+.[2]
Q4: Do different isoforms of Na+/K+-ATPase affect ouabain binding? A4: Yes, there are multiple isoforms of the Na+/K+-ATPase α-subunit (e.g., α1, α2, α3), and they exhibit different affinities for ouabain.[5][9] These affinities can also vary significantly between species. For example, the α1 isoform in rodents is notably resistant to ouabain compared to other isoforms and the human α1 isoform.[5][7] It is important to know the isoform composition of your experimental system.
Q5: Besides ion transport inhibition, does ouabain have other cellular effects? A5: Yes, ouabain binding to the Na+/K+-ATPase can also trigger intracellular signaling cascades independent of its effect on ion transport.[8][10] This can activate pathways involving Src kinase, the epidermal growth factor receptor (EGFR), and downstream MAP kinases, influencing processes like cell growth and apoptosis.[5][11]
Q6: How can I differentiate between specific and non-specific binding? A6: To determine non-specific binding, incubate a parallel set of samples with a high concentration of unlabeled ("cold") ouabain in addition to the labeled ouabain. The unlabeled ouabain will occupy the specific binding sites, so any remaining bound labeled ouabain is considered non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of cold ouabain).
Quantitative Data Summary
Table 1: Ouabain Affinity for Different Na+/K+-ATPase Isoforms (Rat)
| Isoform | IC50 (nM) | Affinity |
| α1 | 48,000 | Low |
| α2 | 58 | High |
| α3 | 6.7 | High |
| Data derived from studies on rat isoforms, illustrating the significant differences in ouabain sensitivity.[5] |
Table 2: Influence of Cations on Ouabain Binding Affinity (Pig Kidney Na+/K+-ATPase)
| Condition | Ouabain Kd (nM) |
| 3 mM MgCl2 | 3 |
| 3 mM MgCl2 + 10 mM KCl | 171 |
| 12 mM MgCl2 + 10 mM KCl | 18 |
| This table demonstrates the antagonistic effect of K+ on ouabain binding and how this can be partially overcome by increasing Mg2+ concentration.[2] |
Experimental Protocols
Protocol 1: [³H]-Ouabain Binding Assay using Microsomal Preparations
This protocol outlines a general procedure for a radioligand binding assay to determine the specific binding of ouabain to Na+/K+-ATPase in a microsomal fraction.
1. Preparation of Microsomal Fraction: a. Homogenize tissue (e.g., heart or brain tissue) in ice-cold buffer (e.g., 250 mM sucrose, 30 mM L-histidine, 1 mM EDTA, pH 7.2). b. Perform differential centrifugation to isolate the microsomal fraction, which is enriched in Na+/K+-ATPase.[12] c. Resuspend the final microsomal pellet in an appropriate buffer and determine the protein concentration (e.g., using a Bradford assay).
2. Binding Assay: a. Prepare a binding buffer containing: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, and 5 mM MgCl2. Ensure the buffer is K+-free. b. For each data point, set up triplicate tubes for: i. Total Binding: Add 50-100 µg of microsomal protein, a specific concentration of [³H]-Ouabain (e.g., 1-10 nM), and binding buffer to a final volume of 200 µL. ii. Non-Specific Binding: Add the same components as for total binding, plus a high concentration of unlabeled ouabain (e.g., 1 mM). c. Incubate all tubes at 37°C for a predetermined time (e.g., 60 minutes) to reach equilibrium. d. Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). e. Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand. f. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis: a. Calculate the average counts per minute (CPM) for each set of triplicates. b. Determine specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM). c. For saturation binding experiments, plot specific binding against the concentration of [³H]-Ouabain to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Visualizations
Diagram 1: Simplified Na+/K+-ATPase Pumping Cycle
Caption: The Albers-Post scheme of the Na+/K+-ATPase pump cycle.
Diagram 2: Ouabain Binding Assay Workflow
Caption: Workflow for a typical [³H]-Ouabain radioligand binding assay.
Diagram 3: Ouabain-Induced Signaling Pathway
Caption: Simplified overview of ouabain-activated intracellular signaling.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. Crystal structure of the high-affinity Na+,K+-ATPase–ouabain complex with Mg2+ bound in the cation binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium load and high affinity ouabain binding in rat and guinea-pig cardiac tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. swordbio.com [swordbio.com]
- 5. The Physiological Significance of the Cardiotonic Steroid/Ouabain-Binding Site of the Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of ouabain and human ouabainlike substance to different Na+, K+-ATPase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Augmented Ouabain-Induced Vascular Response Reduces Cardiac Efficiency in Mice with Migraine-Associated Mutation in the Na+, K+-ATPase α2-Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Ouabain activates signaling pathways associated with cell death in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ouabain activates the Na-K-ATPase signalosome to induce autosomal dominant polycystic kidney disease cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
Unveiling the Pro-Apoptotic Potential of (-)-Ouabain Octahydrate: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pro-apoptotic effects of (-)-Ouabain octahydrate against other cardiac glycosides. The information presented is supported by experimental data to validate its potential as an anti-cancer agent.
(-)-Ouabain, a cardiac glycoside traditionally used for heart conditions, has garnered significant interest for its anti-cancer properties.[1][2] Extensive research has demonstrated its ability to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis, across a variety of cancer cell lines.[1][3] This guide synthesizes key findings on its pro-apoptotic effects, compares its potency with other cardiac glycosides, and provides detailed experimental protocols for validation.
Comparative Efficacy in Inducing Apoptosis
(-)-Ouabain has been shown to be a potent inducer of apoptosis in numerous cancer cell lines. Its efficacy is often compared to other cardiac glycosides, such as digoxin (B3395198) and proscillaridin (B1679727) A. In estrogen-independent MDA-MB-231 breast cancer cells, the cytotoxic potency was ranked as proscillaridin A > digoxin > ouabain (B1677812).[4][5]
| Cardiac Glycoside | Cell Line | Incubation Time (h) | IC50 (nM) for Cell Viability | IC50 (nM) for [3H]thymidine incorporation |
| (-)-Ouabain | MDA-MB-231 | 24 | 150 ± 2[4][5] | 142 ± 2[4][5] |
| 48 | 90 ± 2[4][5] | - | ||
| OS-RC-2 | 48 | ~39[1][6] | - | |
| Digoxin | MDA-MB-231 | 24 | 122 ± 2[4][5] | 124 ± 2[4][5] |
| 48 | 70 ± 2[4][5] | - | ||
| Proscillaridin A | MDA-MB-231 | 24 | 51 ± 2[4][5] | 48 ± 2[4][5] |
| 48 | 15 ± 2[4][5] | - |
Studies on various cancer cell lines, including lung (A549), cervical (HeLa), and colorectal (HCT116) cancer, have demonstrated that nanomolar concentrations of ouabain can significantly induce apoptosis in a dose- and time-dependent manner.[7] For instance, treatment of A549 cells with 50 nM and 100 nM ouabain for 24 hours resulted in apoptotic rates of 16.00 ± 1.3% and 27.77 ± 0.31%, respectively, compared to 5.73 ± 0.61% in the control group.[7][8]
Signaling Pathways of Ouabain-Induced Apoptosis
(-)-Ouabain triggers apoptosis through multiple signaling cascades. A primary mechanism involves its binding to the Na+/K+-ATPase, which leads to an increase in intracellular calcium and the generation of reactive oxygen species (ROS).[1][9][10] These events, in turn, activate both intrinsic (mitochondria-dependent) and extrinsic (death receptor-mediated) apoptotic pathways.
Intrinsic Pathway: Ouabain influences the balance of the Bcl-2 family proteins, leading to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[1][2][11] This shift in balance results in the release of cytochrome c from the mitochondria into the cytosol, which then activates caspase-9 and the executioner caspase-3, ultimately leading to cell death.[9][10][11]
Extrinsic Pathway: Evidence also points to ouabain's involvement in the extrinsic pathway by increasing the expression of death receptors like DR4 and DR5, as well as Fas and Fas Ligand.[9][12] This leads to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic cascade.[9][11][12]
Below are diagrams illustrating the key signaling pathways and a typical experimental workflow for assessing apoptosis.
Experimental Protocols
Below are detailed methodologies for key experiments used to validate the pro-apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cancer cells (e.g., OS-RC-2) in a 96-well plate and allow them to adhere overnight.[1]
-
Treat the cells with various concentrations of (-)-Ouabain (e.g., 0, 20, 40, 80, 160, 320 nM) for different time points (e.g., 24, 48, 72 hours).[1]
-
After incubation, add MTT solution to each well and incubate for a further 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value.[1]
-
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells (e.g., OS-RC-2, NCI-H446) in 6-well plates at a density of 2×10^5 cells per well.[1]
-
After 24 hours, treat the cells with different concentrations of (-)-Ouabain (e.g., 0, 10, 20, 40, 80 nM) for 48 hours.[1]
-
Harvest the cells and wash them with PBS.[8]
-
Resuspend the cells in Annexin V binding buffer.[13]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.[1][13]
-
DNA Fragmentation (Laddering) Assay
A key feature of apoptosis is the cleavage of DNA into fragments, which can be visualized as a ladder on an agarose (B213101) gel.
-
Procedure:
-
Treat cells with varying concentrations of (-)-Ouabain for 48 hours.[1]
-
Collect the cells and lyse them with a lysis buffer.[1]
-
Centrifuge to collect the supernatant containing fragmented DNA.[1]
-
Treat the supernatant with RNase A and then with proteinase K to remove RNA and proteins.[1]
-
Precipitate the DNA and resuspend it in a suitable buffer.
-
Run the DNA samples on an agarose gel and visualize the DNA fragments under UV light.[1]
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic signaling pathways.
-
Procedure:
-
Treat cells with (-)-Ouabain as described in the previous protocols.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved Caspase-3, PARP).[1][8]
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[8]
-
References
- 1. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ouabain – a double-edged sword in tumor development and progression? a review of half a century [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis-mediated cytotoxicity of ouabain, digoxin and proscillaridin A in the estrogen independent MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
- 8. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ouabain induces apoptotic cell death in human prostate DU 145 cancer cells through DNA damage and TRAIL pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ouabain activates signaling pathways associated with cell death in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. In Vitro Study of the Multimodal Effect of Na+/K+ ATPase Blocker Ouabain on the Tumor Microenvironment and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: (-)-Ouabain Octahydrate vs. Digoxin for Na+/K+ ATPase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (-)-Ouabain octahydrate and digoxin (B3395198), two widely studied cardiac glycosides, as inhibitors of the Na+/K+ ATPase. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate informed decisions in research and drug development.
Quantitative Comparison of Inhibitory Action
The inhibitory effects of this compound and digoxin on Na+/K+ ATPase are multifaceted, with notable differences in their binding affinities and isoform selectivities. These differences can lead to varied physiological and cellular responses.
Binding Affinity and Inhibitory Constants
The dissociation constant (Kd) and the inhibitory constant (Ki) are critical parameters for quantifying the potency of an inhibitor. The following table summarizes these values for ouabain (B1677812) and digoxin across different studies and isoforms of the Na+/K+ ATPase. Lower values indicate a higher binding affinity and more potent inhibition.
| Compound | Parameter | Value | Na+/K+ ATPase Isoform | Experimental Conditions | Reference |
| (-)-Ouabain | Kd | 1.1 ± 1 nM | Not specified | Preincubation with 3 mM Pi and 3 mM MgCl2 | [1] |
| Kd | Varies by isoform | α1, α2, α3 | With and without K+ | [2] | |
| Ki | 0.9 ± 0.05 µM | Pig Kidney Enzyme | Optimal turnover conditions | [3] | |
| Digoxin | Kd | 2.8 ± 2 nM | Not specified | Preincubation with 3 mM Pi and 3 mM MgCl2 | [1] |
| Kd | Varies by isoform | α1, α2, α3 | With and without K+ | [2] | |
| Ki | 1.95 ± 0.15 µM | Pig Kidney Enzyme | Optimal turnover conditions | [3] |
Isoform Selectivity
Humans express multiple isoforms of the Na+/K+ ATPase α-subunit (α1, α2, α3, and α4), which exhibit tissue-specific expression and differing sensitivities to cardiac glycosides. This isoform selectivity is crucial for the pharmacological profiles of ouabain and digoxin.
A study on human Na,K-ATPase isoforms revealed that digoxin and other digitalis glycosides show a moderate but significant selectivity for α2/α3 over α1.[4] In contrast, ouabain displays a moderate preference for α1 over α2.[4] The sugar moiety of these glycosides plays a critical role in determining this isoform selectivity, as the corresponding aglycones (the steroid core without the sugar) show no significant isoform preference.[4]
Specifically, in the absence of K+, ouabain demonstrates a higher affinity for the α2 isoform compared to α1 and α3.[2] Under the same conditions, digoxin shows no isoform-specific affinities.[2] However, in the presence of K+, digoxin exhibits isoform specificity with α2=α3 > α1.[2]
Experimental Methodologies
Accurate and reproducible experimental protocols are fundamental to the study of enzyme inhibitors. Below are detailed methodologies for key assays used to characterize the interaction of ouabain and digoxin with Na+/K+ ATPase.
Na+/K+ ATPase Activity Assay (ATP Hydrolysis Assay)
This assay measures the enzymatic activity of Na+/K+ ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. The ouabain-sensitive portion of ATP hydrolysis is attributed to the activity of the Na+/K+ ATPase.
Protocol:
-
Enzyme Preparation: Purified Na+/K+ ATPase from sources like pig kidneys is a common choice.[1] The specific activity of the enzyme preparation should be determined.
-
Reaction Mixture: Prepare a reaction buffer containing 120 mmol/L NaCl, 20 mmol/L KCl, 3 mmol/L MgSO4, 1 mmol/L ATP, 5 mmol/L NaN3 (to inhibit mitochondrial ATPases), and 40 mmol/L Tris-HCl.
-
Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of ouabain or digoxin for a sufficient time (e.g., 10 minutes) to allow for maximal inhibition.[3] A control group without any inhibitor should be included to measure total ATPase activity. A separate control with a high concentration of ouabain (e.g., 1 mM) is used to determine the ouabain-insensitive ATPase activity.[5]
-
Initiation of Reaction: Start the reaction by adding ATP to the mixture. Incubate at 37°C for a defined period (e.g., 24 hours).[6]
-
Termination of Reaction: Stop the reaction by adding a solution like 5% SDS.[6]
-
Phosphate Detection: Measure the concentration of free inorganic phosphate using a colorimetric method. A common method involves adding a solution of ammonium (B1175870) molybdate (B1676688) in sulfuric acid, followed by ascorbic acid, which develops a colored complex with phosphate.[6]
-
Data Analysis: Measure the absorbance of the colored solution at a specific wavelength (e.g., 630 nm).[6] The Na+/K+ ATPase activity is calculated by subtracting the ouabain-insensitive activity from the total activity.[6] IC50 values can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Na+/K+ ATPase Activity Assay Workflow
[3H]-Ouabain Binding Assay
This assay is used to determine the binding affinity of unlabeled ligands, such as digoxin, by measuring their ability to compete with a radiolabeled ligand, [3H]-ouabain, for binding to the Na+/K+ ATPase.
Protocol:
-
Enzyme Preparation: Use membranes expressing specific human Na+/K+-ATPase isoforms (e.g., α1β1, α2β1, α3β1).[2]
-
Binding Buffer: Prepare a suitable binding buffer. The composition can be varied to study the effect of ions, for example, with or without K+.[2]
-
Competitive Binding: Incubate the enzyme preparation with a constant concentration of [3H]-ouabain and varying concentrations of the unlabeled competitor (digoxin or unlabeled ouabain).
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the enzyme-bound [3H]-ouabain from the free radioligand. This is typically done by rapid filtration through glass fiber filters, followed by washing to remove unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific [3H]-ouabain binding against the concentration of the competitor ligand. The data are then fitted to a competition binding equation to determine the Ki or IC50 value for the unlabeled ligand.
Signaling Pathways
Beyond direct inhibition of ion pumping, ouabain and digoxin can trigger distinct intracellular signaling cascades by binding to the Na+/K+ ATPase, which can act as a signal transducer.[7][8]
Differential Signaling of Ouabain and Digoxin
Prolonged exposure to ouabain, but not digoxin, has been shown to upregulate the expression of Na+/Ca2+ exchanger 1 (NCX1) and transient receptor potential cation channel subfamily C member 6 (TRPC6) in arterial smooth muscle cells.[9] This upregulation is dependent on the activation of c-SRC kinase.[9] This differential signaling may explain why long-term administration of ouabain can lead to hypertension, an effect not observed with digoxin.[10][11] In fact, digoxin can antagonize the hypertensinogenic effect of ouabain.[10][11]
The binding of ouabain to the high-affinity α2 isoform of the Na+ pump is critical for initiating this signaling cascade.[9] This leads to increased resting intracellular Ca2+ concentrations and augmented Ca2+ responses to vasoconstrictors.[9]
Differential Signaling of Ouabain and Digoxin
Conclusion
This compound and digoxin, while both potent inhibitors of the Na+/K+ ATPase, exhibit significant differences in their isoform selectivity and their ability to trigger downstream signaling events. Digoxin shows a preference for the α2/α3 isoforms over α1, a selectivity conferred by its sugar moiety. Ouabain, conversely, can show a preference for α1 or α2 depending on the conditions.
Crucially, ouabain can induce a unique signaling cascade via the α2 isoform and c-SRC activation, leading to cellular changes not observed with digoxin. This has important implications for their long-term physiological effects. For researchers and drug development professionals, understanding these distinctions is paramount for designing experiments, interpreting results, and developing therapeutic agents with desired target specificity and signaling outcomes. The choice between ouabain and digoxin should therefore be guided by the specific Na+/K+ ATPase isoform of interest and the potential signaling consequences relevant to the biological system under investigation.
References
- 1. Structures and characterization of digoxin- and bufalin-bound Na+,K+-ATPase compared with the ouabain-bound complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity of Digitalis Glycosides for Isoforms of Human Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ouabain stimulates Na-K-ATPase through a sodium/hydrogen exchanger-1 (NHE-1)-dependent mechanism in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ouabain prevents pathological cardiac hypertrophy and heart failure through activation of phosphoinositide 3-kinase α in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the differences between ouabain and digitalis glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of c-SRC underlies the differential effects of ouabain and digoxin on Ca2+ signaling in arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ouabain–digoxin antagonism in rat arteries and neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ouabain-digoxin antagonism in rat arteries and neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Cardiac Glycosides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of various cardiac glycosides, supported by experimental data. The information is presented to facilitate the understanding of their relative potency and mechanisms of action.
Cardiac glycosides are a class of naturally derived compounds historically used in the treatment of heart failure.[1][2] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[3] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels and increased myocardial contractility.[4][5] Beyond their cardiotonic effects, recent research has highlighted their potential as anti-cancer agents due to their cytotoxic effects on various cancer cell lines.[1][6] This guide focuses on the in vitro comparative analysis of different cardiac glycosides, examining their potency in inhibiting Na+/K+-ATPase, their cytotoxic effects, and their influence on key cellular signaling pathways.
Comparative Potency of Cardiac Glycosides
The in vitro potency of cardiac glycosides can be assessed through various assays, with the half-maximal inhibitory concentration (IC50) being a key metric. This value represents the concentration of a glycoside required to inhibit a specific biological process, such as enzyme activity or cell proliferation, by 50%.
Inhibition of Na+/K+-ATPase
The primary target of cardiac glycosides is the Na+/K+-ATPase enzyme. The IC50 values for the inhibition of this enzyme vary between different glycosides and can be influenced by the tissue source of the enzyme and the experimental conditions.[7]
| Cardiac Glycoside | Enzyme Source | IC50 (nM) | Reference |
| Ouabain (B1677812) | Porcine Kidney | ~900 | [8] |
| Digoxin (B3395198) | Porcine Kidney | ~1950 | [8] |
| Digitoxin | Not Specified | Not Specified | |
| Proscillaridin (B1679727) A | Not Specified | Not Specified | |
| Bufalin | Porcine Kidney | ~110 | [8] |
Note: These values are representative and can vary based on experimental conditions.
Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of cardiac glycosides have been extensively studied in various cancer cell lines. The IC50 values for cell viability are crucial indicators of their potential as anti-cancer agents.
| Cardiac Glycoside | Cell Line | Incubation Time | IC50 (nM) | Reference |
| Proscillaridin A | MDA-MB-231 (Breast Cancer) | 24h | 51 ± 2 | [1][6] |
| 48h | 15 ± 2 | [1][6] | ||
| Digoxin | MDA-MB-231 (Breast Cancer) | 24h | 122 ± 2 | [1][6] |
| 48h | 70 ± 2 | [1][6] | ||
| Ouabain | MDA-MB-231 (Breast Cancer) | 24h | 150 ± 2 | [1][6] |
| 48h | 90 ± 2 | [1][6] | ||
| Digitoxin | A549 (Lung Cancer) | 72h | ~40 | [9] |
| Ouabain | A549 (Lung Cancer) | 72h | ~17 | [9] |
Studies have shown the order of cytotoxic potency in MDA-MB-231 breast cancer cells to be Proscillaridin A > Digoxin > Ouabain.[1][6]
Effects on Cardiac Myocytes
In cardiac myocytes, the primary effect of cardiac glycosides is an increase in the force of contraction (positive inotropic effect). However, different glycosides can have varying effects on the action potential duration and the onset of toxic effects.[10] For instance, in cat ventricular myocytes, ouabain and actodigin (B1664366) were observed to shorten the action potential duration, a phenomenon not seen with other tested glycosides like digoxin.[10]
Experimental Protocols
Reproducible and detailed experimental protocols are fundamental for the comparative analysis of cardiac glycosides. Below are summaries of key in vitro assays.
Na+/K+-ATPase Inhibition Assay
Objective: To determine the IC50 value of a cardiac glycoside on Na+/K+-ATPase activity.
Principle: This assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the Na+/K+-ATPase enzyme. The activity is determined in the presence and absence of the cardiac glycoside, and the inhibition is calculated.
Materials:
-
Purified Na+/K+-ATPase enzyme
-
Assay buffer (containing NaCl, KCl, MgCl2, and a buffering agent like imidazole)
-
ATP solution
-
Cardiac glycoside solutions at various concentrations
-
Malachite green reagent for Pi detection
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture with the assay buffer and the Na+/K+-ATPase enzyme.
-
Add varying concentrations of the cardiac glycoside to the wells of a microplate. Include controls without the inhibitor and with a known inhibitor like ouabain.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction.
-
Add the malachite green reagent to detect the released Pi.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value from the dose-response curve.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect (IC50) of a cardiac glycoside on a specific cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cardiac glycoside stock solution (dissolved in a solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Prepare serial dilutions of the cardiac glycoside in the culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the cardiac glycoside. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and plot it against the drug concentration to determine the IC50 value.
Intracellular Calcium Measurement
Objective: To measure the change in intracellular calcium concentration in response to a cardiac glycoside.
Principle: Fluorescent calcium indicators, such as Fura-2 or Fluo-4, are used to visualize and quantify changes in intracellular calcium levels. These indicators exhibit a change in fluorescence intensity upon binding to calcium.
Materials:
-
Cardiomyocytes or other relevant cell type
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Balanced salt solution (e.g., Tyrode's solution)
-
Cardiac glycoside solution
-
Fluorescence microscope or plate reader
Procedure:
-
Load the cells with the fluorescent calcium indicator by incubating them with the AM ester form of the dye.
-
Wash the cells to remove the excess dye.
-
Acquire a baseline fluorescence reading.
-
Add the cardiac glycoside at the desired concentration.
-
Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Quantify the change in fluorescence to determine the magnitude and kinetics of the calcium response.
Signaling Pathways and Experimental Workflows
The biological effects of cardiac glycosides are mediated through complex signaling pathways. The primary pathway involves the inhibition of Na+/K+-ATPase, leading to downstream effects on intracellular ion concentrations and cellular function. Additionally, some cardiac glycosides have been shown to modulate other signaling pathways, such as PI3K/Akt and NF-κB, which are involved in cell survival, proliferation, and inflammation.[11][12][13]
Signaling Pathways
Caption: Signaling pathways modulated by cardiac glycosides.
Experimental Workflow
References
- 1. Apoptosis-mediated cytotoxicity of ouabain, digoxin and proscillaridin A in the estrogen independent MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the differences between ouabain and digitalis glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
- 4. The inotropic effect of cardioactive glycosides in ventricular myocytes requires Na+–Ca2+ exchanger function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of K+ on the interaction between cardiac glycosides and Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of cardiac glycosides on action potential characteristics and contractility in cat ventricular myocytes: role of calcium overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Cardiac glycosides inhibit TNF-α/NF-κB signaling by blocking recruitment of TNF receptor-associated death domain to the TNF receptor - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of (-)-Ouabain Octahydrate on Normal vs. Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Ouabain octahydrate, a cardiac glycoside and an inhibitor of the Na+/K+-ATPase pump, has demonstrated significant potential as an anticancer agent. Emerging research indicates a differential sensitivity between cancerous and normal cells to ouabain (B1677812) treatment. This guide provides an objective comparison of ouabain's effects on these cell types, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
Objective Comparison of this compound Effects
Studies consistently show that cancer cells exhibit greater sensitivity to the cytotoxic effects of this compound compared to their normal counterparts. This selectivity is a cornerstone of its potential as a therapeutic agent. For instance, ouabain has been shown to sensitize tumor cells to radiation therapy without affecting normal cells. The underlying mechanisms for this differential response are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that are often dysregulated in cancer.
However, it is important to note that some studies have presented conflicting results, with one report indicating that non-tumor breast cells showed greater inhibition of proliferation and more extensive apoptosis than malignant breast cells.[1] This highlights the complexity of ouabain's activity and underscores the need for further investigation into the specific cellular contexts that dictate its effects.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer and normal cell lines.
Table 1: Cytotoxicity (IC50 Values) of Ouabain
| Cell Line | Cell Type | Ouabain IC50 (nM) | Incubation Time (hours) |
| A375 | Melanoma | 153.11 ± 22.69 | 24 |
| 67.17 ± 3.16 | 48 | ||
| 30.25 ± 1.70 | 72 | ||
| SK-Mel-28 | Melanoma | 772.14 ± 141.48 | 24 |
| 186.51 ± 10.51 | 48 | ||
| 87.42 ± 7.64 | 72 | ||
| MelanA | Normal Melanocytes | 9630 ± 3310 | 72 |
| OS-RC-2 | Renal Cancer | ~39 | 48 |
| H460 | Lung Cancer | 10.44 | 72 |
| PANC1 | Pancreatic Cancer | 42.36 | 72 |
Data compiled from multiple sources.[2][3][4]
Table 2: Induction of Apoptosis by Ouabain
| Cell Line | Cell Type | Ouabain Conc. (nM) | Treatment Time (hours) | Apoptotic Cells (%) |
| A549 | Lung Cancer | 50 | 24 | 16.00 ± 1.3 |
| 100 | 24 | 27.77 ± 0.31 | ||
| 50 | 48 | 42.03 ± 3.04 | ||
| 100 | 48 | 44.68 ± 4.30 | ||
| Hela | Cervical Cancer | 50 | 24 | 7.57 ± 0.12 |
| 100 | 24 | 13.87 ± 1.63 | ||
| 50 | 48 | 20.03 ± 5.18 | ||
| 100 | 48 | 24.90 ± 3.21 | ||
| HCT116 | Colorectal Carcinoma | 50 | 24 | 13.10 ± 0.17 |
| 100 | 24 | 18.30 ± 2.52 | ||
| 50 | 48 | 35.28 ± 3.55 | ||
| 100 | 48 | 37.75 ± 4.30 | ||
| A375 | Melanoma | 50 | 48 | Significant increase |
| 100 | 48 | Significant increase | ||
| SK-Mel-28 | Melanoma | 50 | 48 | No significant difference |
| 100 | 48 | No significant difference |
Data from referenced studies.[2][5]
Table 3: Effect of Ouabain on Cell Cycle Distribution
| Cell Line | Cell Type | Ouabain Conc. | Treatment Time (hours) | Cell Cycle Phase Arrest |
| A375 | Melanoma | Various | 48 | G2/M |
| SK-Mel-28 | Melanoma | Various | 48 | G2/M |
| SKOV-3 | Ovarian Cancer | >IC50 | 24 | G0/G1 |
| 8505C | Anaplastic Thyroid | 10⁻⁷ M | Not Specified | Not Specified |
| Lung Cancer (A549, H460) | Lung Cancer | IC50 levels | Not Specified | G2/M |
Information synthesized from multiple sources.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on ouabain's effects.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of viability and proliferation.
Materials:
-
This compound
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Ouabain Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the ouabain-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve ouabain, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the logarithm of ouabain concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
Materials:
-
6-well plates
-
Complete culture medium
-
This compound
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with different concentrations of ouabain for 24-48 hours.
-
Colony Growth: Replace the treatment medium with fresh, drug-free medium and incubate for 7-14 days, allowing colonies to form.
-
Fixation: Wash the wells with PBS and fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Staining: Stain the colonies with crystal violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the wells with water and allow them to air dry.
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the activation of signaling pathways.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for p-Akt, Akt, p-ERK, ERK, STAT3, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with ouabain, then wash with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL detection reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
Mandatory Visualization
Signaling Pathways Affected by Ouabain in Cancer Cells
// Nodes Ouabain [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; NaK_ATPase [label="Na+/K+-ATPase", fillcolor="#F1F3F4", fontcolor="#202124"]; AMPK [label="AMPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Reduced Proliferation\n& Invasion", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Ouabain -> NaK_ATPase [label=" inhibits", color="#202124", fontcolor="#202124"]; NaK_ATPase -> PI3K [style=dashed, arrowhead=tee, color="#EA4335"]; NaK_ATPase -> STAT3 [style=dashed, arrowhead=tee, color="#EA4335"]; NaK_ATPase -> AMPK [color="#34A853"]; AMPK -> Src [color="#34A853"]; Src -> ERK [color="#34A853"]; PI3K -> Akt [arrowhead=tee, color="#EA4335"]; Akt -> Apoptosis [style=dashed, arrowhead=normal, color="#4285F4"]; ERK -> CellCycleArrest [color="#4285F4"]; STAT3 -> Proliferation [style=dashed, arrowhead=tee, color="#4285F4"]; NaK_ATPase -> Apoptosis [color="#4285F4"];
// Invisible edges for layout {rank=same; Ouabain; NaK_ATPase;} {rank=same; AMPK; PI3K; STAT3;} {rank=same; Src; Akt;} {rank=same; ERK; Proliferation;} {rank=same; CellCycleArrest; Apoptosis;} } dot Caption: Ouabain-induced signaling in cancer cells.
Experimental Workflow for Comparing Ouabain's Effects
// Nodes Start [label="Start:\nNormal & Cancer\nCell Lines", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treat with\nthis compound\n(Dose-response & Time-course)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytotoxicity [label="Cytotoxicity Assay\n(MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Assay\n(Flow Cytometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Proliferation Assay\n(Colony Formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Signaling [label="Signaling Pathway\nAnalysis (Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis &\nComparison", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion:\nDifferential Effects", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Treatment [color="#202124"]; Treatment -> Cytotoxicity [color="#202124"]; Treatment -> Apoptosis [color="#202124"]; Treatment -> Proliferation [color="#202124"]; Treatment -> Signaling [color="#202124"]; Cytotoxicity -> DataAnalysis [color="#202124"]; Apoptosis -> DataAnalysis [color="#202124"]; Proliferation -> DataAnalysis [color="#202124"]; Signaling -> DataAnalysis [color="#202124"]; DataAnalysis -> Conclusion [color="#202124"]; } dot Caption: Workflow for assessing ouabain's effects.
References
- 1. Ouabain – a double-edged sword in tumor development and progression? a review of half a century - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Ouabain Exhibited Strong Anticancer Effects in Melanoma Cells via Induction of Apoptosis, G2/M Phase Arrest, and Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reproducibility of (-)-Ouabain Octahydrate Experimental Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (-)-Ouabain octahydrate, a well-characterized cardiac glycoside, and its alternatives. We delve into the quantitative data, experimental protocols, and key factors that influence the reproducibility of findings related to its primary target, the Na+/K+-ATPase. Understanding these nuances is critical for designing robust experiments and accurately interpreting results.
Core Mechanism of Action and Downstream Signaling
This compound exerts its primary effect by binding to and inhibiting the Na+/K+-ATPase, a ubiquitous transmembrane pump essential for maintaining cellular ion homeostasis. This inhibition leads to a cascade of events: an increase in intracellular sodium concentration reduces the driving force for the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium.[1] This elevation in cytoplasmic calcium is the principal mechanism behind the positive inotropic (contractility-enhancing) effects of ouabain (B1677812) on cardiac muscle.[1]
Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer. Ouabain binding can trigger various intracellular signaling pathways, often in a cell-specific manner. This includes the activation of Src kinase, which can subsequently stimulate cascades like the Ras/Raf/MEK/ERK pathway, influencing cell growth, proliferation, and apoptosis.[2]
Quantitative Performance Data: Ouabain vs. Alternatives
Reproducibility of experimental findings is contingent on understanding the specific potency of a compound in a given biological system. The inhibitory concentration (IC50) and dissociation constant (Kd) of cardiac glycosides can vary significantly based on the Na+/K+-ATPase isoform and the species from which it is derived.
Table 1: Comparative Inhibition of Na+/K+-ATPase
This table summarizes the inhibitory potency of ouabain and other common cardiac glycosides against Na+/K+-ATPase from various sources. Note the significant difference in potency, especially for the ouabain-resistant rat α1 isoform.
| Compound | Enzyme Source/Isoform | Parameter | Value | Reference |
| (-)-Ouabain | Pig Kidney | Ki | 0.9 ± 0.05 µM | [3] |
| Rat α1 isoform | IC50 | 48,000 nM | [2] | |
| Rat α2 isoform | IC50 | 58 nM | [2] | |
| Rat α3 isoform | IC50 | 6.7 nM | [2] | |
| Human α1β1 | Kd | ~15-20 nM | [4][5] | |
| Human α2β1 | Kd | ~40-50 nM | [5] | |
| Digoxin | Pig Kidney | Ki | 1.95 ± 0.15 µM | [3] |
| Human α1β1 | Kd | ~20 nM | [5] | |
| Human α2β1 | Kd | ~5-6 nM | [5] | |
| Digitoxin (B75463) | Human α1β1 | Kd | ~12 nM | [5] |
| Human α2β1 | Kd | ~3 nM | [5] | |
| Bufalin | Pig Kidney | Ki | 0.11 ± 0.005 µM | [3] |
| Proscillaridin A | Not Specified | IC50 | 6.4 - 76 nM | [6] |
Table 2: Comparative Cytotoxicity in Human Tumor Cell Lines
The signaling functions of the Na+/K+-ATPase have led to investigations into the anti-cancer properties of cardiac glycosides. The cytotoxic potency varies considerably between compounds.
| Compound | Parameter | Potency Range (IC50) | Reference |
| Proscillaridin A | Cytotoxicity | 6.4 - 76 nM | [6] |
| Digitoxin | Cytotoxicity | Generally more potent than Ouabain | [6] |
| (-)-Ouabain | Cytotoxicity | Intermediate potency | [6] |
| Digoxin | Cytotoxicity | Less potent than Ouabain | [6] |
| Lanatoside C | Cytotoxicity | Less potent than Digoxin | [6] |
Factors Influencing Experimental Reproducibility
Several critical factors can lead to variability in experimental outcomes with this compound.
-
Species and Isoform Specificity : The affinity of ouabain for Na+/K+-ATPase varies dramatically between species and among its different alpha isoforms (α1, α2, α3). Rodent α1 isoforms are notoriously resistant to ouabain compared to human isoforms.[2] As tissues express different ratios of these isoforms, the observed effects of ouabain can differ significantly between cell types.
-
Potassium Antagonism : Potassium ions (K+) compete with cardiac glycosides for binding to the Na+/K+-ATPase. Experiments performed in high-potassium buffers will show a reduced apparent affinity and potency (higher IC50/Ki) for ouabain compared to those in low-potassium conditions.[4][5] This is a crucial variable to control and report.
-
Solution Preparation and Storage : It has been reported that storing aqueous solutions of ouabain in borosilicate glass vials can lead to the formation of ouabain-borate complexes. To ensure consistent concentrations and avoid this confounding variable, it is strongly recommended to prepare and store ouabain solutions in plastic (e.g., polypropylene) vials.
-
Cell-Specific Signaling : The downstream signaling effects of ouabain are highly dependent on the cellular context, including the expression of signaling partners like Src kinase and the baseline state of the cell. Therefore, effects on proliferation or apoptosis observed in one cell line may not be directly translatable to another.
Visualizing Mechanisms and Workflows
To clarify the complex interactions and protocols, the following diagrams illustrate the key pathways and experimental steps.
Experimental Protocols
Protocol: In Vitro Na+/K+-ATPase Inhibition Assay (Phosphate Release Method)
This protocol outlines a common method for determining the inhibitory activity of a compound on Na+/K+-ATPase by measuring the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.[7][8]
1. Materials and Reagents:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex).
-
Assay Buffer: 30 mM Tris-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl2.
-
Substrate Solution: Adenosine triphosphate (ATP) prepared in water (e.g., 100 mM stock).
-
Positive Control (Inhibitor): this compound (e.g., 10 mM stock in water or DMSO, stored in a plastic vial).
-
Test Compound: Diluted to various concentrations.
-
Stop Solution: e.g., 10% Trichloroacetic acid (TCA).
-
Color Reagent: Molybdate-based solution for phosphate detection.
-
Phosphate Standard: A solution of known phosphate concentration (e.g., KH2PO4) for generating a standard curve.
-
96-well microplate.
2. Procedure:
-
Standard Curve Preparation : Prepare a dilution series of the Phosphate Standard in Assay Buffer to generate a standard curve for quantifying the amount of Pi.
-
Assay Plate Setup : In a 96-well plate, set up triplicate wells for each condition:
-
Total ATPase Activity : 50 µL of Assay Buffer.
-
Non-specific ATPase Activity : 50 µL of Assay Buffer containing a saturating concentration of Ouabain (e.g., 1 mM final concentration). This measures the activity of other ATPases that are not inhibited by ouabain.
-
Test Compound : 50 µL of Assay Buffer containing the desired final concentration of the test compound.
-
-
Enzyme Addition : Dilute the Na+/K+-ATPase enzyme stock in cold Assay Buffer to a working concentration. Add 20 µL of the diluted enzyme to each well.
-
Pre-incubation : Gently mix the plate and pre-incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction : Add 30 µL of ATP solution to all wells to initiate the enzymatic reaction (final concentration typically 2-3 mM).
-
Incubation : Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). This time should be optimized to ensure the reaction remains in the linear range.
-
Stop Reaction : Terminate the reaction by adding 50 µL of Stop Solution (e.g., 10% TCA) to each well.
-
Phosphate Detection :
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer a portion of the supernatant to a new, clean 96-well plate.
-
Add 100 µL of the Color Reagent to each well.
-
Incubate at room temperature for 10-20 minutes to allow for color development.
-
-
Data Acquisition : Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~660 nm for molybdate-based assays).
3. Data Analysis:
-
Use the standard curve to convert absorbance values to the concentration of inorganic phosphate (Pi) released.
-
Calculate the activity for each condition (nmol Pi/min/mg protein).
-
Calculate the specific Na+/K+-ATPase Activity for the control (no inhibitor) wells:
-
Specific Activity = (Total ATPase Activity) - (Non-specific ATPase Activity)
-
-
For each concentration of the test compound, calculate the percentage of inhibition relative to the specific Na+/K+-ATPase activity of the control.
-
Plot the percent inhibition against the log of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. [Quantitative comparison of the positively inotropic and of the toxic effect of several cardiac glycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Physiological Significance of the Cardiotonic Steroid/Ouabain-Binding Site of the Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity of Digitalis Glycosides for Isoforms of Human Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of digitoxin and related cardiac glycosides in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Impact of (-)-Ouabain Octahydrate on Cell Cycle Progression: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of compounds on cellular processes is paramount. This guide provides a comprehensive comparison of the effects of (-)-Ouabain octahydrate and other cardiac glycosides on the cell cycle, supported by experimental data and detailed protocols.
This compound, a cardiac glycoside, has demonstrated significant effects on cell cycle regulation, primarily inducing cell cycle arrest and apoptosis in various cancer cell lines. This guide delves into the quantitative effects of ouabain (B1677812) and compares its performance with other notable cardiac glycosides, including digoxin, digitoxin, peruvoside, and convallatoxin.
Comparative Analysis of Cardiac Glycosides on Cell Cycle Arrest
The following tables summarize the quantitative effects of this compound and its alternatives on cell cycle distribution in different cancer cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration | Treatment Duration | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| A375 (Melanoma) | 50 nM | 48 hours | Not specified | Not specified | Increased | [1] |
| SK-Mel-28 (Melanoma) | 50 nM | 48 hours | Not specified | Not specified | Increased | [1] |
| ZR-75-1 (Breast Cancer) | 100 nM | 24 hours | Decreased | Not specified | Increased | [2][3] |
| KG1a (Leukemia) | 100 nM | Not specified | Decreased | Not specified | Increased | [4] |
Table 2: Effect of Digoxin on Cell Cycle Distribution
| Cell Line | Concentration | Treatment Duration | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| ZR-75-1 (Breast Cancer) | 1000 nM | 24 hours | Decreased | Not specified | Increased | [2][3] |
| SKOV-3 (Ovarian Cancer) | IC50 | 48 hours | ~80% | Not specified | Not specified | [5] |
| SKOV-3 (Ovarian Cancer) | 10⁻⁶ M | 48 hours | ~76% | Not specified | Not specified | [5] |
Table 3: Effect of Digitoxin on Cell Cycle Distribution
| Cell Line | Concentration | Treatment Duration | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| HepG2/ADM (Hepatocellular Carcinoma) | 20 nM | 36 hours | Not specified | Not specified | 46.87% | [6] |
| HepG2/ADM (Hepatocellular Carcinoma) | 100 nM | 24 hours | Not specified | Not specified | 41.40% | [6] |
| SKOV-3 (Ovarian Cancer) | IC50 | 48 hours | ~73% | Not specified | Not specified | [5] |
| SKOV-3 (Ovarian Cancer) | 10⁻⁶ M | 48 hours | ~78% | Not specified | Not specified | [5] |
| KG1a (Leukemia) | 400 nM | Not specified | Decreased | Not specified | Increased | [4] |
Table 4: Effect of Peruvoside on Cell Cycle Distribution
| Cell Line | Concentration | Treatment Duration | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| KG1a (Leukemia) | 100 nM | Not specified | Decreased | Not specified | Increased | [4] |
Table 5: Effect of Convallatoxin on Cell Cycle Distribution
| Cell Line | Concentration | Treatment Duration | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| A549 (Non-small cell lung cancer) | 10 nM & 100 nM | 24, 48, 72 hours | Not specified | Not specified | Increased | [7] |
| K562 (Leukemia) | Various | 24 hours | Not specified | Increased | Increased | [8] |
Signaling Pathways and Experimental Workflows
The effects of cardiac glycosides on the cell cycle are mediated through complex signaling pathways. A common mechanism involves the inhibition of the Na+/K+-ATPase pump, which leads to downstream signaling cascades affecting cell cycle regulators.
Caption: Signaling pathway of this compound inducing G2/M cell cycle arrest.
The experimental workflow for assessing the effect of these compounds on the cell cycle typically involves cell treatment, followed by flow cytometry analysis.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest cells after treatment with the cardiac glycoside at the desired concentration and time point. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and RNase Treatment: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add 500 µL of PI staining solution to the cell suspension.
-
Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][9][10][11][12]
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol describes the detection of key cell cycle regulatory proteins (e.g., Cyclin B1, cdc2, cdc25c) by Western blotting.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for Cyclin B1, cdc2, cdc25c, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an appropriate imaging system. The band intensities can be quantified to determine the relative protein expression levels.[13][14][15]
Conclusion
This compound and other cardiac glycosides demonstrate potent effects on cell cycle regulation, often leading to G2/M or G0/G1 phase arrest in various cancer cell lines. While the specific outcomes can vary depending on the compound, cell type, and experimental conditions, the underlying mechanism frequently involves the modulation of the Na+/K+-ATPase and downstream signaling pathways that control key cell cycle proteins. The data and protocols presented in this guide provide a valuable resource for researchers investigating the therapeutic potential of these compounds in cancer drug development. Further studies employing direct, side-by-side comparisons of these cardiac glycosides under standardized conditions are warranted to fully elucidate their comparative efficacy and mechanisms of action.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac glycosides from Digitalis lanata and their cytotoxic activities - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04464A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ouabain and Digoxin Activate the Proteasome and the Degradation of the ERα in Cells Modeling Primary and Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Live cell screening identifies glycosides as enhancers of cardiomyocyte cell cycle activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Ouabain – a double-edged sword in tumor development and progression? a review of half a century [frontiersin.org]
- 12. On the differences between ouabain and digitalis glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unveiling the Impact of Ouabain on Na+/K+ Pump Subunit Expression: A Comparative Guide
This guide provides a comprehensive analysis of the changes in Na+/K+ pump subunit expression following treatment with Ouabain, a well-known cardiac glycoside that specifically inhibits the Na+/K+-ATPase. The data presented here is crucial for researchers in cellular biology, pharmacology, and drug development who are investigating the multifaceted roles of the Na+/K+ pump beyond its ion-translocating function, particularly its involvement in cell signaling and cancer progression.
Recent studies have highlighted that Ouabain's effects are not limited to the inhibition of ion pumping but also include the modulation of gene and protein expression of the Na+/K+-ATPase subunits themselves. This guide synthesizes key experimental findings, offering a clear comparison of these changes across different cell types and treatment conditions.
Quantitative Analysis of Na+/K+ Pump Subunit Expression
The following tables summarize the dose-dependent effects of Ouabain on the gene and protein expression of various Na+/K+ pump subunits in different cell lines. The data is compiled from a study by Constantinescu et al. (2023) and showcases the differential response of cancer cells (SK-BR-3), mesenchymal stem cells (MSCs), and tumor-associated fibroblasts (TAFs) to Ouabain treatment.[1]
Table 1: Relative Gene Expression Changes of Na+/K+ Pump Subunits After Ouabain Treatment [1]
| Subunit | Cell Type | Ouabain Concentration (M) | Change in Gene Expression (Relative to Control) |
| α1 | SK-BR-3 | 10⁻⁹ - 10⁻⁷ | Little change |
| 10⁻⁶ | Significant increase | ||
| 10⁻⁵ | Significant increase | ||
| MSCs | 10⁻⁹ - 10⁻⁷ | Little change | |
| 10⁻⁶ | Most prominent increase | ||
| 10⁻⁵ | Decreased compared to SK-BR-3 | ||
| β1 | MSCs & TAFs | 10⁻⁹ - 10⁻⁶ | Increased |
| 10⁻⁵ | Decreased | ||
| β2 | SK-BR-3 | 10⁻⁶ - 10⁻⁵ | Significantly lower |
| β3 | SK-BR-3 | 10⁻⁶ - 10⁻⁵ | Significantly lower |
Table 2: Protein Expression Changes of Na+/K+ Pump Subunits After Ouabain Treatment [1]
| Subunit | Cell Type | Observation |
| α1 | SK-BR-3 & MSCs | Expression pattern consistent with gene expression changes. |
| β1 | SK-BR-3 & MSCs | Expression pattern consistent with gene expression changes. |
In another study, the expression of the α1 and β1 subunits was investigated in human breast cancer (BT20), prostate cancer (DU145), and pig kidney epithelial (LLC-PK1) cell lines after treatment with 10 nM Ouabain for 24 hours.[2]
Table 3: Cell-Specific Effects of 10 nM Ouabain on Na+/K+-ATPase Subunit Protein Expression [2]
| Subunit | Cell Line | Change in Protein Expression |
| α1 | LLC-PK1 | Induction |
| BT20 | Reduction | |
| DU145 | Reduction | |
| β1 | LLC-PK1 | Modest Increase |
| BT20 | No significant change |
These findings underscore the cell-type-specific and dose-dependent nature of Ouabain's effect on Na+/K+ pump subunit expression. While it can upregulate certain subunits in some cell types, it can lead to a downregulation in others, suggesting complex regulatory mechanisms.
Experimental Protocols
The validation of changes in Na+/K+ pump subunit expression relies on robust and well-defined experimental protocols. Below are detailed methodologies for the key experiments cited in the presented data.
1. Cell Culture and Ouabain Treatment
-
Cell Lines: SK-BR-3 (human breast cancer), MSCs (mesenchymal stem cells), and TAFs (tumor-associated fibroblasts) were utilized.[1][3]
-
Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Ouabain Treatment: Ouabain was added to the culture medium at concentrations ranging from 10⁻⁹ M to 10⁻⁵ M for a specified duration (e.g., 24 hours) before analysis.[1]
2. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is isolated from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).[4]
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Thermo Fisher Scientific).[4]
-
qPCR Reaction: The qPCR is performed using a real-time PCR system with specific primers for the Na+/K+ pump subunits (e.g., ATP1A1, ATP1B1) and a reference gene (e.g., HPRT1, GAPDH).[1][5] A typical reaction mixture includes cDNA, primers, and a SYBR Green or TaqMan master mix.[4][5]
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, where the expression of the target gene is normalized to the reference gene and then compared to the untreated control.[1][5][6]
3. Western Blotting for Protein Expression Analysis
-
Protein Extraction: Cells are lysed in a buffer containing detergents and protease inhibitors to extract total protein.[7] The protein concentration is determined using a standard assay (e.g., BCA protein assay).[7]
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[7]
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the Na+/K+ pump subunits (e.g., anti-α1, anti-β1). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[7]
-
Detection and Quantification: The protein bands are visualized using a chemiluminescence detection system.[7] The intensity of the bands is quantified using densitometry software (e.g., ImageJ) to determine the relative protein expression levels.[1][7]
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: Ouabain-induced signaling cascade.
Caption: Workflow for analyzing expression changes.
References
- 1. In Vitro Study of the Multimodal Effect of Na+/K+ ATPase Blocker Ouabain on the Tumor Microenvironment and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in Sodium Pump Expression Dictate the Effects of Ouabain on Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Study of the Multimodal Effect of Na+/K+ ATPase Blocker Ouabain on the Tumor Microenvironment and Malignant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Na+/K+‑ATPase subunit α3 expression is associated with the efficacy of digitoxin treatment in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Na+, K+-ATPase β1 subunit regulates epithelial tight junctions via MRCKα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Na+/K+ ATPase α1 and β3 subunits are localized to the basolateral membrane of trophectoderm cells in human blastocysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Apical Localization of Na+, K+-ATPase in Cultured Human Retinal Pigment Epithelial Cells Depends on Expression of the β2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Ouabain Octahydrate: A Gold Standard for Na+/K+ Pump Inhibition in Research
A comprehensive guide for researchers, scientists, and drug development professionals on the use of (-)-Ouabain octahydrate as a positive control for Na+/K+ pump inhibition, with a comparative analysis against other common inhibitors.
This compound stands as a cornerstone in the study of the Na+/K+-ATPase pump, a vital transmembrane protein responsible for maintaining cellular ion homeostasis. Its high affinity and specificity make it an exemplary positive control in experiments aimed at identifying and characterizing new Na+/K+ pump inhibitors. This guide provides a detailed comparison of ouabain (B1677812) with other inhibitors, supported by experimental data, and offers comprehensive protocols for key assays.
Comparative Analysis of Na+/K+ Pump Inhibitors
The inhibitory potency of various compounds on the Na+/K+-ATPase is typically evaluated by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for this compound and other commonly used Na+/K+ pump inhibitors from various studies. It is important to note that these values can vary depending on the tissue source, the specific isoform of the Na+/K+-ATPase present, and the experimental conditions.
| Inhibitor | Enzyme Source | IC50 | Reference(s) |
| (-)-Ouabain | Swine brain Na+,K+-ATPase | 1.75 x 10⁻⁶ M | [1] |
| Rat aorta (neuronal plasmalemma, α-3 isoform) | 2.6 nM | [2][3] | |
| Rat aorta (sarcolemma, α-1 isoform) | 50 nM | [2][3] | |
| Pig Kidney Na+,K+-ATPase | 0.9 µM | [4] | |
| Human Mesenteric Arteries | EC50 = 320 nM | [2] | |
| Digoxin | Swine brain Na+,K+-ATPase | 1.6 x 10⁻⁶ M | [1] |
| Pig Kidney Na+,K+-ATPase | 1.95 µM | [4] | |
| Digitoxin | Guinea pig cardiac (Na+ + K+)-ATPase | Good correlation with inotropic potency | [5] |
| Marinobufagenin (B191785) | Rat aorta (sarcolemma, α-1 isoform) | 2.1 nM | [2][3] |
| Rat aorta (neuronal plasmalemma, α-3 isoform) | 140 nM | [2][3] | |
| Pig Kidney Na+,K+-ATPase | 1.5 µM | [4] | |
| Human Mesenteric Arteries | EC50 = 88 nM | [2] |
Experimental Protocols
Accurate and reproducible measurement of Na+/K+ pump inhibition is crucial for the evaluation of potential drug candidates. Two widely accepted methods for this purpose are the ATP hydrolysis assay and the Rubidium (⁸⁶Rb⁺) uptake assay.
ATP Hydrolysis Assay (Inorganic Phosphate (B84403) Detection)
This method directly quantifies the enzymatic activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The ouabain-sensitive activity is determined by subtracting the activity measured in the presence of a saturating concentration of ouabain from the total ATPase activity.
Materials:
-
Tissue homogenate or cell lysate containing Na+/K+-ATPase
-
Assay Buffer: 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂, pH 7.4
-
Control Buffer: 30 mM Imidazole-HCl, 4 mM MgCl₂, 1 mM Ouabain, pH 7.4
-
ATP solution (e.g., 5 mM)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare tissue homogenates or cell lysates containing the Na+/K+-ATPase. Determine the protein concentration of the samples.
-
Reaction Setup:
-
In a microplate, set up duplicate wells for each sample:
-
Total ATPase activity: Add a specific amount of protein sample to the Assay Buffer.
-
Ouabain-insensitive ATPase activity: Add the same amount of protein sample to the Control Buffer.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction: Add ATP solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction & Color Development: Stop the reaction by adding the phosphate detection reagent. This reagent will react with the inorganic phosphate released during the reaction to produce a colored product.
-
Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.
-
Calculation:
-
Generate a standard curve using the phosphate standard solution.
-
Determine the amount of phosphate released in each sample from the standard curve.
-
Calculate the Na+/K+-ATPase activity as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity. Express the results as nmol Pi/min/mg protein.
-
Rubidium (⁸⁶Rb⁺) Uptake Assay
This assay provides an indirect measure of Na+/K+ pump activity by quantifying the uptake of the radioactive potassium analog, ⁸⁶Rb⁺, into cells. Ouabain is used to differentiate pump-mediated uptake from other transport mechanisms.
Materials:
-
Cultured cells expressing Na+/K+-ATPase
-
Culture medium
-
⁸⁶RbCl (radioactive rubidium chloride)
-
Uptake Buffer (e.g., HEPES-buffered saline)
-
Wash Buffer (e.g., cold PBS)
-
Lysis Buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
-
This compound
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to confluence.
-
Pre-incubation:
-
Wash the cells with Uptake Buffer.
-
Pre-incubate the cells in Uptake Buffer with or without the test compounds and/or a saturating concentration of ouabain (for determining non-specific uptake) for a specific time (e.g., 10-30 minutes) at 37°C.
-
-
Initiate Uptake: Add ⁸⁶RbCl to each well to initiate the uptake.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop Uptake and Wash:
-
Rapidly aspirate the uptake solution.
-
Wash the cells multiple times with ice-cold Wash Buffer to remove extracellular ⁸⁶Rb⁺.
-
-
Cell Lysis: Lyse the cells by adding Lysis Buffer to each well.
-
Measurement:
-
Transfer the cell lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Calculation:
-
The ouabain-sensitive ⁸⁶Rb⁺ uptake is calculated as the difference between the total uptake (in the absence of ouabain) and the non-specific uptake (in the presence of ouabain).
-
The effect of a test compound is determined by comparing the ouabain-sensitive uptake in the presence of the compound to the control (ouabain-sensitive uptake without the compound).
-
Signaling Pathways and Experimental Workflows
The inhibition of the Na+/K+ pump by ouabain not only disrupts ion gradients but also triggers intracellular signaling cascades. These signaling events are initiated by the binding of ouabain to the Na+/K+-ATPase, which then acts as a receptor, activating pathways such as the Src/EGFR/MAPK cascade.
Caption: Ouabain-induced signaling cascade via Na+/K+-ATPase.
The following diagram illustrates a typical experimental workflow for assessing Na+/K+ pump inhibition using an ATP hydrolysis assay.
Caption: Workflow for Na+/K+-ATPase inhibition assay.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. Effects of two putative endogenous digitalis-like factors, marinobufagenin and ouabain, on the Na+, K+-pump in human mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Digitalis structure-activity relationship analyses. Conclusions from indirect binding studies with cardiac (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (-)-Ouabain Octahydrate: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND DISPOSAL INFORMATION NOTICE: (-)-Ouabain octahydrate is classified as extremely toxic and can be fatal if swallowed or toxic if inhaled.[1][2] Proper handling, storage, and disposal are critical to ensure personnel safety and environmental protection. This document provides procedural guidance for the safe disposal of this compound and associated contaminated materials in a laboratory setting.
(-)-Ouabain is a cardiac glycoside that acts as a potent inhibitor of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular electrochemical gradients.[3][4] Its high toxicity necessitates strict adherence to the disposal protocols outlined below. The probable oral lethal dose in humans is less than 5 mg/kg.[5][6]
Quantitative Toxicity Data
A summary of key toxicity values for Ouabain is presented below. This data underscores the acute toxicity of the compound and the need for rigorous safety measures.
| Species | Route of Administration | Toxicity Value (LD50) | Reference |
| Mouse | Oral | 5 mg/kg | [7] |
| Mouse | Intraperitoneal | 1,213 mg/kg | [7] |
| Human | Oral (Probable Lethal Dose) | < 5 mg/kg | [5][6] |
Standard Operating Procedure for Disposal
This protocol details the step-by-step process for the disposal of this compound waste. All disposal actions must comply with local, regional, and national hazardous waste regulations.[1][6]
Waste Segregation and Collection
-
Chemical Waste Only: Designate a specific, clearly labeled hazardous waste container for all this compound waste. The container must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[8]
-
Types of Waste:
-
Unused or Expired Product: Collect the original container with the remaining solid product.
-
Contaminated Labware: This includes items like pipette tips, gloves, weigh boats, and empty vials. These items must be collected in the designated hazardous waste container.[2][7]
-
Aqueous Solutions: Collect all solutions containing Ouabain. Do not dispose of them down the drain.[1][2]
-
Contaminated Rinse Water: When rinsing containers that held highly toxic chemicals like Ouabain (LD50 < 50mg/kg), the first three rinses must be collected and disposed of as hazardous waste.[8]
-
Spill Management and Cleanup
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[2] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7]
-
For Small Dry Spills:
-
For Spills of Ouabain Solutions:
Final Disposal Method
-
Professional Disposal: All waste contaminated with this compound must be disposed of through a licensed hazardous waste disposal company or an approved waste disposal plant.[1][2][7]
-
Incineration: A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7] This should only be performed by qualified professionals at a permitted facility.
-
Packaging for Transport: Ensure waste containers are sealed, properly labeled, and prepared for transport according to regulations for toxic substances (UN1544, Hazard Class 6.1).[1][7][9]
Visual Guides and Pathways
To further clarify the operational procedures and the compound's mechanism, the following diagrams have been created.
Caption: Workflow for the safe disposal of this compound waste.
Caption: Mechanism of action for (-)-Ouabain toxicity via Na+/K+-ATPase inhibition.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Ouabain | C29H44O12 | CID 439501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ouabain Octahydrate | C29H60O20 | CID 6364534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. OUABAIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. abdurrahmanince.net [abdurrahmanince.net]
- 7. bio.vu.nl [bio.vu.nl]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling (-)-Ouabain octahydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (-)-Ouabain octahydrate, a highly toxic cardiac glycoside. Adherence to these procedures is essential to ensure personnel safety and regulatory compliance.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as extremely toxic and poses a significant health risk upon exposure. It is fatal if swallowed and toxic if inhaled.[1][2] Prolonged or repeated exposure may cause damage to organs.[2]
Table 1: Hazard Summary and Personal Protective Equipment (PPE) Requirements
| Hazard Classification | GHS Pictograms | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 1) | Skull and crossbones | Engineering Controls: Work must be conducted in a chemical fume hood. Respiratory Protection: For routine handling of small quantities, a NIOSH-approved respirator for toxic dusts is recommended. In emergency situations, a positive pressure, full-facepiece self-contained breathing apparatus (SCBA) is required.[3] Hand Protection: Double-gloving with disposable nitrile gloves is recommended. Gloves must be changed immediately after contact with the substance.[4] Eye and Face Protection: Safety goggles and a face shield must be worn to protect against splashes.[4] Body Protection: A lab coat is the minimum requirement. Consider a disposable gown for added protection.[4] Footwear: Closed-toe shoes are mandatory. |
| Acute Toxicity, Inhalation (Category 3) | Skull and crossbones | As above. |
| Specific Target Organ Toxicity, Repeated Exposure (Category 2) | Health hazard | As above. |
II. Safe Handling and Operational Workflow
Strict adherence to the following workflow is mandatory when handling this compound.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Don all required PPE as specified in Table 1, including double gloves.[4]
-
-
Handling:
-
All manipulations of solid this compound, including weighing and transfer, must be conducted within a chemical fume hood to prevent dust generation and inhalation.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly closed when not in use and store in a locked, well-ventilated area, protected from light.[3]
-
-
Post-Handling & Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Carefully remove and dispose of all contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
III. Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
Table 2: First Aid and Emergency Response
| Exposure Route | First Aid Measures | Spill Response |
| Inhalation | Move the victim to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | For any spill, evacuate the immediate area. For solids, isolate the spill area for at least 25 meters (75 feet).[3][5] Increase the isolation distance downwind if necessary.[5] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5] | Wear appropriate PPE, including respiratory protection. Do not touch spilled material.[3] For small dry spills, carefully shovel the material into a clean, dry, covered container.[3] For larger spills, dike the area to prevent spreading.[3] |
| Eye Contact | Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5] | Absorb liquid spills with sand or another non-combustible absorbent material and place into containers for later disposal.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give two glasses of water to drink.[1] Seek immediate medical attention. | Prevent the product from entering drains. |
IV. Disposal Plan
All waste containing this compound is considered hazardous and must be disposed of accordingly.
Waste Segregation and Disposal Workflow
Disposal Protocol:
-
Segregation: Do not mix this compound waste with other chemical waste streams.
-
Containers: Leave chemicals in their original containers if possible. All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, bench paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Disposal: All waste must be disposed of through an approved waste disposal plant, in accordance with all local, state, and federal regulations.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. OUABAIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
